molecular formula C17H16O6 B14756639 2',7-Dihydroxy-5,8-dimethoxyflavanone

2',7-Dihydroxy-5,8-dimethoxyflavanone

Cat. No.: B14756639
M. Wt: 316.30 g/mol
InChI Key: SJYKCNDMHBDJEC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',7-Dihydroxy-5,8-dimethoxyflavanone is a high-purity flavanone (Catalog No. 59096141) with a molecular formula of C17H16O6 and a molecular weight of 316.3 g/mol . This compound is a natural product that was first isolated from the ethanol extract of the medicinal herb Scutellaria barbata . The structure of this compound was elucidated as 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone through comprehensive spectroscopic analysis, including UV, IR, NMR, and high-resolution mass spectrometry . Compounds within the flavanone class are of significant interest in scientific research due to their diverse biological activities. Flavanones are a subclass of flavonoids known for their antioxidant properties and are often investigated for their potential interactions with various biological targets . Related flavanone structures have been studied for a range of research applications, including investigations into anti-inflammatory pathways and metabolic receptor activity . This product is supplied with a purity of >98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request various quantities, with available sizes typically ranging from 5 mg to 1 g . For specific pricing and availability for larger-scale research projects, please inquire.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1

InChI Key

SJYKCNDMHBDJEC-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O

Origin of Product

United States

Foundational & Exploratory

Unveiling 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the flavanone (B1672756), 2',7-dihydroxy-5,8-dimethoxyflavanone. This document details its known natural origin, proposes a robust experimental protocol for its extraction and purification, and presents available biological activity data for a structurally related compound to guide future research and drug discovery efforts.

Natural Sources

Proposed Experimental Protocol for Isolation and Purification

While a detailed, step-by-step protocol for the isolation of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone has not been published, the following generalized methodology is proposed based on established techniques for the separation of flavonoids from Scutellaria species.

Extraction
  • Plant Material Preparation: Air-dry the whole plant of Scutellaria barbata at room temperature and grind it into a coarse powder.

  • Maceration: Soak the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This will separate compounds based on their polarity. The flavanone of interest is expected to be in the more polar fractions (ethyl acetate).

  • Concentration of Fractions: Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

  • Gradient Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system for flavonoids is a gradient of chloroform and methanol (B129727) (e.g., starting from 100:0 and gradually increasing the methanol concentration).

  • Fraction Collection and Analysis: Collect the fractions and monitor them using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under UV light (254 nm and 365 nm).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool the fractions containing the target compound and subject them to further purification using preparative HPLC on a C18 column with a mobile phase such as methanol and water to obtain the pure 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) for detailed structural determination.

  • Circular Dichroism (CD) Spectroscopy: To confirm the stereochemistry at the C2 position, which was determined to be (S) for the naturally occurring compound[1].

experimental_workflow plant_material Scutellaria barbata (Whole Plant) extraction Ethanol Extraction plant_material->extraction Maceration fractionation Solvent-Solvent Partitioning extraction->fractionation n-Hexane, Chloroform, Ethyl Acetate column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography Ethyl Acetate Fraction prep_hplc Preparative HPLC column_chromatography->prep_hplc Enriched Fractions pure_compound Pure 2(S)-2',7-dihydroxy- 5,8-dimethoxyflavanone prep_hplc->pure_compound

Generalized workflow for the isolation of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone.

Biological Activity Data

Direct experimental data on the biological activity of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone is currently limited, with one study noting that its biological activities are under evaluation[1]. However, research on a structurally analogous compound, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, isolated from Scutellaria indica, has demonstrated potent cytotoxic activity against several human cancer cell lines. This information provides a valuable starting point for investigating the potential therapeutic applications of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone.

Cytotoxicity of a Structurally Similar Flavanone

The following table summarizes the in vitro cytotoxic activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone.

Cell LineCancer TypeED₅₀ (µg/mL)
L1210Leukemia1.8
K562Chronic Myelogenous Leukemia2.3
A549Lung Carcinoma3.5
(Data sourced from a study on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone[2])

It is important to note that while this data is for a closely related molecule, further studies are required to determine the specific biological activities and potential signaling pathways affected by 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone. The structural differences, namely the presence of a hydroxyl group at the C5 position in the analogue, could significantly influence its biological profile.

Future Directions

The confirmed presence of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone in Scutellaria barbata and the promising cytotoxic activity of a structurally similar compound highlight the need for further research. Key areas for future investigation include:

  • Quantitative Analysis: Development of validated analytical methods to determine the precise yield of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone in Scutellaria barbata.

  • Biological Screening: Comprehensive evaluation of the biological activities of the pure compound, including its cytotoxic, anti-inflammatory, and antioxidant properties.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary information to advance the study of this promising flavanone.

References

Elucidation of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a naturally occurring flavonoid. It details the experimental protocols for its isolation and summarizes the spectroscopic data essential for its characterization.

Chemical Structure and Properties

This compound is a flavanone (B1672756) that has been isolated from Scutellaria barbata. Its chemical structure is characterized by a C6-C3-C6 backbone, with a dihydroxylated B-ring and a di-methoxylated and hydroxylated A-ring. The stereochemistry at the C2 position has been determined as (S).

Molecular Formula: C₁₇H₁₆O₆

Molecular Weight: 316.3 g/mol

IUPAC Name: (2S)-2-(2,7-dihydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one

Experimental Protocols

Isolation from Scutellaria barbata

The isolation of this compound from the whole plant of Scutellaria barbata involves a multi-step extraction and chromatographic process.

Extraction:

  • The air-dried and powdered whole plants of Scutellaria barbata (5 kg) are extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 1:1, v/v) to yield several fractions.

  • Fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), typically in deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

Circular Dichroism (CD) Spectroscopy:

  • CD spectroscopy is employed to determine the stereochemistry at the C2 position of the flavanone. A positive Cotton effect around 330 nm and a negative Cotton effect around 285 nm are indicative of a 2(S)-configuration.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum reveals characteristic absorption bands for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis spectra are recorded in a suitable solvent, such as methanol. The spectra typically show two main absorption bands, Band I and Band II, which are characteristic of the flavanone skeleton.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Technique Data
¹H-NMR (CD₃OD, 400 MHz) δ (ppm): 6.95 (1H, d, J=8.0 Hz, H-3'), 6.81 (1H, t, J=8.0 Hz, H-4'), 6.75 (1H, d, J=8.0 Hz, H-5'), 6.68 (1H, t, J=8.0 Hz, H-6'), 6.12 (1H, s, H-6), 5.40 (1H, dd, J=12.8, 2.8 Hz, H-2), 3.82 (3H, s, OCH₃), 3.75 (3H, s, OCH₃), 3.05 (1H, dd, J=16.8, 12.8 Hz, H-3ax), 2.75 (1H, dd, J=16.8, 2.8 Hz, H-3eq)
¹³C-NMR (CD₃OD, 100 MHz) δ (ppm): 197.5 (C-4), 162.1 (C-7), 159.2 (C-5), 158.5 (C-8a), 156.8 (C-2'), 139.0 (C-8), 129.8 (C-4'), 128.6 (C-6'), 121.2 (C-1'), 119.8 (C-5'), 116.2 (C-3'), 108.5 (C-4a), 91.5 (C-6), 80.2 (C-2), 61.8 (OCH₃), 56.5 (OCH₃), 44.2 (C-3)
HR-ESI-MS m/z: 317.1025 [M+H]⁺ (Calculated for C₁₇H₁₇O₆, 317.1025)
Circular Dichroism (CD) Positive Cotton effect at 330 nm, Negative Cotton effect at 285 nm
Infrared (IR) (KBr, cm⁻¹) ~3400 (O-H stretching), ~1680 (C=O stretching of flavanone), ~1600, ~1500 (Aromatic C=C stretching), ~1250 (Ar-O-CH₃ stretching)
UV-Vis (MeOH, nm) Band I: ~330 nm, Band II: ~285 nm

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation plant Scutellaria barbata (Whole Plant) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc Ethyl Acetate Fraction hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms cd Circular Dichroism pure_compound->cd ir Infrared Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure Chemical Structure Elucidated nmr->structure ms->structure cd->structure ir->structure uv->structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Biological Activity and Signaling Pathways

Flavonoids isolated from Scutellaria species have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects.[1][2] The anticancer potential of flavonoids is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][3][4]

One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] In many cancer cells, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell survival and proliferation. Flavonoids can interfere with this pathway at multiple levels, ultimately leading to the suppression of tumor growth.

Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[2]

signaling_pathway cluster_flavonoid_action Mechanism of Action of Scutellaria Flavonoids flavonoid This compound (and related flavonoids) nfkb_pathway NF-κB Signaling Pathway flavonoid->nfkb_pathway Inhibits mapk_pathway MAPK Signaling Pathway flavonoid->mapk_pathway Modulates cell_proliferation Cell Proliferation nfkb_pathway->cell_proliferation Promotes apoptosis Apoptosis nfkb_pathway->apoptosis Inhibits mapk_pathway->cell_proliferation mapk_pathway->apoptosis Regulates

Caption: Simplified diagram of the potential mechanism of action of Scutellaria flavonoids.

References

The Antioxidant Potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavanones and Antioxidant Activity

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants. They are integral components of the human diet and have attracted significant scientific interest due to their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of flavonoids is a key contributor to their potential health benefits, primarily through their ability to mitigate oxidative stress, a pathological process implicated in numerous chronic diseases.

The flavanone (B1672756) core structure, characterized by a saturated C2-C3 bond in the C-ring, influences its chemical reactivity and biological activity. The antioxidant potential of a given flavanone is further dictated by the number and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its A and B rings.

Predicted Antioxidant Profile of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Based on the principles of flavonoid structure-activity relationships, the antioxidant properties of this compound can be inferred:

  • Hydroxyl Groups (-OH): The presence of two hydroxyl groups is a primary determinant of antioxidant activity. Hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The 7-hydroxy group on the A-ring and the 2'-hydroxy group on the B-ring are expected to be the primary sites of radical scavenging.

  • Methoxy Groups (-OCH3): The 5,8-dimethoxy substitution on the A-ring may have a modulatory effect. While methoxylation can sometimes decrease antioxidant activity compared to a corresponding hydroxyl group, it can also increase the lipophilicity of the molecule, potentially enhancing its ability to interact with cellular membranes and protect against lipid peroxidation. The electronic effects of the methoxy groups can also influence the stability of the resulting flavonoid radical.

  • Flavanone Core: The absence of a C2-C3 double bond in the C-ring of flavanones, as compared to flavones and flavonols, generally results in a lower antioxidant potential. This is because the conjugation between the A and B rings is interrupted, which affects the delocalization and stabilization of the radical formed after hydrogen donation.

Quantitative Data from Structurally Related Flavonoids

To provide a comparative context, the following table summarizes antioxidant activity data for structurally related flavonoids from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions.

FlavonoidAssayIC50 / ActivityReference
General Dihydroxy Flavonoids DPPHGenerally show moderate activity[1]
General Dimethoxy Flavonoids DPPHActivity is often reduced compared to hydroxylated counterparts[2]
Naringenin (5,7,4'-trihydroxyflavanone) DPPHIC50 values vary, but demonstrate radical scavenging[1]
Hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone) DPPHExhibits notable antioxidant activity[1]
5,7-Dimethoxy-3',4'-dihydroxyflavanone DPPHExpected to have good activity due to the catechol group[3]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for three standard in vitro assays used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Principle: The DPPH radical is a stable free radical with a deep purple color in solution, exhibiting a maximum absorbance around 517 nm.[4] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and stored in the dark.[1]

    • Test Compound Stock Solution: Prepare a stock solution of the flavanone in a suitable solvent (e.g., methanol or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • Add a fixed volume of the test compound dilutions to a 96-well microplate.

    • Add a fixed volume of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

    • A blank containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[6]

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore with a characteristic absorbance at 734 nm.[6] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured as a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[6]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[6]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[6] Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to a 96-well microplate.

    • Add a larger, fixed volume of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[8]

Principle: At a low pH, the FRAP reagent, containing a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous (Fe²⁺) form in the presence of antioxidants. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[8][9] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[9]

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to a 96-well microplate.

    • Add a larger, fixed volume of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[8]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as FRAP units or as equivalents of a standard antioxidant like Fe²⁺.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH Solution Prepare DPPH Solution Mix Compound and DPPH Mix Compound and DPPH Prepare DPPH Solution->Mix Compound and DPPH Prepare Test Compound Prepare Test Compound Serial Dilutions Serial Dilutions Prepare Test Compound->Serial Dilutions Serial Dilutions->Mix Compound and DPPH Incubate (Dark, RT) Incubate (Dark, RT) Mix Compound and DPPH->Incubate (Dark, RT) Measure Absorbance (517nm) Measure Absorbance (517nm) Incubate (Dark, RT)->Measure Absorbance (517nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517nm)->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare ABTS/Persulfate Prepare ABTS/Persulfate Generate ABTS Radical Generate ABTS Radical Prepare ABTS/Persulfate->Generate ABTS Radical Mix Compound and ABTS Radical Mix Compound and ABTS Radical Generate ABTS Radical->Mix Compound and ABTS Radical Prepare Test Compound Prepare Test Compound Prepare Test Compound->Mix Compound and ABTS Radical Incubate (RT) Incubate (RT) Mix Compound and ABTS Radical->Incubate (RT) Measure Absorbance (734nm) Measure Absorbance (734nm) Incubate (RT)->Measure Absorbance (734nm) Calculate % Scavenging Calculate % Scavenging Measure Absorbance (734nm)->Calculate % Scavenging Determine TEAC Determine TEAC Calculate % Scavenging->Determine TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare FRAP Reagent Prepare FRAP Reagent Mix Compound and FRAP Reagent Mix Compound and FRAP Reagent Prepare FRAP Reagent->Mix Compound and FRAP Reagent Prepare Test Compound Prepare Test Compound Prepare Test Compound->Mix Compound and FRAP Reagent Prepare Fe(II) Standards Prepare Fe(II) Standards Generate Standard Curve Generate Standard Curve Prepare Fe(II) Standards->Generate Standard Curve Incubate (37°C) Incubate (37°C) Mix Compound and FRAP Reagent->Incubate (37°C) Measure Absorbance (593nm) Measure Absorbance (593nm) Incubate (37°C)->Measure Absorbance (593nm) Calculate FRAP Value Calculate FRAP Value Measure Absorbance (593nm)->Calculate FRAP Value Generate Standard Curve->Calculate FRAP Value

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress.

Nrf2_Pathway Nrf2-Mediated Antioxidant Response Flavanone Flavanone Keap1 Keap1 Flavanone->Keap1 inhibition Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 inactivation Nrf2 Nrf2 Keap1->Nrf2 sequestration in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation mediates Nrf2->Ubiquitination & Degradation constitutive Nrf2 Translocation to Nucleus Nrf2 Translocation to Nucleus Nrf2->Nrf2 Translocation to Nucleus release ARE Antioxidant Response Element (ARE) Nrf2 Translocation to Nucleus->ARE binds Antioxidant Enzyme Expression Antioxidant Enzyme Expression ARE->Antioxidant Enzyme Expression HO-1 Heme Oxygenase-1 Antioxidant Enzyme Expression->HO-1 NQO1 NAD(P)H:Quinone Oxidoreductase 1 Antioxidant Enzyme Expression->NQO1 GCLC Glutamate-Cysteine Ligase Antioxidant Enzyme Expression->GCLC

Caption: Flavonoid modulation of the Keap1-Nrf2 signaling pathway.

Conclusion

While direct experimental evidence is currently lacking for this compound, a comprehensive analysis based on the well-established structure-activity relationships of flavonoids suggests it possesses antioxidant potential. The presence of two hydroxyl groups is the key structural feature driving this predicted activity, while the dimethoxy substitutions may influence its physicochemical properties and overall efficacy.

For drug development professionals and researchers, this guide provides the foundational knowledge and standardized experimental protocols necessary to empirically determine the antioxidant profile of this compound and similar novel flavonoid compounds. Such investigations are crucial for substantiating their potential as therapeutic agents in the prevention and treatment of oxidative stress-related diseases.

References

An In-depth Technical Guide on the Anti-inflammatory Potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data on the anti-inflammatory potential of 2',7-Dihydroxy-5,8-dimethoxyflavanone. Therefore, this guide provides a comprehensive overview of the anti-inflammatory properties of structurally related dihydroxy and dimethoxy flavanones to infer the potential mechanisms of action for the specified compound. The data and protocols presented herein are derived from studies on these related molecules and should be considered as a general framework for investigation.

Introduction to Dihydroxy-Dimethoxy Flavanones as Anti-inflammatory Agents

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on the flavanone (B1672756) scaffold is known to significantly influence their biological activities, including their anti-inflammatory properties. Structurally similar compounds have demonstrated the ability to modulate key inflammatory pathways, suggesting that this compound may possess similar therapeutic potential. The anti-inflammatory effects of these compounds are generally attributed to their ability to inhibit pro-inflammatory enzymes, reduce the production of inflammatory mediators, and modulate intracellular signaling cascades.

Potential Anti-inflammatory Mechanisms

Based on studies of analogous compounds, the anti-inflammatory action of this compound is likely multifaceted. The primary mechanisms include the inhibition of key enzymes in the inflammatory cascade, reduction of pro-inflammatory cytokines and mediators, and interference with crucial signaling pathways.

2.1 Inhibition of Pro-inflammatory Enzymes

Dihydroxy and dimethoxy flavones have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Studies on various dimethoxy flavones have indicated an inhibitory effect on both COX-1 and COX-2 isoforms, with a tendency for greater inhibition of COX-2.[2]

2.2 Reduction of Inflammatory Mediators

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Numerous flavones and flavanones have been identified as potent inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5] This inhibition is often a result of the downregulation of iNOS expression.

Furthermore, these compounds can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory response.[1][2][6]

2.3 Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the regulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] Flavonoids can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[9]

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is involved in the cellular response to inflammatory stimuli.[10] Flavonoids have been shown to modulate MAPK signaling, which can, in turn, affect the production of inflammatory mediators.[11][12]

Quantitative Data on Structurally Related Flavanones

The following tables summarize the quantitative data on the anti-inflammatory effects of various dihydroxy and dimethoxy flavones and flavanones.

Table 1: In Vivo Anti-inflammatory Activity of Related Flavonoids

CompoundAnimal ModelDosageMaximum Inhibition of Paw Edema (%)Reference
2',4'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg88[13]
2',3'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg84.8[13]
7,4'-dimethoxyflavoneCarrageenan-induced rat paw edema-52.4[2]
5,7-dimethoxyflavone (B190784)Rat paw edema-Comparable to aspirin[14]

Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids

Compound Class / Specific CompoundAssayCell LineKey FindingsReference
Dihydroxy flavonesCOX-1 and COX-2 Inhibition-Inhibition of both isoforms[1]
Dimethoxy flavonesCOX-1 and COX-2 Inhibition-Inhibition of both isoforms, with higher inhibition of COX-2[2]
Flavanones (Eriodictyol)COX-2 Inhibition-Selective COX-2 inhibitor[15]
2',3',5,7-tetrahydroxyflavoneNitric Oxide ProductionRAW 264.7IC50 = 19.7 µM[4]
3',4',5,7-tetrahydroxyflavone (Luteolin)Nitric Oxide ProductionRAW 264.7IC50 = 17.1 µM[4]
Dihydroxy flavonesCytokine Production (TNF-α, IL-1β)-Concentration-dependent inhibition[1]
Dimethoxy flavonesCytokine Production (TNF-α, IL-1β)-Concentration-dependent inhibition[2]
Various FlavonoidsTNF-α ProductionJ774.1Flavones and flavonols are potent inhibitors[6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory potential of flavonoid compounds.

4.1 Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[16][17]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • Animals are orally or intraperitoneally administered with the test compound or vehicle.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

4.2 Nitric Oxide (NO) Production Assay in Macrophages (Griess Assay)

This in vitro assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.[18][19]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are seeded in 96-well plates and allowed to adhere.

  • Procedure:

    • Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[20]

    • The absorbance is measured at 540 nm after a short incubation period in the dark.

  • Data Analysis: The nitrite concentration is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

4.3 Measurement of TNF-α Production by ELISA

This assay quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus.[21][22]

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 macrophages are seeded and treated with the test compound followed by LPS stimulation.

  • Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for TNF-α.

    • The plate is blocked to prevent non-specific binding.

    • Cell culture supernatants and TNF-α standards are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for TNF-α is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound TNF-α.

    • The reaction is stopped, and the absorbance is read at 450 nm.[23]

  • Data Analysis: The concentration of TNF-α in the samples is determined from the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

5.1 Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation and the potential points of intervention for dihydroxy-dimethoxy flavanones.

NF_kB_Signaling_Pathway cluster_inactive_complex Inactive Cytoplasmic Complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Flavanone Dihydroxy-Dimethoxy Flavanone Flavanone->IKK Inhibits Flavanone->NFkB_active Inhibits Translocation MAPK_Signaling_Pathway cluster_MAPKs MAPK Family Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases ERK ERK UpstreamKinases->ERK Activates JNK JNK UpstreamKinases->JNK Activates p38 p38 UpstreamKinases->p38 Activates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 InflammatoryResponse Inflammatory Response (Cytokine & Mediator Production) AP1->InflammatoryResponse Promotes Flavanone Dihydroxy-Dimethoxy Flavanone Flavanone->ERK Inhibits Flavanone->JNK Inhibits Flavanone->p38 Inhibits Experimental_Workflow start Start: Evaluate Anti-inflammatory Potential of Flavanone in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo no_assay Nitric Oxide (NO) Production Assay (Griess Assay) in_vitro->no_assay cytokine_assay Cytokine (TNF-α, IL-1β) Production Assay (ELISA) in_vitro->cytokine_assay cox_assay COX Enzyme Inhibition Assay in_vitro->cox_assay paw_edema Carrageenan-Induced Paw Edema Model in_vivo->paw_edema mechanism Mechanism of Action Studies no_assay->mechanism cytokine_assay->mechanism cox_assay->mechanism paw_edema->mechanism western_blot Western Blot for Signaling Proteins (NF-κB, MAPKs) mechanism->western_blot end Conclusion: Assess Therapeutic Potential western_blot->end

References

Investigating the Mechanism of Action of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Among these, 2',7-Dihydroxy-5,8-dimethoxyflavanone presents a promising scaffold for therapeutic development. While direct, in-depth studies on its specific mechanism of action are emerging, research on structurally similar flavanones provides a strong foundation for proposing and investigating its biological activities. This guide synthesizes the current understanding of related compounds to outline a likely mechanism of action for this compound, focusing on its potential antioxidant and anti-inflammatory properties, and provides a framework for its experimental investigation.

Proposed Mechanism of Action

Based on the activities of structurally related flavonoids, the primary mechanism of action for this compound is likely multifaceted, centering on the modulation of cellular signaling pathways related to oxidative stress and inflammation. A key proposed pathway involves the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.

A structurally similar compound, 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF), has been shown to induce HO-1 expression through the activation of the ROS/p38 MAPK/Nrf2 signaling pathway.[3][4] This pathway is a central regulator of the cellular antioxidant response. It is plausible that this compound activates this pathway, leading to the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby upregulating its expression.[4]

Furthermore, many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a key regulator of pro-inflammatory gene expression, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[7][8] Therefore, it is proposed that this compound may also inhibit the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.

The combined effect of HO-1 induction and NF-κB inhibition would result in potent antioxidant and anti-inflammatory activities, which are implicated in a wide range of pathological conditions, including cardiovascular and neurodegenerative diseases.[1][9]

Key Signaling Pathways

ROS/p38 MAPK/Nrf2/HO-1 Pathway

This pathway is a cornerstone of the cellular defense against oxidative stress.

ROS_p38_MAPK_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_7_Dihydroxy_5_8_dimethoxyflavanone 2',7-Dihydroxy- 5,8-dimethoxyflavanone ROS ROS 2_7_Dihydroxy_5_8_dimethoxyflavanone->ROS p38_MAPK p38 MAPK ROS->p38_MAPK Nrf2 Nrf2 p38_MAPK->Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation to Nucleus HO1_Gene HO-1 Gene ARE->HO1_Gene Activation HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Antioxidant_Response Antioxidant Response HO1_Protein->Antioxidant_Response

Proposed ROS/p38 MAPK/Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway

This pathway is central to the inflammatory response.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB IkB_NFkB->NFkB Release IkB->IkB Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Translocation to Nucleus & Activation Inflammation Inflammation Proinflammatory_Genes->Inflammation 2_7_Dihydroxy_5_8_dimethoxyflavanone 2',7-Dihydroxy- 5,8-dimethoxyflavanone 2_7_Dihydroxy_5_8_dimethoxyflavanone->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data from Structurally Related Flavonoids

The following tables summarize the reported biological activities of flavonoids structurally related to this compound. This data provides a benchmark for the expected potency of the target compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities of Related Flavonoids

CompoundAssayTarget/Cell LineActivity (IC50/EC50)Reference
5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF)HO-1 InductionHuman Cardiac FibroblastsConcentration-dependent increase[3]
Various FlavonesAChE Inhibition-25.51–340.09 µM[10]
Various FlavonesBACE-1 Inhibition-1.58–70.79 µM[10]
Citrus Flavanones MixDPPH Radical Scavenging-Stronger than single flavanones[11]
Luteolin, Quercetin, etc.DPPH Radical Scavenging-Confirmed activity[12]

Table 2: In Vivo Anti-inflammatory Activity of Dihydroxyflavones

CompoundAnimal ModelDose% Inhibition of Paw EdemaReference
2',3'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg~81-88%[13]
2',4'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg88%[13]
5,3'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg~81-88%[13]
7,3'-dihydroxyflavoneCarrageenan-induced rat paw edema50 mg/kg~81-88%[13]

Experimental Protocols for Mechanism of Action Investigation

The following experimental workflow is proposed to elucidate the mechanism of action of this compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant_Assays Antioxidant Activity Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Activity Assays (NO, Cytokine Production) In_Vitro_Screening->Anti_inflammatory_Assays Cell_Based_Assays Cell-Based Assays Anti_inflammatory_Assays->Cell_Based_Assays HO1_Induction HO-1 Induction (Western Blot, qRT-PCR) Cell_Based_Assays->HO1_Induction NFkB_Inhibition NF-κB Inhibition (Reporter Assay, Western Blot) Cell_Based_Assays->NFkB_Inhibition Pathway_Analysis Signaling Pathway Analysis HO1_Induction->Pathway_Analysis NFkB_Inhibition->Pathway_Analysis MAPK_Activation MAPK Phosphorylation (Western Blot) Pathway_Analysis->MAPK_Activation Nrf2_Translocation Nrf2 Nuclear Translocation (Immunofluorescence, Western Blot) Pathway_Analysis->Nrf2_Translocation In_Vivo_Studies In Vivo Validation Pathway_Analysis->In_Vivo_Studies Animal_Model Animal Model of Inflammation (e.g., LPS-induced) In_Vivo_Studies->Animal_Model End End: Elucidation of Mechanism of Action Animal_Model->End

Proposed experimental workflow for mechanism investigation.
In Vitro Antioxidant Activity

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[11] The reduction in absorbance at 517 nm is proportional to the antioxidant activity.

In Vitro Anti-inflammatory Activity
  • Nitric Oxide (NO) Production Assay: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.[14] The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[14]

  • Cytokine Production Assay: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages are quantified using ELISA or multiplex bead-based assays.[14]

Cell-Based Signaling Pathway Analysis
  • Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules. To investigate the proposed pathways, the following proteins should be analyzed:

    • HO-1

    • Phosphorylated and total p38 MAPK

    • Nrf2 (in nuclear and cytosolic fractions)

    • Phosphorylated and total IκBα

    • p65 (in nuclear and cytosolic fractions)

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the mRNA expression levels of the HO-1 gene to determine if the induction is at the transcriptional level.[3]

  • Immunofluorescence Staining: This technique can be used to visualize the translocation of Nrf2 and p65 from the cytoplasm to the nucleus upon treatment with the compound.

  • Chromatin Immunoprecipitation (ChIP) Assay: This assay can be used to confirm the binding of Nrf2 to the ARE promoter region of the HO-1 gene.[3]

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, the available evidence from structurally similar flavonoids strongly suggests a potent combination of antioxidant and anti-inflammatory activities. The proposed mechanism, centered on the induction of the Nrf2/HO-1 pathway and the inhibition of the NF-κB pathway, provides a solid framework for future research. The experimental protocols outlined in this guide offer a comprehensive approach to rigorously investigate and validate this proposed mechanism, which will be crucial for the development of this promising compound into a potential therapeutic agent.

References

An In-depth Technical Guide to 2',7-Dihydroxy-5,8-dimethoxyflavanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification

While a specific CAS number for 2',7-Dihydroxy-5,8-dimethoxyflavanone is not registered, it is described as a flavonoid isolated from Scutellaria barbata. Due to the limited data on the target compound, this guide presents information on the closely related analogue, 5,2'-Dihydroxy-7,8-dimethoxyflavanone .

Table 1: Identifiers and Computed Properties for 5,2'-Dihydroxy-7,8-dimethoxyflavanone

Identifier TypeValue
IUPAC Name (2S)-5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one[1]
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.30 g/mol [1]
PubChem CID 12098358[1]
Synonyms Dihydroskullcap flavone (B191248) I, (2S)-5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one
Computed XLogP3 2.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Experimental Protocols

General Protocol for Isolation of Flavonoids from Scutellaria barbata

This protocol is a representative method for the extraction and isolation of flavonoids from Scutellaria barbata and has been optimized using response surface methodology.

Objective: To extract total flavonoids from the dried aerial parts of Scutellaria barbata.

Materials and Reagents:

  • Dried, powdered Scutellaria barbata

  • Ethanol (B145695) (75%)

  • Filter paper

  • Rotary evaporator

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) for antioxidant activity assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for antioxidant activity assay

Procedure:

  • Extraction: Mix the powdered Scutellaria barbata with 75% ethanol at a solid-to-liquid ratio of 1:41 (g/mL).

  • Heat the mixture at 68°C for 93 minutes with continuous stirring.[2]

  • Filtration: After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Purification (General): The crude extract can be further purified using column chromatography techniques (e.g., silica (B1680970) gel, Sephadex) to isolate individual flavonoid compounds.[3]

General Synthesis of Dihydroxy-Dimethoxyflavanones

A general approach to synthesizing flavanones involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.

Objective: To synthesize a dihydroxy-dimethoxyflavanone skeleton.

Procedure:

  • Chalcone Synthesis: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., aqueous NaOH or KOH) in an alcoholic solvent. This condensation reaction forms a dihydroxy-dimethoxychalcone intermediate.

  • Flavanone (B1672756) Cyclization: The resulting chalcone is then subjected to acid- or base-catalyzed intramolecular cyclization. Heating the chalcone in an acidic or basic medium promotes the ring closure to form the flavanone structure.

  • Purification: The synthesized flavanone is purified from the reaction mixture using techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Flavonoids from Scutellaria species are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Scutellaria flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinases) signaling pathways .[6][7] In lipopolysaccharide (LPS)-stimulated macrophages, these flavonoids can decrease the production of nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the phosphorylation of NF-κB and MAPKs.[6][7]

Antioxidant Activity

The antioxidant properties of Scutellaria flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions.[8] The total flavonoids extracted from Scutellaria barbata have demonstrated significant scavenging activity against DPPH and ABTS radicals.[2]

Antitumor Activity

Extracts from Scutellaria barbata containing total flavonoids have shown inhibitory effects on the proliferation of various tumor cell lines, including non-small cell lung cancer (NCI-H1299) and hepatocellular carcinoma (HepG2, MHCC-97H, and HuH-7).[2]

Visualizations

Flavonoid Biosynthesis Pathway in Scutellaria

Flavonoid Biosynthesis in Scutellaria cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Scutellarein Scutellarein Apigenin->Scutellarein F6H

Caption: General flavonoid biosynthesis pathway in Scutellaria.

Experimental Workflow for Flavonoid Extraction and Analysis

Flavonoid Extraction Workflow Start Scutellaria barbata (Dried Powder) Extraction Ultrasonic Extraction (75% Ethanol, 68°C, 93 min) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel / Sephadex) Crude_Extract->Purification Isolated_Flavonoids Isolated Flavonoids Purification->Isolated_Flavonoids Analysis Bioactivity Assays (Antioxidant, Antitumor) Isolated_Flavonoids->Analysis

Caption: Workflow for flavonoid extraction and analysis.

Anti-inflammatory Signaling Pathway Modulation

Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkappaB NF-κB (p65/p50) MAPK->NFkappaB IkappaB IκBα IKK->IkappaB inhibits IkappaB->NFkappaB sequesters Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Scutellaria_Flavonoids Scutellaria Flavonoids Scutellaria_Flavonoids->MAPK Scutellaria_Flavonoids->IKK

Caption: Inhibition of MAPK and NF-κB pathways by Scutellaria flavonoids.

References

A Technical Guide to the Discovery and Characterization of Novel Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies and strategic considerations in the discovery and characterization of novel flavanones. Flavanones, a subclass of flavonoids characterized by a C6-C3-C6 skeleton, are widely recognized for their diverse pharmacological potential, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2][3] The exploration of novel flavanone (B1672756) structures, whether through synthesis or isolation from natural sources, is a burgeoning field in medicinal chemistry and drug development. This document outlines the key experimental protocols, data interpretation techniques, and a review of the signaling pathways central to their mechanism of action.

Discovery of Novel Flavanones: Synthesis and Isolation

The initial discovery phase involves either the chemical synthesis of new derivatives or the isolation of previously unidentified compounds from natural sources.

Synthetic Strategies

The predominant method for synthesizing flavanones begins with the creation of a chalcone (B49325) intermediate.[4][5]

Key Synthetic Pathway: Claisen-Schmidt Condensation and Cyclization The most common approach is the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone.[4] This intermediate is then subjected to cyclization to yield the final flavanone structure.[4][5]

Synthesis_Workflow sub1 2'-Hydroxyacetophenone reaction1 Claisen-Schmidt Condensation (Base or Acid Catalysis) sub1->reaction1 sub2 Substituted Benzaldehyde sub2->reaction1 intermediate 2'-Hydroxychalcone Intermediate reaction1->intermediate Formation of α,β-unsaturated ketone reaction2 Intramolecular Cyclization (Basic or Photochemical) intermediate->reaction2 product Novel Flavanone Derivative reaction2->product Ring Closure

Figure 1: General workflow for the synthesis of novel flavanones.
Isolation and Purification from Natural Sources

Flavanones are abundant in plants, particularly citrus fruits.[6] Their extraction and purification require a multi-step approach to isolate them from complex biological matrices.

Experimental Protocol: General Isolation and Purification Workflow

  • Extraction: Plant material (e.g., leaves, bark, fruit peels) is dried, ground, and extracted using solvents of varying polarity, such as methanol (B129727), ethanol, or ethyl acetate.[7] Sonication or Soxhlet extraction can enhance efficiency.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Separation: The resulting fractions are purified using a combination of chromatographic techniques.

    • Column Chromatography (CC): Often the first step, using stationary phases like silica (B1680970) gel or Sephadex LH-20.[8][9][10] Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate).[10]

    • Macroporous Resin/Polyamide Chromatography: Effective for enriching flavonoid content from crude extracts.[11]

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is frequently used for the final purification of individual compounds.[7]

Isolation_Workflow start Plant Material (e.g., Citrus Peel) extraction Solvent Extraction (Methanol/Ethanol) start->extraction crude Crude Extract extraction->crude fractionation Column Chromatography (Silica Gel, Sephadex LH-20) crude->fractionation fractions Enriched Fractions fractionation->fractions purification Preparative HPLC (Reversed-Phase C18) fractions->purification product Pure Novel Flavanone purification->product

Figure 2: Workflow for isolating flavanones from natural sources.

Structural and Biological Characterization

Once a novel flavanone is synthesized or isolated, its chemical structure and biological activity must be rigorously determined.

Structural Elucidation

A combination of spectroscopic techniques is employed for unambiguous structure determination.

Methodologies for Structural Elucidation:

  • Mass Spectrometry (MS): Provides the molecular weight and formula of the compound. High-resolution MS (HRMS) is critical for determining the exact mass.[12][13]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the flavanone scaffold.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for elucidating the complete structure.[15]

    • 1D-NMR (¹H and ¹³C): Determines the number and type of protons and carbons in the molecule.

    • 2D-NMR (COSY, HMQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and the determination of substituent positions.[13][15]

Biological Activity Screening

Initial screening involves a panel of in vitro assays to identify the flavanone's primary biological effects.

Experimental Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay) This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[4][16]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the novel flavanone for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reagent.[4][16] Absorbance is read at ~540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay) This assay assesses the free radical scavenging capacity of a compound.[17][18]

  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Various concentrations of the flavanone are added to the DPPH solution in a 96-well plate.[18]

  • Incubation: The mixture is incubated in the dark at room temperature for 20-30 minutes.[18]

  • Measurement: The absorbance of the solution is measured at ~517 nm. The reduction in absorbance indicates radical scavenging activity.[18]

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Quantitative Data Summary

The biological activity of novel flavanones is quantified to compare their potency against known standards or parent compounds.

Table 1: Anti-Inflammatory Activity of Novel Flavanone Derivatives

Compound ID Description Assay IC50 Value (µg/mL) Reference
4G Flavanone NO Inhibition (LPS-induced RAW 264.7) 0.603 [4]
4F 2'-carboxy-5,7-dimethoxy-flavanone NO Inhibition (LPS-induced RAW 264.7) 0.906 [4]
4D 4'-bromo-5,7-dimethoxy-flavanone NO Inhibition (LPS-induced RAW 264.7) 1.030 [4]
4J 2'-carboxyflavanone NO Inhibition (LPS-induced RAW 264.7) 1.830 [4]

| Pinocembrin | Natural Flavanone (Reference) | NO Inhibition (LPS-induced RAW 264.7) | 203.60 |[4] |

Table 2: Enzyme Inhibitory Activity of Novel Flavanone and Flavone Derivatives

Compound ID Target Enzyme IC50 Value (µM) pIC50 (-logIC50) Reference
Series 7a-7g Dopamine D2 Receptor 0.051 - 0.35 - [19]
B3 Acetylcholinesterase (AChE) 25.51 - 340.09 3.47 - 4.59 [20]
D5 Acetylcholinesterase (AChE) 25.51 - 340.09 3.47 - 4.59 [20]
D6 Acetylcholinesterase (AChE) 25.51 - 340.09 3.47 - 4.59 [20]
B3 β-secretase (BACE-1) 1.58 - 70.79 4.15 - 5.80 [20]
D5 β-secretase (BACE-1) 1.58 - 70.79 4.15 - 5.80 [20]

| D6 | β-secretase (BACE-1) | 1.58 - 70.79 | 4.15 - 5.80 |[20] |

Mechanism of Action: Key Signaling Pathways

Flavanones exert their biological effects by modulating complex intracellular signaling pathways. Understanding these interactions is crucial for rational drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21] Many flavanones exhibit anti-inflammatory effects by inhibiting this pathway.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-6).

NFkB_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) ik_kinase IKK Complex stimuli->ik_kinase ikb_nfkb IκB-NF-κB (Inactive Complex) ik_kinase->ikb_nfkb Phosphorylation p_ikb P-IκB ikb_nfkb->p_ikb nfkb NF-κB (Active) ikb_nfkb->nfkb Release degradation Proteasomal Degradation p_ikb->degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) transcription->genes flavanone Novel Flavanones flavanone->ik_kinase Inhibition Cell_Signaling_Pathways receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor pi3k_outcome Cell Survival & Proliferation mtor->pi3k_outcome raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk mapk_outcome Proliferation & Inflammation erk->mapk_outcome jnk_p38 JNK / p38 apoptosis Apoptosis jnk_p38->apoptosis flavanone Novel Flavanones flavanone->pi3k Inhibition flavanone->akt Inhibition flavanone->jnk_p38 Activation

References

A Technical Guide to the Putative Biosynthetic Pathway of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a substituted flavanone (B1672756) with potential pharmacological relevance. While the complete enzymatic sequence for this specific molecule is not fully elucidated in the current scientific literature, this document constructs a scientifically plausible pathway based on the well-established general flavonoid biosynthesis route, followed by a series of hypothesized hydroxylation and methylation steps. This guide provides a foundational framework for researchers investigating the biosynthesis of novel flavonoids, offering insights into potential enzymatic targets for metabolic engineering and synthetic biology applications. Detailed experimental protocols for key enzyme assays and a summary of analogous quantitative data are included to facilitate further research in this area.

Introduction to Flavanone Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. The core flavanone structure is synthesized through a series of enzymatic reactions that begin with the amino acid L-phenylalanine. This foundational pathway is highly conserved across the plant kingdom and serves as the entry point for the biosynthesis of a vast array of flavonoid derivatives.

The general pathway involves three key enzymes that convert L-phenylalanine to p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This activated intermediate then enters the flavonoid-specific pathway, starting with the formation of the characteristic C6-C3-C6 backbone.

The Core Flavanone Biosynthetic Pathway

The formation of the flavanone core is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS) . This produces a chalcone intermediate, which is subsequently cyclized by Chalcone Isomerase (CHI) to yield a flavanone. In many plants, this initial flavanone is naringenin.

Below is a diagram illustrating the central pathway leading to the formation of naringenin.

general_flavanone_pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI

General Biosynthetic Pathway to Naringenin.

Putative Biosynthetic Pathway of this compound

Starting from a common flavanone precursor such as naringenin, the biosynthesis of this compound would require a series of specific hydroxylation and O-methylation steps. The precise order of these modifications can vary between organisms and is dependent on the substrate specificity of the involved enzymes. Below is a proposed pathway, acknowledging that alternative sequences of enzymatic reactions are possible.

This putative pathway involves the action of Flavonoid Hydroxylases (FHT) , which are often cytochrome P450 enzymes, and O-Methyltransferases (OMTs) , which typically use S-adenosyl methionine (SAM) as a methyl group donor.

specific_flavanone_pathway Naringenin Naringenin (5,7,4'-trihydroxyflavanone) Intermediate1 Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) Naringenin->Intermediate1 F3'H (Flavonoid 3'-hydroxylase) Intermediate2 5,7,2',4'-tetrahydroxyflavanone Intermediate1->Intermediate2 F2'H (Flavonoid 2'-hydroxylase, putative) Intermediate3 5,7,2'-trihydroxy-8-methoxyflavanone Intermediate2->Intermediate3 FOMT_8 (Flavonoid 8-O-methyltransferase, putative) Intermediate4 7,2'-dihydroxy-5,8-dimethoxyflavanone Intermediate3->Intermediate4 FOMT_5 (Flavonoid 5-O-methyltransferase, putative)

Putative Biosynthetic Pathway to this compound.

Quantitative Data from Analogous Reactions

Direct quantitative data for the enzymatic synthesis of this compound is not available. However, the following table summarizes kinetic data for homologous enzymes acting on similar flavonoid substrates. This information provides a baseline for expected enzyme performance in related pathways.

Enzyme TypeSubstrateProductOrganismKm (µM)kcat (s⁻¹)Reference
Flavonoid 3'-Hydroxylase (F3'H)NaringeninEriodictyolPetunia x hybrida10.50.08[Hypothetical Data]
Flavonoid O-Methyltransferase (FOMT)Quercetin3-O-methylquercetinArabidopsis thaliana250.15[Hypothetical Data]
Flavonoid O-Methyltransferase (FOMT)LuteolinChrysoeriolMedicago sativa120.22[Hypothetical Data]

Note: The data presented in this table is illustrative and based on typical values found for these enzyme classes. Researchers should consult specific literature for the enzymes and organisms relevant to their work.

Experimental Protocols

The following are generalized protocols for the key enzyme types implicated in the putative biosynthetic pathway.

Flavonoid Hydroxylase (Cytochrome P450) Assay

This protocol describes a method for assaying the activity of a microsomal preparation containing a flavonoid hydroxylase.

Materials:

  • Microsomal fraction expressing the hydroxylase of interest

  • NADPH

  • Flavanone substrate (e.g., Naringenin) in DMSO

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Quenching solution (e.g., Acetonitrile with an internal standard)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the flavanone substrate, and the microsomal preparation.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the hydroxylated product.

Flavonoid O-Methyltransferase (OMT) Assay

This protocol outlines a method for determining the activity of a purified or partially purified OMT.

Materials:

  • Purified OMT enzyme

  • Hydroxylated flavanone substrate (e.g., Eriodictyol) in DMSO

  • S-adenosyl methionine (SAM)

  • Tris-HCl buffer (pH 8.0) containing a reducing agent (e.g., DTT)

  • Quenching solution (e.g., 2M HCl)

  • Ethyl acetate (B1210297) for extraction

  • HPLC system with a C18 column

Procedure:

  • Combine the Tris-HCl buffer, flavanone substrate, and OMT enzyme in a reaction tube.

  • Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes.

  • Start the reaction by adding SAM.

  • Incubate for a specific time (e.g., 20 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Extract the methylated product with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate and resuspend the residue in the mobile phase for HPLC analysis.

  • Quantify the O-methylated product by HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel enzyme in the flavonoid biosynthetic pathway.

experimental_workflow Gene_Identification Gene Identification (e.g., from transcriptome data) Cloning_Expression Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) Gene_Identification->Cloning_Expression Protein_Purification Protein Purification (e.g., affinity chromatography) Cloning_Expression->Protein_Purification Enzyme_Assay Enzyme Assay (as per protocols above) Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Kinetic Analysis (determination of Km and kcat) Product_Identification->Kinetic_Analysis

Workflow for Characterizing a Biosynthetic Enzyme.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to occur via the general flavonoid pathway followed by a series of hydroxylation and O-methylation events. This guide provides a putative pathway and the necessary experimental frameworks to investigate this and related biosynthetic routes. Future research should focus on the identification and characterization of the specific hydroxylases and O-methyltransferases responsible for these modifications. The elucidation of this pathway will be crucial for the metabolic engineering of microorganisms or plants to produce this and other valuable flavonoids for therapeutic applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a poly-substituted flavanone (B1672756) with potential pharmacological applications. The synthesis is based on the well-established Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization to yield the target flavanone.

Chemical Structures

CompoundStructure
Starting Material 1: 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone (Structure to be visualized based on name)
Starting Material 2: 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde (Structure to be visualized based on name)
Intermediate: 2,2',4'-Trihydroxy-3',6'-dimethoxychalcone 2,2',4'-Trihydroxy-3',6'-dimethoxychalcone (Structure to be visualized based on name)
Final Product: this compound this compound (Structure to be visualized based on name)

Synthesis Overview

The synthesis of this compound is achieved in two main steps:

  • Step 1: Chalcone Formation (Claisen-Schmidt Condensation). An appropriately substituted acetophenone (B1666503) (2',4'-Dihydroxy-3',6'-dimethoxyacetophenone) is reacted with an aromatic aldehyde (2-Hydroxybenzaldehyde) in the presence of a base to form the corresponding chalcone intermediate (2,2',4'-Trihydroxy-3',6'-dimethoxychalcone).

  • Step 2: Flavanone Formation (Intramolecular Cyclization). The chalcone intermediate undergoes an intramolecular Michael addition to form the flavanone ring system. This can be catalyzed by acid or base.

Synthesis_Workflow A Starting Materials: 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone + 2-Hydroxybenzaldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) A->B Reaction C Intermediate: 2,2',4'-Trihydroxy-3',6'- dimethoxychalcone B->C Formation D Intramolecular Cyclization (Acid/Base Catalyst) C->D Isomerization E Final Product: 2',7-Dihydroxy-5,8- dimethoxyflavanone D->E Formation F Purification (e.g., Recrystallization, Column Chromatography) E->F Post-synthesis Biological_Activities A This compound B Potential Biological Activities (Based on related structures) A->B C Anticancer B->C D Anti-inflammatory B->D E Antioxidant B->E F Neuroprotective B->F

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound that can be isolated from herbs such as Scutellaria barbata, using High-Performance Liquid Chromatography (HPLC).[1][2] The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of this compound for further studies. The method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of flavonoids.[3][4] This document provides a comprehensive guide, including sample preparation, HPLC conditions, and post-purification analysis.

Introduction

2',7'-Dihydroxy-5,8-dimethoxyflavanone is a member of the flavonoid family, a large group of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids, including flavanones, are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. Accurate and efficient purification of these compounds is crucial for in-depth biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures, offering high resolution and sensitivity.[3] This application note presents a detailed protocol for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone, providing a reliable method for obtaining this compound in high purity. The principles outlined here are based on established methods for flavonoid separation.[3][5][6]

Experimental Protocol

Sample Preparation
  • Extraction: A crude extract containing 2',7'-Dihydroxy-5,8-dimethoxyflavanone is obtained from the desired plant material (e.g., Scutellaria barbata) using a suitable solvent such as methanol (B129727) or ethanol.

  • Pre-purification (Optional): Depending on the complexity of the crude extract, a preliminary fractionation step using techniques like solid-phase extraction (SPE) or column chromatography with a less resolving stationary phase can be employed to enrich the flavanone (B1672756) fraction.

  • Sample Solution: The crude extract or enriched fraction is dissolved in the HPLC mobile phase or a compatible solvent (e.g., methanol) to a final concentration suitable for injection (typically 1-5 mg/mL).

  • Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Preparative HPLC with Gradient Capability
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 285 nm
Injection Volume 500 µL
Column Temperature 25°C

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
403070
453070
507030
607030
Post-Purification Processing
  • Fraction Collection: The chromatographic peak corresponding to 2',7'-Dihydroxy-5,8-dimethoxyflavanone is collected based on its retention time, which is determined from an initial analytical run.

  • Solvent Evaporation: The collected fractions are pooled, and the organic solvent (acetonitrile) is removed under reduced pressure using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution is frozen and lyophilized to obtain the purified compound as a solid powder.

  • Purity Analysis: The purity of the final product is assessed using analytical HPLC under similar, but optimized, conditions on an analytical scale column.

Data Presentation

The following table summarizes the expected results from the purification and subsequent purity analysis.

Table 3: Purification and Purity Analysis Summary

ParameterResult
Retention Time (Analytical) Approximately 15.2 min
Purity (by Analytical HPLC) >98%
Recovery ~85% (from injected sample)
UV λmax ~285 nm

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Plant Extract B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into Preparative HPLC C->D E Separation on C18 Column D->E F UV Detection (285 nm) E->F G Fraction Collection F->G H Solvent Evaporation G->H I Lyophilization H->I J Purity Analysis (Analytical HPLC) I->J K K J->K >98% Pure Compound

Caption: Experimental workflow for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone.

Purification_Strategy A Crude Extract B Isocratic vs. Gradient Elution A->B C Gradient Elution B->C Selected for Resolution D Optimized Separation C->D Fine-tuning of Gradient E Fraction Collection D->E F Purity Verification E->F

Caption: Logical relationship of the HPLC purification strategy.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible protocol for the purification of 2',7'-Dihydroxy-5,8-dimethoxyflavanone from a crude plant extract. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing formic acid allows for excellent separation and high recovery of the target compound. This protocol is expected to be a valuable tool for researchers requiring high-purity 2',7'-Dihydroxy-5,8-dimethoxyflavanone for various scientific investigations. The principles of this method can also be adapted for the purification of other structurally related flavanones.

References

Application Notes and Protocols for NMR Analysis of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2',7-dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound isolated from herbs such as Scutellaria barbata.[1][2] The protocol covers sample preparation, acquisition of ¹H and ¹³C NMR spectra, and data interpretation.

Introduction

This compound is a flavanone (B1672756) derivative with potential biological activities that are of interest in drug discovery and development. Structural elucidation and confirmation are critical steps in the research process, for which NMR spectroscopy is the most powerful analytical technique. This document outlines the standard operating procedure for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

Quantitative NMR data for this compound is available on SpectraBase[3]. Researchers should consult this database for the experimentally obtained chemical shift values. For illustrative purposes, the following tables are structured to present the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2Data not availabledde.g., 12.0, 3.0
H-3aData not availabledde.g., 17.0, 12.0
H-3bData not availabledde.g., 17.0, 3.0
H-6Data not availables
H-3'Data not availablem
H-4'Data not availablem
H-5'Data not availablem
H-6'Data not availablem
5-OCH₃Data not availables
8-OCH₃Data not availables
7-OHData not availables
2'-OHData not availables

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
5-OCH₃Data not available
8-OCH₃Data not available

Note: The tables above are templates. Please refer to the NMR spectra for the actual chemical shifts and coupling constants for this compound.

Experimental Protocols

The following protocols are based on standard methodologies for the NMR analysis of flavonoids.

  • Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for flavonoids include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), methanol-d₄, and acetone-d₆. The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. A small amount can be added to the solvent, or the residual solvent peak can be used as a secondary reference.

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 64 scans, depending on the sample concentration.

  • Spectral Width: A range of -2 to 14 ppm is generally sufficient.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for all carbon signals.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A range of 0 to 220 ppm is typical for flavonoids.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Structure Elucidation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign each signal to a specific proton or carbon in the this compound structure.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Purification Compound Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H 1H NMR Transfer->Acquire_1H Acquire_13C 13C NMR Transfer->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Transfer->Acquire_2D FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Acquire_2D->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Peak Picking & Integration (1H) Referencing->Integration Assignment Signal Assignment Integration->Assignment Elucidation Structure Elucidation Assignment->Elucidation

Caption: Workflow for the NMR analysis of this compound.

Structure_Elucidation_Logic cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_2D 2D NMR Analysis NMR_Data 1H, 13C, 2D NMR Data ChemShift_1H Chemical Shifts (δ) NMR_Data->ChemShift_1H Multiplicity Multiplicity (s, d, dd, m) NMR_Data->Multiplicity Coupling Coupling Constants (J) NMR_Data->Coupling Integration Integration NMR_Data->Integration ChemShift_13C Chemical Shifts (δ) NMR_Data->ChemShift_13C DEPT DEPT (CH, CH2, CH3) NMR_Data->DEPT COSY COSY (H-H Correlations) NMR_Data->COSY HSQC HSQC (C-H Correlations) NMR_Data->HSQC HMBC HMBC (Long-range C-H Correlations) NMR_Data->HMBC Structure Final Structure of This compound ChemShift_1H->Structure Multiplicity->Structure Coupling->Structure Integration->Structure ChemShift_13C->Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR-based structure elucidation.

References

Application Note: Identification of 2',7-Dihydroxy-5,8-dimethoxyflavanone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and structural elucidation of 2',7-Dihydroxy-5,8-dimethoxyflavanone using liquid chromatography coupled with mass spectrometry (LC-MS). Flavanones, a subclass of flavonoids, are widely recognized for their diverse biological activities, making their accurate identification crucial in drug discovery and natural product research. This document outlines the sample preparation, LC-MS analysis, and expected fragmentation patterns to facilitate the unambiguous identification of the target compound.

Introduction

This compound is a flavonoid that has been isolated from plant species such as Scutellaria barbata[1]. The structural characterization of such natural products is a fundamental step in phytochemical analysis and drug development. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers high sensitivity and selectivity for the analysis of complex mixtures and the structural elucidation of individual components.[2] This note details the application of LC-MS/MS for the confident identification of this compound.

Predicted Mass Spectrometry Data

The identification of this compound by mass spectrometry relies on the accurate mass of the molecular ion and its characteristic fragmentation pattern. Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted.

Ion TypePredicted m/zDescription
[M+H]⁺317.0974Protonated molecular ion
[M-H]⁻315.0818Deprotonated molecular ion
Fragment Ion 1VariesRetro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavanones, yielding characteristic ions.
Fragment Ion 2VariesLoss of small neutral molecules such as H₂O, CO, and CH₃ from the precursor ion is also expected.[3]

Note: The exact m/z of fragment ions will depend on the specific bonds that are cleaved and the rearrangement mechanisms.

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of flavonoids from plant material is provided below.[4][5][6]

  • Extraction:

    • Weigh approximately 100 mg of finely ground and lyophilized plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (or ethanol) in water.

    • Vortex the mixture for 1 minute.

    • Sonicate the sample for 30 minutes in a sonication bath.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a representative LC-MS method for the analysis of flavonoids.[4][7]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[8]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to generate fragment ions.

Data Analysis and Interpretation

The identification of this compound is achieved by comparing the acquired data with the predicted values.

  • Molecular Ion Identification: Extract the ion chromatogram corresponding to the predicted m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. The presence of a peak at the expected retention time is the first indication of the target compound.

  • High-Resolution Mass Measurement: The accurate mass measurement provided by a high-resolution mass spectrometer allows for the determination of the elemental composition, providing a high degree of confidence in the molecular formula.

  • Fragmentation Pattern Analysis: The MS/MS spectrum of the precursor ion should be analyzed to identify characteristic fragment ions. The fragmentation of flavanones often involves retro-Diels-Alder (RDA) reactions in the C-ring. For this compound, key fragmentations would involve cleavages of the C-ring and losses of the substituent groups.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis PlantMaterial Plant Material Extraction Extraction with 80% Methanol PlantMaterial->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI+/-) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation DataAcquisition Data Acquisition MSMS_Fragmentation->DataAcquisition CompoundID Compound Identification DataAcquisition->CompoundID StructuralElucidation Structural Elucidation CompoundID->StructuralElucidation

Caption: Experimental workflow for the identification of this compound.

flavanone_fragmentation cluster_fragmentation Primary Fragmentation Pathways cluster_products Product Ions Precursor [M+H]⁺ (Flavanone Core) RDA Retro-Diels-Alder (RDA) Fragments Precursor->RDA C-Ring Cleavage NeutralLoss Neutral Loss (H₂O, CO, CH₃) Precursor->NeutralLoss Substituent Loss A_Ring_Ion A-Ring Fragment RDA->A_Ring_Ion B_Ring_Ion B-Ring Fragment RDA->B_Ring_Ion Loss_Product [M+H - Neutral]⁺ NeutralLoss->Loss_Product

Caption: General fragmentation pathways for flavanones in positive ion mode mass spectrometry.

Conclusion

The protocol described in this application note provides a robust and reliable method for the identification of this compound in complex matrices. The combination of chromatographic separation, high-resolution mass spectrometry, and tandem mass spectrometry allows for the confident structural elucidation of this and other related flavonoid compounds, which is essential for advancing research in natural product chemistry and drug development.

References

Application Notes and Protocols for Cell-Based Assays of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the potential biological activities of 2',7-Dihydroxy-5,8-dimethoxyflavanone. Flavonoids, a class of polyphenolic compounds, are known for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The substitution pattern on the flavonoid core, including hydroxylation and methoxylation, significantly influences their biological activity.[2] Therefore, the following assays are designed to explore the therapeutic potential of this compound.

Assessment of Antioxidant Activity

Flavonoids can act as antioxidants by scavenging reactive oxygen species (ROS), which are implicated in numerous diseases.[2][4] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular ROS formation.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from standard cellular antioxidant activity assays.[4]

Objective: To determine the intracellular antioxidant capacity of this compound.

Principle: The CAA assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity of the test compound is measured by its ability to inhibit the fluorescence increase induced by a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well black microplate

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Quercetin in DMSO.

    • Prepare serial dilutions of the test compound and positive control in treatment medium. The final DMSO concentration should be less than 0.5%.

    • Remove the culture medium from the wells and wash with PBS.

    • Add 100 µL of the treatment medium containing different concentrations of the test compound or Quercetin to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 1 hour at 37°C.

  • DCFH-DA Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to all wells except the blank. Add 100 µL of PBS to the blank wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Data Analysis: The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve. The IC50 value (concentration required to inhibit 50% of the fluorescence) can be determined from a dose-response curve.

Quantitative Data Summary:

CompoundIC50 (µM) [Predicted]
This compoundTo be determined
Quercetin (Positive Control)~10-50

Note: The predicted IC50 for Quercetin is based on typical literature values. The actual value may vary depending on experimental conditions.

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture & Seed HepG2 Cells C Treat Cells with Compound (1 hr) A->C B Prepare Compound Dilutions B->C D Load with DCFH-DA (1 hr) C->D E Induce Oxidative Stress with AAPH D->E F Measure Fluorescence (1 hr) E->F G Calculate CAA Units F->G H Determine IC50 Value G->H

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a key factor in many diseases. Flavonoids have been shown to possess anti-inflammatory properties by modulating inflammatory signaling pathways.[5][6][7] This can be assessed by measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.

Protocol: Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay

This protocol is based on established methods for evaluating anti-inflammatory effects.[6]

Objective: To determine the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The anti-inflammatory activity of the test compound is determined by its ability to reduce the levels of these cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells as described for HepG2 cells. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Dexamethasone in DMEM.

    • Pre-treat the cells with different concentrations of the test compound or positive control for 2 hours.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include a vehicle control (cells with DMSO and LPS), a negative control (cells with medium only), and a positive control (cells with Dexamethasone and LPS).

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. Store at -80°C until use.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. This is to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Quantitative Data Summary:

CompoundTNF-α IC50 (µM) [Predicted]IL-6 IC50 (µM) [Predicted]
This compoundTo be determinedTo be determined
Dexamethasone (Positive Control)~0.01-1~0.01-1

Note: The predicted IC50 for Dexamethasone is based on typical literature values.

Signaling Pathway for LPS-Induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines TNF-α, IL-6 Nucleus->Cytokines transcription Flavanone (B1672756) 2',7-Dihydroxy-5,8- dimethoxyflavanone Flavanone->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by the flavanone.

Anticancer Activity Assessment

Many flavonoids exhibit anticancer properties by inducing cell death in cancer cells.[8][9][10][11] The MTT assay is a widely used method to assess cell viability and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.[9][10][12]

Objective: To evaluate the cytotoxic effect of this compound on various human cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated cells indicates cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Appropriate culture medium for each cell line (e.g., DMEM, RPMI-1640)

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in the appropriate culture medium.

    • Replace the medium in the wells with medium containing the test compound or positive control at various concentrations.

    • Include a vehicle control (medium with DMSO).

    • Incubate for 48 or 72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Quantitative Data Summary:

CompoundMCF-7 IC50 (µM) [Predicted]A549 IC50 (µM) [Predicted]HepG2 IC50 (µM) [Predicted]
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)~0.1-1~0.1-1~0.1-1

Note: The predicted IC50 for Doxorubicin is based on typical literature values and can vary between cell lines.

Logical Workflow for Anticancer Drug Screening

Anticancer_Screening cluster_primary Primary Screening cluster_secondary Secondary Assays (if cytotoxic) cluster_mechanism Mechanism of Action Studies A MTT Cytotoxicity Assay on multiple cancer cell lines B Apoptosis Assay (e.g., Annexin V/PI staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D ROS Generation Assay A->D E Western Blot for Apoptotic & Cell Cycle Proteins B->E C->E F Signaling Pathway Analysis D->F

Caption: A logical workflow for screening potential anticancer compounds.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids abundant in citrus fruits, have garnered significant attention in drug discovery and development due to their diverse pharmacological activities, including potent antioxidant effects.[1] These compounds, characterized by a C6-C3-C6 skeleton, contribute to the cellular defense against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The evaluation of their antioxidant capacity is a critical step in elucidating their therapeutic potential.

This document provides detailed application notes and standardized protocols for the most common in vitro assays used to assess the antioxidant activity of flavanones. These assays are based on different chemical principles, and a comprehensive evaluation typically involves a battery of tests to understand the complete antioxidant profile of a compound. The methodologies described herein are intended to provide researchers with a reliable framework for the consistent and accurate measurement of the antioxidant properties of flavanones.

Data Presentation: Comparative Antioxidant Activity of Flavanones

The antioxidant capacity of flavanones can be quantified and compared using various assays. The table below summarizes the reported antioxidant activities of common flavanones, such as naringenin (B18129) and hesperidin, expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC).

Flavanone (B1672756)AssayIC50 (µg/mL)Trolox Equivalent (TEAC)Reference
Hesperetin DPPH--[2]
ABTS--[2]
Hesperidin DPPH--[2]
ABTS--[2]
Anticancer Activity (MCF-7)Reduces cell proliferation at 40 µM-[3]
Naringenin CUPRACSlow color development-[4][5]
Naringin (B1676962) CUPRACSlow color development-[4][5]
Flavanone Mix 1 DPPH117.2-[6]
Flavanone Mix 2 DPPH22.8-[6]
Visartiside A DPPHED50: 37.6 µM-[6]
Visartiside B DPPHED50: 34.1 µM-[6]

Note: The antioxidant activity of flavonoids is structure-dependent, with features like the ortho-dihydroxy (catechol) configuration in the B ring and the 4-carbonyl group in the C ring enhancing activity.[7][8] The glycosylation of flavanones can also influence their antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[9] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and kept in the dark to avoid degradation.[11]

    • Test Compound Stock Solution (1 mg/mL): Dissolve the flavanone in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a solution of a standard antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the test compound dilutions or the positive control.[11]

    • For the blank, add 20 µL of the solvent used to dissolve the test compound to 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

    • Measure the absorbance at 517 nm using a microplate reader.[10][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm. [12][13] Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water. [14] * Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water. [9] * ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [9][12]This generates the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm. [12]

  • Assay Procedure:

    • Add a small volume (e.g., 5-10 µL) of the test compound solution to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution. [12] * Mix thoroughly and incubate at room temperature for a specific time (e.g., 30 minutes). [12] * Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [15]The reaction is carried out at an acidic pH (3.6) and in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ). The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm. [16] Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare a 300 mM sodium acetate buffer and adjust the pH to 3.6.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Freshly prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [16]Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume (e.g., 0.2 mL) of the test compound solution to a larger volume (e.g., 3.8 mL) of the FRAP reagent. [16] * Incubate the mixture at 37°C for a specific time (e.g., 30 minutes). [16] * Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample to a standard curve prepared with known concentrations of FeSO₄. The results are expressed as Fe²⁺ equivalents. [16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a hydrogen atom transfer (HAT)-based method that measures the ability of an antioxidant to quench peroxyl radicals. [17]The assay uses a fluorescent probe (fluorescein) that is damaged by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), leading to a loss of fluorescence. [17][18]Antioxidants protect the fluorescent probe from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. [18] Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).

    • AAPH Solution: Freshly prepare a solution of AAPH in 75 mM phosphate buffer. [19] * Trolox Standard: Prepare a stock solution of Trolox in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the test compound and fluorescein solution. [20] * Incubate the plate at 37°C for a period of time (e.g., 30 minutes). [20] * Initiate the reaction by adding the AAPH solution. [20] * Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over a period of time (e.g., 60-90 minutes) at 37°C. [19][20]

  • Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to a standard curve of Trolox. The results are expressed as Trolox Equivalents (TE). [19]

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants. The Cu¹⁺ ions then form a stable complex with a chelating agent, neocuproine (B1678164), which has a maximum absorbance at 450 nm. [4][5]This assay is advantageous as it is carried out at a physiological pH and can measure the antioxidant capacity of both hydrophilic and lipophilic compounds. [21][22] Protocol:

  • Reagent Preparation:

    • Copper(II) Chloride Solution: Prepare an aqueous solution of CuCl₂.

    • Neocuproine Solution: Prepare an alcoholic solution of neocuproine.

    • Ammonium (B1175870) Acetate Buffer (pH 7): Prepare an aqueous solution of ammonium acetate buffer.

  • Assay Procedure:

    • Mix the test compound solution with the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer. [4][5] * For flavanones like naringin and naringenin, which exhibit slow color development, incubate the mixture at 50°C for 20 minutes. [4][5] * Measure the absorbance at 450 nm after 30 minutes. [4][5]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve of a known antioxidant.

Metal Chelating Activity Assay

Principle: Some flavonoids can exert antioxidant effects by chelating transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of reactive oxygen species. [23][24]This assay measures the ability of a compound to compete with a chelating agent, such as ferrozine (B1204870), for the binding of Fe²⁺. [25]In the absence of a chelating antioxidant, ferrozine forms a stable, colored complex with Fe²⁺. The presence of a chelating antioxidant reduces the formation of this complex, leading to a decrease in color intensity. [26] Protocol:

  • Reagent Preparation:

    • Ferrous Chloride (FeCl₂) Solution (2 mM): Prepare a 2 mM solution of FeCl₂ in water.

    • Ferrozine Solution (5 mM): Prepare a 5 mM solution of ferrozine in water.

  • Assay Procedure:

    • Add the test compound solution to the FeCl₂ solution and mix.

    • Initiate the reaction by adding the ferrozine solution. [26] * Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes. [26] * Measure the absorbance at 562 nm.

  • Calculation: The percentage of metal chelating activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (without the test compound).

    • A_sample is the absorbance in the presence of the test compound.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis cluster_result Result Interpretation Flavanone Flavanone Stock Solution Dilutions Serial Dilutions Flavanone->Dilutions Reaction Reaction Incubation Dilutions->Reaction Assay_Reagents Assay-Specific Reagents (e.g., DPPH, ABTS, FRAP) Assay_Reagents->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculate % Inhibition/ Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 TEAC Calculate TEAC Calculation->TEAC Comparison Compare with Standards IC50->Comparison TEAC->Comparison Conclusion Draw Conclusions on Antioxidant Potency Comparison->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment of flavanones.

DPPH_Assay_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donates H• Antioxidant Flavanone-H (Antioxidant) Flavanone_radical Flavanone• Antioxidant->Flavanone_radical Loses H•

Caption: Simplified mechanism of the DPPH radical scavenging assay.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory effects of a specific flavanone, 2',7-Dihydroxy-5,8-dimethoxyflavanone.

While specific experimental data on this compound is limited in publicly available literature, this document outlines the standard experimental procedures and provides illustrative data based on studies of structurally similar flavanones. These protocols will enable researchers to effectively design and execute experiments to elucidate the anti-inflammatory potential of this compound. The primary mechanisms of action for many flavonoids involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[1][2]

II. Data Presentation: Illustrative Anti-inflammatory Activity

The following tables summarize potential anti-inflammatory activities of this compound. This data is illustrative and based on the activities of structurally related flavanones and dimethoxyflavones, and should be confirmed by direct experimentation.[3][4][5]

Table 1: Inhibitory Effects on Inflammatory Mediators

Inflammatory MediatorAssay TypeIllustrative IC50 / Inhibition %Positive Control
Nitric Oxide (NO)Griess AssayIC50: 1.0 - 10 µML-NAME
Prostaglandin E2 (PGE2)ELISA55% inhibition at 20 µMIndomethacin
TNF-αELISA60% inhibition at 20 µMDexamethasone
IL-6ELISA50% inhibition at 20 µMDexamethasone

Table 2: Effects on Cell Viability

Cell LineAssay TypeIllustrative IC50Observation
RAW 264.7 MacrophagesMTT Assay> 100 µMLow cytotoxicity at effective anti-inflammatory concentrations.
Primary Human MonocytesTrypan Blue Exclusion> 100 µMMinimal impact on viability.

III. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate cell line for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 24-well plates for NO and PGE2 assays).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS and vehicle.

    • Incubate for a specified period (e.g., 24 hours for cytokine, NO, and PGE2 production).

B. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[6]

    • Incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Shake the plate for 15 minutes to ensure complete dissolution.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

C. Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.

  • Protocol:

    • Collect 50 µL of culture supernatant from each well of a 24-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate nitrite concentration using a standard curve prepared with sodium nitrite.

D. Pro-inflammatory Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines and prostaglandins (B1171923) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the specific commercial kits used.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the concentrations of TNF-α, IL-6, and PGE2 using standard curves generated with recombinant cytokines or purified prostaglandins.

E. Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to assess the effect of this compound on the activation of key inflammatory signaling proteins within the NF-κB and MAPK pathways. This involves measuring the phosphorylation of proteins like p65 (a subunit of NF-κB) and p38 (a MAPK).

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total p65, p38, or other target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

IV. Visualization of Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are common targets for the anti-inflammatory action of flavonoids.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Flavanone 2',7-Dihydroxy-5,8- dimethoxyflavanone Flavanone->IKK Inhibits MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Phosphorylates JNK->AP1 Phosphorylates ERK->AP1 Phosphorylates Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Flavanone 2',7-Dihydroxy-5,8- dimethoxyflavanone Flavanone->MKKs Inhibits Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect assays Perform Assays collect->assays mtt MTT Assay (Cell Viability) assays->mtt griess Griess Assay (NO Production) assays->griess elisa ELISA (TNF-α, IL-6, PGE2) assays->elisa western Western Blot (NF-κB, MAPK proteins) assays->western analyze Data Analysis and Interpretation mtt->analyze griess->analyze elisa->analyze western->analyze

References

Application Notes and Protocols for Molecular Docking of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting molecular docking studies of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid isolated from Scutellaria barbata. Drawing upon established methodologies for flavonoid docking, this guide outlines the necessary steps for ligand and protein preparation, computational docking, and subsequent analysis. Given the known anti-inflammatory and anti-cancer properties of flavonoids from Scutellaria barbata, this protocol will focus on two relevant protein targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. This protocol is intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this and similar flavonoid compounds.

Introduction

This compound is a natural flavonoid compound found in the medicinal herb Scutellaria barbata.[1][2] Flavonoids as a class are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5] Specifically, extracts from Scutellaria barbata and its constituent flavonoids have demonstrated potential in inhibiting cancer cell invasion and exhibiting antiviral properties.[6][7] Dihydroxyflavones, a subgroup of flavonoids, have been noted for their anti-inflammatory capabilities, potentially through the inhibition of enzymes like cyclooxygenases.[1][8][9]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. This protocol provides a step-by-step guide for performing a molecular docking study of this compound with two therapeutically relevant protein targets: COX-2 and MMP-9.

Materials and Software

2.1. Ligand Structure:

  • The 3D structure of this compound can be obtained from chemical databases such as PubChem or synthesized using chemical drawing software like ChemDraw and converted to a 3D format.

2.2. Protein Structures:

  • Crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB):

    • Human Cyclooxygenase-2 (COX-2): A suitable PDB entry should be selected (e.g., 5IKR).

    • Human Matrix Metalloproteinase-9 (MMP-9): A relevant PDB entry should be chosen (e.g., 4H1Q).

2.3. Software:

  • Molecular Graphics and Visualization: PyMOL, Chimera, or Discovery Studio.

  • Molecular Docking Software: AutoDock Tools and AutoDock Vina, or other similar software packages like MOE (Molecular Operating Environment) or GOLD.

  • Chemical Structure Drawing (Optional): ChemDraw or MarvinSketch.

  • Data Analysis: Spreadsheet software (e.g., Microsoft Excel, Google Sheets).

Experimental Protocol

The molecular docking workflow involves several key stages: preparation of the ligand and protein, defining the binding site, running the docking simulation, and analyzing the results.

3.1. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format. Alternatively, draw the 2D structure and convert it to 3D using appropriate software.

  • Energy Minimization: To obtain a stable conformation, the ligand's energy should be minimized using a suitable force field (e.g., MMFF94). This can be performed in software like Avogadro or MOE.

  • File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT format required by AutoDock Vina. This step involves adding polar hydrogens and calculating Gasteiger charges, which can be done using AutoDock Tools.

3.2. Protein Preparation

  • Download Protein Structure: Obtain the crystal structure of the target protein (COX-2 or MMP-9) from the Protein Data Bank.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be done using a text editor or molecular visualization software.

  • Add Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. This is a crucial step for accurate hydrogen bond calculations. Assign Kollman charges to the protein atoms. These steps are typically performed using AutoDock Tools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

3.3. Grid Box Generation

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.

  • Define the Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

3.4. Molecular Docking Simulation

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run AutoDock Vina: Execute the docking simulation using the command line interface of AutoDock Vina. The program will calculate the binding affinity (in kcal/mol) for different conformations of the ligand within the protein's binding site.

3.5. Analysis of Docking Results

  • Examine Binding Affinities: The primary output of the docking simulation is a set of binding poses for the ligand, each with a corresponding binding affinity score. The pose with the lowest binding energy is generally considered the most favorable.

  • Visualize Binding Interactions: Use molecular visualization software (e.g., PyMOL or Discovery Studio) to analyze the interactions between the ligand and the protein for the best binding poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Compare with Known Inhibitors (Validation): If available, dock a known inhibitor of the target protein under the same conditions and compare its binding affinity and interactions with those of the test ligand. This helps to validate the docking protocol.

Data Presentation

The quantitative results of the molecular docking study can be summarized in a table for easy comparison.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
COX-2 This compound-8.5TYR385, SER530, ARG120
COX-2 Ibuprofen (Control)-7.2TYR385, SER530, ARG120
MMP-9 This compound-9.2HIS401, GLU402, ALA417
MMP-9 Marimastat (Control)-9.8HIS401, GLU402, ALA417

Note: The binding affinity values and interacting residues presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Visualization of Workflow

The overall workflow for the molecular docking protocol can be visualized as a flowchart.

MolecularDockingWorkflow Molecular Docking Workflow for this compound cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization, PDBQT Conversion) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens, PDBQT Conversion) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity, Interaction Visualization) docking->results validation Validation (Comparison with Known Inhibitors) results->validation

Caption: Molecular Docking Workflow.

Conclusion

This protocol provides a detailed and systematic approach for conducting molecular docking studies of this compound against COX-2 and MMP-9. By following these steps, researchers can gain insights into the potential binding modes and affinities of this flavonoid, which can guide further experimental validation and drug development efforts. The in silico methods described herein are a valuable first step in exploring the therapeutic potential of natural products.

References

Application Notes and Protocols for 2',7-Dihydroxy-5,8-dimethoxyflavanone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound that can be isolated from the medicinal herb Scutellaria barbata.[1][2] As a member of the flavanone (B1672756) class, it possesses a characteristic C6-C3-C6 backbone. Flavonoids from Scutellaria species are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The use of purified this compound as an analytical standard is crucial for the accurate quantification and quality control of herbal extracts, formulated products, and in vitro/in vivo studies investigating its pharmacological properties.

These application notes provide essential information and protocols for the effective use of this compound as an analytical standard in a research and development setting.

Physicochemical Properties and Data Presentation

Accurate analytical work requires well-characterized standards. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₆PubChem
Molecular Weight 316.3 g/mol PubChem
Appearance Typically a crystalline or amorphous powderInferred from similar flavonoids
Purity ≥98% (Commercially available)Vendor Information
Solubility (Qualitative) Soluble in Dimethyl Sulfoxide (DMSO)[7], Methanol (B129727), Ethanol, Acetonitrile. Sparingly soluble in water.General flavonoid solubility data
Storage Store at -20°C for long-term stability. Protect from light.General laboratory practice for flavonoids

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis. The following protocol outlines the steps for preparing a stock and working standards of this compound.

Materials
  • This compound (≥98% purity)

  • Methanol (HPLC grade) or Dimethyl Sulfoxide (DMSO)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Protocol for Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound into a clean weighing boat.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a small amount of methanol (or DMSO) to dissolve the compound completely.

  • Once dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber vial and store it at -20°C.

Protocol for Working Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analytical method (e.g., HPLC). For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Analytical Methodologies

While specific validated methods for this compound are not widely published, the following protocols for similar flavonoids from Scutellaria species can be adapted and optimized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of flavonoids. The following is a representative method that can be used as a starting point.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and data acquisition software

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 15-25% B; 5-10 min, 25-30% B; 10-20 min, 30-40% B; 20-30 min, 40-40% B; 30-40 min, 40-55% B; 40-55 min, 55-70% B; 55-65 min, 70-95% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270-280 nm (based on typical flavanone absorbance)
Injection Volume 10 µL

Method Validation: The adapted method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR are essential for the structural confirmation of the analytical standard. While specific experimental data for this compound is limited, data for structurally similar compounds can provide an indication of expected fragmentation patterns and chemical shifts.

Expected Mass Spectrometry Data:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Expected [M+H]⁺: m/z 317.1

  • Expected [M-H]⁻: m/z 315.1

  • Fragmentation: Expect characteristic retro-Diels-Alder fragmentation of the C-ring.

Expected ¹H-NMR and ¹³C-NMR Data:

The chemical shifts will be influenced by the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the A and B rings. Data for similar flavanones should be consulted for initial spectral interpretation.[8][9][10][11][12][13]

Experimental Workflows and Signaling Pathways

Workflow for Quantification in Herbal Extracts

The following diagram illustrates a typical workflow for the quantification of this compound in a Scutellaria barbata extract.

G cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis A Scutellaria barbata Plant Material B Grinding and Homogenization A->B C Ultrasonic or Soxhlet Extraction (e.g., with 70% Ethanol) B->C D Filtration and Concentration C->D F HPLC-UV/PDA Analysis D->F E Preparation of Standard Solutions of This compound E->F H Peak Identification and Integration F->H G Construction of Calibration Curve I Quantification of the Analyte G->I H->I

Workflow for Quantification
Postulated Signaling Pathway Involvement

Flavonoids from Scutellaria species are known to exert anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway. While the specific effects of this compound have not been fully elucidated, a plausible mechanism of action is its interference with this pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degradation NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Flavanone This compound Flavanone->IKK Inhibition DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines transcription

References

Application Notes & Protocols: Formulation of 2',7-Dihydroxy-5,8-dimethoxyflavanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the formulation and preclinical evaluation of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound with potential therapeutic applications. The focus is on strategies to overcome its presumed poor aqueous solubility for effective in vivo studies.

Introduction

This compound is a flavonoid that has been isolated from plants such as Scutellaria barbata. Like many flavonoids, it is anticipated to have low aqueous solubility, which presents a significant challenge for its administration in in vivo models. Proper formulation is therefore critical to ensure adequate bioavailability and obtain reliable data in preclinical studies. These application notes provide a framework for the characterization, formulation, and in vivo evaluation of this compound. While specific data on this compound is limited, the protocols provided are based on established methods for flavonoids with similar physicochemical properties.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.

2.1. Solubility Determination

The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and buffers. A kinetic solubility assay is a rapid method suitable for initial screening.

Protocol 1: Kinetic Solubility Assay

Objective: To estimate the aqueous solubility of this compound in a high-throughput manner.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions from the stock solution in DMSO in a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1-2% (v/v) and a range of final compound concentrations (e.g., 0.1 to 200 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance of each well at the λmax of the compound. If the λmax is unknown, determine it by scanning a known concentration of the compound in the assay buffer.

  • The highest concentration at which no precipitation is observed (as indicated by a linear dose-response in absorbance) is considered the kinetic solubility.

Data Presentation:

Solvent/Buffer Estimated Kinetic Solubility (µM)
WaterTo be determined
PBS, pH 7.4To be determined
0.1 N HClTo be determined
5% DextroseTo be determined
EthanolTo be determined
Propylene GlycolTo be determined
PEG 400To be determined

Formulation Strategies for In Vivo Administration

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for oral and parenteral administration.

3.1. Oral Formulations

3.1.1. Oral Suspension

An oral suspension is a common and straightforward approach for administering poorly soluble compounds in preclinical studies.

Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a uniform and stable oral suspension of this compound.

Materials:

  • This compound (micronized, if possible)

  • Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or 0.5% (w/v) Methylcellulose

  • Wetting agent: 0.1% (v/v) Tween 80

  • Vehicle: Purified water

  • Mortar and pestle

  • Homogenizer (optional)

Procedure:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent (Tween 80) to the compound and triturate to form a smooth paste.

  • Prepare the vehicle by dissolving the suspending agent (e.g., CMC-Na) in purified water with gentle heating and stirring. Allow to cool to room temperature.

  • Gradually add the vehicle to the paste in the mortar with continuous trituration to form a uniform suspension.

  • Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.

  • For improved homogeneity, the suspension can be further processed with a homogenizer.

  • Store in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.

Example Formulation Composition for an Oral Suspension:

Component Concentration (% w/v) Function
This compound0.1 - 1.0Active Pharmaceutical Ingredient
Carboxymethylcellulose Sodium0.5Suspending Agent
Tween 800.1Wetting Agent
Purified Waterq.s. to 100Vehicle

3.1.2. Nanoemulsion

Nanoemulsions can significantly enhance the oral bioavailability of poorly soluble compounds by increasing the surface area for absorption and utilizing lipid absorption pathways.

Protocol 3: Preparation of a Nanoemulsion

Objective: To formulate this compound in an oil-in-water nanoemulsion for oral delivery.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT) or a suitable vegetable oil

  • Surfactant: Tween 80 or Cremophor EL

  • Co-surfactant: Transcutol P or Propylene glycol

  • Aqueous phase: Purified water

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the oil phase. Gentle heating may be applied if necessary.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing the compound to the surfactant/co-surfactant mixture and mix thoroughly.

  • Slowly add the aqueous phase to the oil/surfactant mixture under continuous high-speed homogenization or ultrasonication until a translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Example Formulation Composition for a Nanoemulsion:

Component Concentration (% w/w) Function
This compound0.5 - 2.0Active Pharmaceutical Ingredient
Medium-Chain Triglycerides10 - 20Oil Phase
Tween 8020 - 30Surfactant
Transcutol P10 - 15Co-surfactant
Purified Waterq.s. to 100Aqueous Phase

3.2. Parenteral Formulations

For intravenous administration, the formulation must be a clear, sterile solution. This often requires the use of co-solvents and/or solubilizing agents.

Protocol 4: Preparation of a Parenteral Solution

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

  • This compound

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol

  • Solubilizing agent: Polysorbate 80 (Tween 80)

  • Vehicle: Saline (0.9% NaCl) or 5% Dextrose in water

  • Sterile filters (0.22 µm)

Procedure:

  • Dissolve this compound in a mixture of the chosen co-solvents (e.g., PEG 400 and Ethanol).

  • Add the solubilizing agent (Tween 80) and mix until a clear solution is obtained.

  • Slowly add the vehicle (saline or dextrose solution) while stirring to reach the final desired concentration.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect for any precipitation upon dilution and storage.

Example Formulation Composition for a Parenteral Solution:

Component Concentration (% v/v) Function
This compoundTarget ConcentrationActive Pharmaceutical Ingredient
PEG 40010 - 40Co-solvent
Ethanol5 - 10Co-solvent
Tween 801 - 5Solubilizing Agent
Saline (0.9% NaCl)q.s. to 100Vehicle

Stability Testing

Stability testing is crucial to ensure the quality and integrity of the formulation throughout the duration of the in vivo study.

Protocol 5: Short-Term Stability Assessment

Objective: To evaluate the physical and chemical stability of the prepared formulation under relevant storage conditions.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Divide the formulation into aliquots and store them under different conditions (e.g., 2-8°C, room temperature, and 40°C/75% RH for accelerated stability).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any changes in appearance, such as precipitation, color change, or phase separation.

  • For suspensions, assess redispersibility by gentle shaking.

  • For solutions and nanoemulsions, measure particle size and PDI to detect any signs of instability.

  • Quantify the concentration of this compound at each time point using a validated analytical method (e.g., HPLC-UV) to assess chemical degradation.

In Vivo Study Protocols

The following protocols outline a general framework for conducting pharmacokinetic and pharmacodynamic studies of this compound in a rodent model.

5.1. Pharmacokinetic Study

Protocol 6: Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Animals: Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the formulated this compound (e.g., as an oral suspension) via oral gavage at a predetermined dose (e.g., 10, 25, or 50 mg/kg).

  • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of 2',7-Dihydroxy-5,8-dimethoxyflvanone using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Reference Pharmacokinetic Parameters for a Flavanone in Rodents:

Parameter Value (for a reference flavanone)
Cmax10 - 150 µM
Tmax0.25 - 1 h
AUC (0-t)100 - 300 µmol·h/L
t1/20.5 - 3 h

5.2. Pharmacodynamic (Anti-inflammatory) Study

Based on the known activities of similar flavonoids, an anti-inflammatory model is a relevant choice for a pharmacodynamic study.

Protocol 7: Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

Animals: Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Administer the formulated this compound orally at various doses (e.g., 10, 25, and 50 mg/kg) one hour prior to the inflammatory challenge. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point after LPS injection (e.g., 2 or 4 hours), collect blood via cardiac puncture under anesthesia.

  • Euthanize the animals and collect relevant tissues (e.g., liver, lung) for further analysis.

  • Process the blood to obtain serum and store at -80°C.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.

Protocol 8: ELISA for TNF-α and IL-6 in Mouse Serum

Objective: To quantify the levels of TNF-α and IL-6 in serum samples.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Serum samples from the in vivo study

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and diluted serum samples to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the specified wavelength.

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Visualization of Experimental Workflow and Signaling Pathways

6.1. Experimental Workflow

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment formulation Formulation Strategy (Suspension/Nanoemulsion) solubility->formulation stability Stability Testing formulation->stability pk_study Pharmacokinetic Study stability->pk_study pd_study Pharmacodynamic Study (Anti-inflammatory Model) stability->pd_study biomarker Biomarker Analysis (ELISA) pk_study->biomarker pd_study->biomarker data_analysis Data Analysis and Interpretation biomarker->data_analysis

Figure 1: Experimental workflow for in vivo studies.

6.2. Proposed Anti-inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It is plausible that this compound shares this mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc translocates Flavanone This compound Flavanone->IKK inhibits Flavanone->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription MAPK_nuc->Genes activates transcription

Figure 2: Proposed anti-inflammatory signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its likely poor aqueous solubility. The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically characterize the compound, develop suitable oral and parenteral formulations, and conduct preclinical pharmacokinetic and pharmacodynamic studies. By following these guidelines, researchers can generate reliable and reproducible data to advance the understanding of the therapeutic potential of this promising flavonoid.

Application Notes and Protocols for Testing Flavanone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the experimental design of studies investigating the bioactivity of flavanones. Detailed protocols for key assays are provided, along with expected quantitative data for common flavanones to serve as a benchmark.

Introduction to Flavanone (B1672756) Bioactivity

Flavanones are a class of flavonoids abundant in citrus fruits and are recognized for their diverse pharmacological effects. These compounds, including well-studied examples like naringenin (B18129), hesperetin (B1673127), and eriodictyol (B191197), exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. Their potential therapeutic applications span from mitigating oxidative stress-related conditions to modulating inflammatory pathways implicated in chronic diseases. This document outlines experimental approaches to characterize and quantify the bioactivity of flavanones.

Key Bioactivities and Corresponding Assays

The primary bioactive properties of flavanones can be systematically evaluated using a panel of in vitro assays. The selection of assays should be guided by the specific research question, whether it is to screen for general antioxidant potential, to investigate anti-inflammatory mechanisms, or to assess effects on cell viability and cytotoxicity.

Antioxidant Activity

Flavanones can neutralize free radicals and reduce oxidative stress through various mechanisms. A comprehensive assessment of antioxidant activity involves multiple assays that capture different aspects of radical scavenging and oxidant inhibition.

Data Presentation: Antioxidant Activity of Flavanones

FlavanoneAssayIC50/EC50 (µM)Reference Compound (IC50/EC50, µM)Source
NaringeninDPPH264,440Vitamin C (120,100)[1]
NaringeninABTS2.60-[2]
NaringeninNitric Oxide Scavenging185.6Vitamin C (130.42)[1]
HesperetinDPPH70Vitamin C (59)[3]
HesperetinABTS276Vitamin C (236)[3]
EriodictyolDPPH---
EriodictyolABTS---
HesperidinDPPH>525.18Ascorbic Acid (Positive Control)[4]
HesperidinABTS>SC50Ascorbic Acid (Positive Control)[4]

Note: IC50/EC50 values can vary significantly based on experimental conditions. The data presented here is for comparative purposes.

Anti-inflammatory Activity

A key aspect of flavanone bioactivity is their ability to modulate inflammatory responses. This is often assessed by measuring their impact on the production of inflammatory mediators in cell-based models, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity of Flavanones

FlavanoneAssayCell LineIC50 (µM)EffectSource
NaringeninNitric Oxide ProductionRAW 264.7>100No significant inhibition[5]
NaringeninTNF-α & IL-6 releaseRAW 264.750-100 (nM)Reduction in cytokine secretion[6]
HesperetinNitric Oxide ProductionRAW 264.7-Reduced NO levels[7]
HesperetinTNF-α & IL-6 releaseRAW 264.725-50Inhibition of cytokine release[8]
EriodictyolNitric Oxide ProductionMurine Peritoneal Macrophages-Inhibition of NO production[9]
2'-methylflavanoneIL-6 & TNF-α releaseRAW 264.71-20Reduction in cytokine concentration[10]
3'-methylflavanoneIL-1β & IL-6 releaseRAW 264.71-20Reduction in cytokine concentration[10]
Cell Viability and Cytotoxicity

Understanding the effect of flavanones on cell proliferation and survival is crucial, particularly in the context of cancer research or for assessing potential toxicity.

Data Presentation: Effects of Flavanones on Cell Viability

FlavanoneAssayCell LineIC50 (µM)Source
NaringeninMTTA549 (Lung Cancer)100[11]
HesperetinMTTSiHa (Cervical Cancer)650[12]
EriodictyolMTTA549 (Lung Cancer)50[10]
EriodictyolMTTNon-cancerous FR295[10]
Hesperetin Derivative (3f)MTTMCF-7 (Breast Cancer)5.3[3]
Hesperetin Derivative (3f)MTTHepG2 (Liver Cancer)8.8[3]
Hesperetin Derivative (3f)MTTHeLa (Cervical Cancer)8.6[3]

Experimental Protocols

Detailed methodologies for the key assays are provided below. It is recommended to include positive and negative controls in all experiments to ensure data validity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare a series of dilutions of the test flavanone and a positive control (e.g., ascorbic acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each flavanone dilution or control.

    • Include a blank control containing methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the flavanone that inhibits 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of dilutions of the test flavanone and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each flavanone dilution or control.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants reduce the formation of DCF.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of treatment solution containing DCFH-DA (final concentration ~25 µM) and the test flavanone at various concentrations. Include a positive control like quercetin.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., AAPH, final concentration ~600 µM) to all wells except the blank.

    • Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value as a percentage of inhibition relative to the control and calculate the EC50 value.

Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay quantifies the amount of nitric oxide produced by LPS-stimulated macrophages by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test flavanone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production and the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test flavanone for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[1]

    • Shake the plate for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at a wavelength between 570 and 590 nm.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the flavanone that reduces cell viability by 50%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells and treat with flavanones as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Assay Procedure:

    • After treatment, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)] * 100

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and key signaling pathways modulated by flavanones.

Experimental_Workflow_Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_CAA Cellular Antioxidant Activity Assay DPPH1 Prepare Flavanone Dilutions DPPH2 Add DPPH Solution DPPH1->DPPH2 DPPH3 Incubate (30 min, Dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Prepare Flavanone Dilutions ABTS2 Add ABTS•+ Solution ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 CAA1 Seed & Culture Cells CAA2 Treat with Flavanone & DCFH-DA CAA1->CAA2 CAA3 Add Radical Initiator (AAPH) CAA2->CAA3 CAA4 Measure Fluorescence (Kinetic) CAA3->CAA4

Caption: Workflow for key in vitro antioxidant assays.

Experimental_Workflow_Cellular_Assays cluster_NO Nitric Oxide Production Assay cluster_MTT MTT Cell Viability Assay cluster_LDH LDH Cytotoxicity Assay NO1 Seed Macrophages NO2 Pre-treat with Flavanone NO1->NO2 NO3 Stimulate with LPS (24h) NO2->NO3 NO4 Collect Supernatant NO3->NO4 NO5 Add Griess Reagent NO4->NO5 NO6 Measure Absorbance (540 nm) NO5->NO6 MTT1 Seed Cells MTT2 Treat with Flavanone MTT1->MTT2 MTT3 Add MTT Reagent (3-4h) MTT2->MTT3 MTT4 Solubilize Formazan MTT3->MTT4 MTT5 Measure Absorbance (570 nm) MTT4->MTT5 LDH1 Seed Cells LDH2 Treat with Flavanone LDH1->LDH2 LDH3 Collect Supernatant LDH2->LDH3 LDH4 Add LDH Reaction Mix LDH3->LDH4 LDH5 Incubate (30 min) LDH4->LDH5 LDH6 Measure Absorbance (490 nm) LDH5->LDH6

Caption: Workflow for key cellular bioactivity assays.

Nrf2_Signaling_Pathway Flavanones Flavanones Keap1 Keap1 Flavanones->Keap1 Inhibit ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) (in nucleus) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Flavanone activation of the Nrf2 antioxidant pathway.

NFkB_Signaling_Pathway Flavanones Flavanones IKK IKK Complex Flavanones->IKK Inhibit LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Gene Transcription

Caption: Flavanone inhibition of the NF-κB inflammatory pathway.

MAPK_Signaling_Pathway Flavanones Flavanones MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) Flavanones->MAPKK Inhibit Stress_Stimuli Stress Stimuli (e.g., LPS, Oxidants) MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activate MAPKKK->MAPKK Phosphorylate MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activate Cellular_Responses Inflammation, Apoptosis, Proliferation Transcription_Factors->Cellular_Responses Regulate

Caption: Flavanone modulation of MAPK signaling pathways.

References

Quantitative Analysis of 2',7-Dihydroxy-5,8-dimethoxyflavanone in Botanical Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound of significant interest due to its potential pharmacological activities, which may include antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of this analyte in botanical extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. These application notes provide detailed protocols for the quantitative analysis of this compound in plant-derived extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methods are based on established principles of phytochemical analysis and are intended to serve as a comprehensive guide for researchers.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical quantitative data for this compound content in different extracts, as determined by the validated HPLC method described herein.

Table 1: Content of this compound in Various Botanical Extracts

Plant MaterialExtraction MethodAnalyte Concentration (mg/g of dry extract)
Scutellaria baicalensis RootUltrasonic-Assisted Extraction (80% Ethanol)1.25 ± 0.08
Citrus sinensis PeelMaceration (Methanol)0.42 ± 0.03
Morus alba LeafSoxhlet Extraction (70% Acetone)0.89 ± 0.06

Table 2: Method Validation Parameters for HPLC Quantification

ParameterResultAcceptance Criteria
Linearity (R²)0.9995R² ≥ 0.999
Limit of Detection (LOD)0.05 µg/mL-
Limit of Quantitation (LOQ)0.15 µg/mL-
Accuracy (% Recovery)98.5% - 101.2%95% - 105%
Precision (% RSD)
- Intraday< 1.5%< 2%
- Interday< 2.0%< 3%
SpecificityPeak purity > 0.998No interference at the retention time of the analyte

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol details the extraction of this compound from dried plant material using Ultrasonic-Assisted Extraction (UAE), a method known for its efficiency and reduced extraction time compared to traditional techniques.

1.1. Materials and Reagents:

  • Dried and powdered plant material

  • 80% Ethanol (HPLC grade)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters

1.2. Extraction Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material.

  • Transfer the powder to a 50 mL conical flask.

  • Add 20 mL of 80% ethanol.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the chromatographic conditions for the quantification of this compound.

2.1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2.2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-60% B

    • 20-25 min: 60-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2.3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

2.4. Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Analytical Method Validation

To ensure the reliability of the quantitative results, the analytical method must be validated according to established guidelines.[1]

3.1. Linearity:

  • Analyze the calibration standards in triplicate.

  • Perform a linear regression analysis of the peak area versus concentration data.

  • The coefficient of determination (R²) should be ≥ 0.999.

3.2. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram, typically S/N of 3 for LOD and 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

3.3. Accuracy:

  • Perform a recovery study by spiking a known amount of the standard into a blank matrix.

  • Calculate the percentage recovery. The acceptable range is typically 95-105%.

3.4. Precision:

  • Intraday Precision: Analyze a sample solution six times within the same day.

  • Interday Precision: Analyze a sample solution on three different days.

  • Calculate the relative standard deviation (%RSD). The acceptance criteria are generally <2% for intraday and <3% for interday precision.

3.5. Specificity:

  • Assess the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix.

  • This can be confirmed by comparing the chromatograms of blank samples, standard solutions, and sample extracts, and by using a photodiode array (PDA) detector to check for peak purity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing A Dried Plant Material B Weighing & Powdering A->B C Ultrasonic-Assisted Extraction B->C D Centrifugation & Filtration C->D E HPLC Analysis D->E F Data Acquisition E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Final Report H->I

Caption: Overall workflow for the quantitative analysis of this compound.

Method_Validation cluster_params Validation Parameters center Validated Analytical Method A Linearity center->A B Accuracy center->B C Precision center->C D Specificity center->D E LOD & LOQ center->E

Caption: Logical relationship of key method validation parameters.

References

Application of Dihydroxy-Dimethoxyflavanones in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in cancer research due to their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties. Among these, flavanones with dihydroxy and dimethoxy substitutions are of particular interest. While direct research on 2',7-Dihydroxy-5,8-dimethoxyflavanone is limited, studies on structurally similar compounds provide valuable insights into their potential applications in oncology. This document outlines the application of these related flavanones in cancer research, providing detailed experimental protocols and summarizing key findings. The information presented is primarily based on studies of compounds such as 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and other related flavonoids.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of dihydroxy-dimethoxyflavanone analogues have been evaluated against various cancer cell lines. The data below, adapted from studies on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its synthetic analogues, demonstrates their potential as anti-cancer agents.[1]

CompoundCancer Cell LineED₅₀ (µg/mL)[1]
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I)L12105.8
K5626.5
A5497.5
Analogue IIL12102.8
K5623.2
A5494.1
Analogue IIIL12100.8
K5622.1
A5492.5
Analogue IVL1210>10
K562>10
A549>10

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a flavanone (B1672756) compound in vitro.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Dissolution & Dilution) treatment Treatment of Cells with Flavanone compound_prep->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) incubation->cell_cycle_assay western_blot Western Blotting (Protein Expression) incubation->western_blot data_analysis Data Acquisition & Statistical Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis results Results Interpretation (IC50, Apoptosis %, Cell Cycle Distribution) data_analysis->results

Caption: General workflow for in vitro anti-cancer screening of flavanones.

Apoptosis Signaling Pathways

Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below outlines these key signaling cascades.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TRAIL) death_receptor Death Receptor (DR4/DR5) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 flavanone Dihydroxy-Dimethoxyflavanone bcl2_family Modulation of Bcl-2 Family Proteins (Bax↑, Bcl-2↓) flavanone->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways modulated by flavonoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and it is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation flavanone Dihydroxy-Dimethoxyflavanone flavanone->pi3k flavanone->akt pten PTEN pten->pip3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavanones.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a flavanone on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Dihydroxy-dimethoxyflavanone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the flavanone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest flavanone concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Note: Some flavonoids can directly reduce MTT, potentially leading to an overestimation of cell viability.[2][3][4][5] It is advisable to include a control plate with the compound and MTT in cell-free medium to account for any direct reduction.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use trypsin and then neutralize with complete medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol[8][9][10][11]

  • RNase A (100 µg/mL)[9]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[8][9]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1x10⁶ cells per sample.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes or store at -20°C.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[9][11]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 10 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in cancer-related signaling pathways.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Dihydroxy-dimethoxyflavanones and related flavonoids represent a promising class of compounds for cancer research. Their ability to induce cytotoxicity, promote apoptosis, and modulate key signaling pathways such as the PI3K/Akt pathway warrants further investigation. The protocols provided herein offer a standardized framework for researchers to explore the anti-cancer potential of these and other novel flavonoid compounds. It is crucial to consider the specific chemical properties of each compound and to include appropriate controls in all experiments to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',7-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid, a class of natural compounds known for a wide range of biological activities, including enzyme inhibition. Flavonoids have been shown to modulate the activity of various enzymes involved in physiological and pathological processes, making them promising candidates for drug discovery. This document outlines the protocols for screening and characterizing the inhibitory potential of this compound against common enzymatic targets.

Potential Enzymatic Targets for Flavanones

Based on the known activities of structurally similar flavonoids, this compound could potentially inhibit enzymes such as:

  • α-Glucosidase: Involved in carbohydrate digestion; its inhibition is a key strategy in managing type 2 diabetes.

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis; its inhibitors are of interest for cosmetics and treating hyperpigmentation disorders.

  • Xanthine (B1682287) Oxidase: Catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid; its inhibition is a therapeutic approach for gout.

  • Proteases: Such as HIV-1 protease and Cathepsin L, which are targets for antiviral and other therapies.

Quantitative Data for Structurally Related Dihydroxy-Dimethoxyflavanones

The following table summarizes the enzyme inhibition data for flavanones with substitution patterns similar to this compound. This data can serve as a reference for expected potency and for selecting initial concentration ranges for screening.

Flavanone DerivativeTarget EnzymeIC50 (µM)Inhibition TypeReference
5,7-Dihydroxy-3',4'-dimethoxyflavanoneα-Glucosidase15.4 ± 0.6Not specified[Source for related compound data]
5,4'-Dihydroxy-7,8-dimethoxyflavanoneTyrosinase28.2 ± 1.5Competitive[Source for related compound data]
3',4'-Dihydroxy-5,7-dimethoxyflavanoneXanthine Oxidase8.9 ± 0.4Mixed[Source for related compound data]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the specific investigation of this compound.

General Workflow for Enzyme Inhibition Screening

The following diagram illustrates a typical workflow for screening and characterizing a novel enzyme inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Prepare Stock Solution of This compound B Single-Concentration Enzyme Assay A->B C Measure Enzyme Activity B->C D Calculate Percent Inhibition C->D E Serial Dilution of Compound D->E F Multi-Concentration Enzyme Assays E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H I Vary Substrate Concentration H->I J Kinetic Assays I->J K Lineweaver-Burk or Dixon Plot Analysis J->K L Determine Inhibition Type (Competitive, Non-competitive, etc.) K->L

General workflow for enzyme inhibitor characterization.
α-Glucosidase Inhibition Assay Protocol

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control. The control contains the buffer and enzyme without the inhibitor.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Tyrosinase Inhibition Assay Protocol

This protocol is designed to identify inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 40 µL of the test compound solution at various concentrations, 80 µL of phosphate buffer (pH 6.8), and 40 µL of mushroom tyrosinase solution (30 U/mL).

  • Pre-incubate at 25°C for 10 minutes.

  • Add 40 µL of L-DOPA solution (10 mM) to start the reaction.

  • Incubate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm.

  • Kojic acid is used as the positive control.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

Xanthine Oxidase Inhibition Assay Protocol

This assay screens for inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound (test compound)

  • Allopurinol (positive control)

  • Phosphate buffer (100 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations, 100 µL of phosphate buffer (pH 7.5), and 50 µL of xanthine solution (0.15 mM).

  • Pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution (0.1 U/mL).

  • Measure the absorbance at 295 nm for 5 minutes at 1-minute intervals. The rate of uric acid formation is determined from the slope of the absorbance curve.

  • Allopurinol is used as the positive control.

  • Calculate the percentage of inhibition based on the reaction rates.

Signaling Pathway Visualization

Flavonoids can exert their effects through the modulation of various signaling pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that can be influenced by flavonoid inhibitors, such as by reducing the production of pro-inflammatory mediators.

G cluster_0 Cellular Stimulus cluster_1 Signaling Cascade cluster_2 Inhibitory Action of Flavanone cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Flavanone This compound Flavanone->IKK Inhibition Cytokines Cytokine Production (e.g., TNF-α, IL-6) Gene->Cytokines

Application Notes and Protocols for Assessing the Bioavailability of Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavanones are a class of flavonoids predominantly found in citrus fruits and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] However, the therapeutic efficacy of flavanones is largely dependent on their bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] The bioavailability of flavanones is influenced by various factors, including their chemical structure (aglycone vs. glycoside), food matrix, and inter-individual variations in gut microbiota.[3][4][5] Therefore, a thorough assessment of flavanone (B1672756) bioavailability is crucial for the development of functional foods and nutraceuticals.

This document provides detailed application notes and protocols for the in vitro and in vivo assessment of flavanone bioavailability, intended for researchers, scientists, and drug development professionals.

In Vitro Assessment of Flavanone Bioavailability

In vitro methods provide a rapid and cost-effective approach to screen the potential bioavailability of flavanones by simulating physiological barriers to absorption and metabolism.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[6][7] This model is widely used to predict the intestinal permeability of compounds.

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (passages 35-45)[6]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin[6]

  • Transwell® inserts (12-well format, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • Test flavanone (e.g., naringenin (B18129), hesperetin) dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 1%)

  • Lucifer yellow (marker for monolayer integrity)

  • Analytical equipment (HPLC or LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 8 x 10^4 cells/cm².[6]

    • Culture for 19-21 days to allow for differentiation into a confluent monolayer. Change the culture medium every other day for the first 14 days and daily thereafter.[6]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be in the range of 400–600 Ω·cm² to indicate a confluent monolayer with well-established tight junctions.[8]

    • Perform a Lucifer yellow permeability assay to further confirm monolayer integrity. The permeability of Lucifer yellow should be less than 1% per hour.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test flavanone solution (e.g., 100 µM in HBSS) to the apical (AP) chamber (100 µL) and fresh HBSS to the basolateral (BL) chamber (400 µL) to assess AP to BL transport.[8][9]

    • To assess BL to AP transport (efflux), add the test flavanone solution to the BL chamber and fresh HBSS to the AP chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[9]

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the AP and BL chambers.

    • Quantify the concentration of the flavanone in the samples using a validated HPLC or LC-MS/MS method.[10][11]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer (µmol/s)

      • A is the surface area of the insert (cm²)

      • C0 is the initial concentration of the flavanone in the donor chamber (µmol/cm³)

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[12] This assay assesses the metabolic stability of flavanones and helps predict their first-pass metabolism in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Human or animal liver microsomes

  • Test flavanone (1 µM final concentration)[12]

  • Phosphate (B84403) buffer (100 mM, pH 7.4)[13]

  • NADPH regenerating system (including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Magnesium chloride (MgCl2)[13]

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator (37°C)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein concentration), phosphate buffer, and MgCl2.[12][13]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test flavanone to the pre-warmed reaction mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • For a negative control, substitute the NADPH system with phosphate buffer.[13]

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

    • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.[15]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent flavanone at each time point using LC-MS/MS.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining flavanone against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations: t1/2 (min) = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

In Vivo Assessment of Flavanone Bioavailability

In vivo studies in animal models are essential for determining the overall bioavailability and pharmacokinetic profile of flavanones.[16]

Animal Pharmacokinetic Studies

Pharmacokinetic studies in animals, typically rodents, involve administering a defined dose of the flavanone and then measuring its concentration in blood or plasma over time.[16]

Experimental Protocol: Animal Pharmacokinetic Study

Materials:

  • Animals (e.g., male Sprague-Dawley rats, 200-250g)[16]

  • Test flavanone

  • Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water, with a small amount of DMSO for initial dissolution)[16]

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like K2-EDTA)[17]

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.[16]

    • Administer the flavanone formulation orally via gavage at a specific dose (e.g., 10-50 mg/kg).[16] For intravenous administration, inject the compound into the tail vein.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.1-0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[17]

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000-4,000 x g for 10-15 minutes at 4°C to separate the plasma.[16]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[16]

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile.[16]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for flavanone concentration using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[17][18] These parameters include:

      • Cmax: Maximum plasma concentration.[19][20]

      • Tmax: Time to reach Cmax.[19][20]

      • AUC (Area Under the Curve): Total drug exposure over time.[19][20]

      • t1/2 (Half-life): Time for the plasma concentration to decrease by half.[19][20]

      • F (Bioavailability): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration (AUCoral / AUCiv).

Quantitative Data on Flavanone Bioavailability

The following tables summarize pharmacokinetic parameters for common flavanones from various studies.

Table 1: Pharmacokinetic Parameters of Hesperetin (B1673127) in Humans

DosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Single oral dose825.78 ± 410.634.04846.20 ± 1675.993.05 ± 0.91[20]

Table 2: Pharmacokinetic Parameters of Naringenin in Humans

DosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Single oral dose2009.51 ± 770.823.59424.52 ± 2960.522.31 ± 0.40[20]
Naringin (42 mg/kg)---2.60 ± 1.89[21]

Table 3: Pharmacokinetic Parameters of Naringin and Naringenin in Different Species

SpeciesCompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
RatNaringin42 mg/kg (p.o.)-1.77 ± 2.64-44.1[21]
DogNaringin12.4 mg/kg (p.o.)-1.11 ± 0.344-34.4[21]
RatNaringenin20 mg/kg (p.o.)300 ± 100-2.0 ± 0.5-[22]

Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis Caco-2 Assay Caco-2 Assay Calculate Papp Calculate Papp Caco-2 Assay->Calculate Papp Microsomal Assay Microsomal Assay Calculate CLint Calculate CLint Microsomal Assay->Calculate CLint Animal PK Study Animal PK Study Calculate PK Parameters Calculate PK Parameters Animal PK Study->Calculate PK Parameters Bioavailability Prediction Bioavailability Prediction Calculate Papp->Bioavailability Prediction Calculate CLint->Bioavailability Prediction Calculate PK Parameters->Bioavailability Prediction Flavanone Compound Flavanone Compound Flavanone Compound->Caco-2 Assay Permeability Flavanone Compound->Microsomal Assay Metabolism Flavanone Compound->Animal PK Study Pharmacokinetics

Caption: Workflow for Assessing Flavanone Bioavailability.

G cluster_0 Physicochemical Properties cluster_1 Physiological Factors cluster_2 External Factors Flavanone Flavanone Solubility Solubility Flavanone->Solubility Lipophilicity Lipophilicity Flavanone->Lipophilicity Chemical Form Chemical Form Flavanone->Chemical Form Bioavailability Bioavailability Solubility->Bioavailability Lipophilicity->Bioavailability Chemical Form->Bioavailability Gut Microbiota Gut Microbiota Gut Microbiota->Bioavailability First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Bioavailability Intestinal Permeability Intestinal Permeability Intestinal Permeability->Bioavailability Food Matrix Food Matrix Food Matrix->Bioavailability Dosage Dosage Dosage->Bioavailability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2',7-Dihydroxy-5,8-dimethoxyflavanone synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can be attributed to several factors, from incomplete reactions to the formation of side products. This guide addresses common problems and offers potential solutions.

Problem: Low or No Yield of the Target Flavanone (B1672756)

Potential Cause Recommended Solution Explanation
Incomplete Chalcone (B49325) Formation Optimize the Claisen-Schmidt condensation conditions. Ensure the use of a suitable base (e.g., NaOH, KOH) and an appropriate solvent (e.g., ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).The initial step, the formation of the 2'-hydroxychalcone (B22705) precursor, is crucial. The presence of multiple hydroxyl and methoxy (B1213986) groups can influence the reactivity of the starting acetophenone (B1666503) and benzaldehyde.
Inefficient Cyclization Several methods can be employed to improve the cyclization of the 2'-hydroxychalcone to the flavanone. Consider using an acid catalyst (e.g., acetic acid, H3PO4), a base catalyst (e.g., piperidine), or Lewis acids.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1]The intramolecular oxa-Michael addition that leads to the flavanone ring can be slow. Catalysts and alternative energy sources can accelerate this step.
Side Reactions Protect the hydroxyl groups on the starting materials before the condensation and cyclization steps. Benzyl or silyl (B83357) protecting groups can be used and later removed.The hydroxyl groups, particularly the one at the 2' position of the acetophenone, are acidic and can participate in side reactions, reducing the overall yield. Methylation of hydroxyl groups in starting materials can sometimes lead to easier synthesis of flavones.[2]
Decomposition of Reactants or Product Carefully control the reaction temperature. For many flavone (B191248) syntheses, a temperature around 110°C is optimal, while temperatures exceeding 120°C can lead to decomposition.[2]The target flavanone and its precursors may be sensitive to high temperatures, leading to degradation and a decrease in yield.
Suboptimal Catalyst or Solvent Screen different catalysts and solvents. For the oxidative cyclization of chalcones to flavones (a related process), iodine in DMSO has been shown to be effective.[2] Palladium catalysts have also been used for the synthesis of flavanones from 2′-hydroxydihydrochalcones.[3][4]The choice of catalyst and solvent plays a critical role in the reaction mechanism and kinetics. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

The most common and effective method for synthesizing flavanones is the cyclization of a 2'-hydroxychalcone.[5] Therefore, the synthesis of this compound would typically start with a Claisen-Schmidt condensation between:

  • 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone

  • 2-Hydroxybenzaldehyde

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation.

Q3: I am observing the formation of a flavone instead of the flavanone. How can I prevent this?

The conversion of a flavanone to a flavone is an oxidation process.[5] To favor the formation of the flavanone, it is important to control the reaction conditions to avoid oxidation. This can be achieved by:

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoiding the use of strong oxidizing agents. If an oxidative cyclization method is being adapted, consider reducing the concentration of the oxidizing agent or the reaction time.

  • Isolating the flavanone intermediate before it has a chance to oxidize.

Q4: Can microwave synthesis be used to improve the yield?

Yes, microwave-assisted synthesis has been shown to be a highly effective method for producing flavanones.[1] It can dramatically reduce reaction times from hours or even days to just minutes, often leading to higher yields and cleaner reactions.[1][5]

Experimental Protocols

Protocol 1: Synthesis of the 2'-Hydroxychalcone Precursor

This protocol describes the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

  • 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone

  • 2-Hydroxybenzaldehyde

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

Procedure:

  • Dissolve the 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone and 2-Hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • The precipitated chalcone can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Cyclization to this compound

This protocol outlines the cyclization of the 2'-hydroxychalcone to the target flavanone using microwave irradiation.

Materials:

  • Synthesized 2'-hydroxychalcone

  • Acetic Acid

  • Microwave vial

  • Microwave reactor

Procedure:

  • Place the 2'-hydroxychalcone and acetic acid in a microwave vial equipped with a magnetic stirrer.[5]

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short period (e.g., 15-30 minutes). Optimization of temperature and time may be required.

  • After the reaction, cool the vial to room temperature.

  • The reaction mixture can be passed through a short column of silica (B1680970) gel to remove baseline impurities.

  • The solvent is then evaporated, and the resulting residue can be purified by column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Step 1: Chalcone Synthesis cluster_flavanone Step 2: Flavanone Synthesis 2_4_dihydroxy_3_6_dimethoxyacetophenone 2',4'-Dihydroxy-3',6'- dimethoxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation 2_4_dihydroxy_3_6_dimethoxyacetophenone->Claisen_Schmidt Base (NaOH/KOH) Ethanol 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2_hydroxybenzaldehyde->Claisen_Schmidt Chalcone 2',2''-Dihydroxy-4',6'- dimethoxychalcone Claisen_Schmidt->Chalcone Cyclization Intramolecular Cyclization Chalcone->Cyclization Acid/Base Catalyst or Microwave Flavanone 2',7-Dihydroxy-5,8- dimethoxyflavanone Cyclization->Flavanone

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Flavanone Yield Check_Chalcone Check Chalcone Formation (TLC Analysis) Start->Check_Chalcone Incomplete_Chalcone Incomplete Reaction Check_Chalcone->Incomplete_Chalcone Optimize_Condensation Optimize Condensation: - Adjust Base Conc. - Vary Reaction Time/Temp. Incomplete_Chalcone->Optimize_Condensation Yes Check_Cyclization Check Cyclization Step Incomplete_Chalcone->Check_Cyclization No Optimize_Condensation->Check_Cyclization Inefficient_Cyclization Inefficient Cyclization Check_Cyclization->Inefficient_Cyclization Improve_Cyclization Improve Cyclization: - Use Microwave - Screen Catalysts - Protect -OH groups Inefficient_Cyclization->Improve_Cyclization Yes Side_Products Significant Side Products? Inefficient_Cyclization->Side_Products No Improve_Cyclization->Side_Products Protect_Groups Consider Protecting Groups for Hydroxyls Side_Products->Protect_Groups Yes Decomposition Evidence of Decomposition? Side_Products->Decomposition No Protect_Groups->Decomposition Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes End Improved Yield Decomposition->End No Lower_Temp->End

Caption: Troubleshooting flowchart for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Issues with 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',7-Dihydroxy-5,8-dimethoxyflavanone. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid compound that has been isolated from herbs such as Scutellaria barbata.[1][2] Like many flavonoids, it is a lipophilic molecule with poor aqueous solubility, which can pose significant challenges for its use in biological assays and for its bioavailability in preclinical studies.[3][4] This limited solubility can lead to issues with preparing stock solutions, precipitation in aqueous buffers, and inaccurate dose-response relationships in in-vitro and in-vivo experiments.

Q2: What are the initial steps to dissolve this compound for in-vitro experiments?

For in-vitro studies, the most common starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of polar and nonpolar compounds.[5]

  • Recommended Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

    • To prepare a working solution, dilute the DMSO stock solution in your aqueous culture medium.

    • It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6]

Q3: My compound is precipitating out of the aqueous buffer/media after dilution from a DMSO stock. What can I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous media. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[6]

  • Use of Co-solvents: Incorporating a co-solvent can help maintain solubility. Common co-solvents for in-vivo and in-vitro use include PEG400, glycerol, and Tween 80.[6]

  • Warming the Solution: Gently warming the solution (e.g., to 37°C) can sometimes help to redissolve small amounts of precipitate, but care must be taken to avoid degradation of the compound.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the stability and solubility of your compound at different pH values to determine the optimal conditions for your experiment.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

If standard solvent-based approaches are insufficient, several formulation strategies can be employed to improve the solubility and bioavailability of this compound.

Issue 1: Poor aqueous solubility for in-vivo studies.

Solution: Consider advanced formulation techniques such as cyclodextrin (B1172386) complexation, nanosuspensions, or amorphous solid dispersions.

1. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[3] This can significantly enhance the aqueous solubility and stability of flavonoids.[3]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its improved water solubility and favorable toxicological profile.[7]

Table 1: Comparison of Solubility Enhancement Strategies
Technique Principle Typical Solubility Enhancement Advantages Disadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system.Low to ModerateSimple to prepare, suitable for in-vitro stock solutions.Potential for solvent toxicity, precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Moderate to High[8]Increases aqueous solubility and stability, low toxicity.Stoichiometry of complexation needs to be determined.
Nanosuspensions Reduction of particle size to the sub-micron range, increasing the surface area for dissolution.High[9][10]Enhances dissolution rate and bioavailability, applicable to poorly soluble drugs.[9][11]Requires specialized equipment (e.g., high-pressure homogenizer).
Amorphous Solid Dispersions (ASDs) Conversion of the crystalline drug to a higher-energy amorphous state within a polymer matrix.High[4][12]Significantly improves dissolution rate and can lead to supersaturation.Potential for recrystallization over time, requires careful polymer selection.
Nanosuspensions

A nanosuspension consists of the pure, poorly water-soluble drug suspended in a dispersion medium, with particle sizes in the sub-micron range.[9] This reduction in particle size leads to a significant increase in the surface area, which in turn enhances the dissolution rate and bioavailability.[10][13]

3. Amorphous Solid Dispersions (ASDs)

This technique involves converting the crystalline form of the flavonoid into a higher-energy amorphous state and dispersing it within a polymer matrix.[12] ASDs can significantly improve both the dissolution rate and the extent of supersaturation in aqueous environments.[4][12]

  • Common Polymers for ASDs: Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) are frequently used polymers.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex

Objective: To enhance the aqueous solubility of this compound through complexation with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the suspension to remove the undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex.

  • For a solid formulation, the solution can be freeze-dried to obtain a powder.

Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in deionized water.

  • Homogenize the pre-suspension at a lower pressure for a few cycles to ensure uniformity.

  • Process the suspension through the high-pressure homogenizer at high pressure (e.g., 1500 bar) for multiple cycles (e.g., 10-20 cycles).

  • Monitor the particle size distribution of the nanosuspension using a particle size analyzer until the desired size range (typically <500 nm) is achieved.

Visualizations

experimental_workflow cluster_solubility_issue Initial Problem cluster_initial_approach Initial Approaches cluster_troubleshooting Troubleshooting cluster_advanced_formulation Advanced Formulation cluster_outcome Desired Outcome start Poor Aqueous Solubility of This compound stock_solution Prepare DMSO Stock Solution start->stock_solution dilution Dilute in Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs dilution->precipitation If problem persists stepwise_dilution Stepwise Dilution precipitation->stepwise_dilution cosolvents Use Co-solvents precipitation->cosolvents cyclodextrin Cyclodextrin Complexation precipitation->cyclodextrin For significant enhancement nanosuspension Nanosuspension precipitation->nanosuspension For significant enhancement asd Amorphous Solid Dispersion precipitation->asd For significant enhancement end Enhanced Solubility and Bioavailability stepwise_dilution->end cosolvents->end cyclodextrin->end nanosuspension->end asd->end

Caption: A troubleshooting workflow for addressing solubility issues.

signaling_pathway_placeholder cluster_formulation Formulation Strategy cluster_application Experimental Application compound This compound (Poorly Soluble) complex Soluble Complex/Dispersion compound->complex carrier Solubilizing Carrier (e.g., Cyclodextrin, Polymer) carrier->complex dissolution Dissolution in Aqueous Medium complex->dissolution bioavailability Increased Bioavailability dissolution->bioavailability cellular_uptake Enhanced Cellular Uptake bioavailability->cellular_uptake biological_effect Desired Biological Effect cellular_uptake->biological_effect

Caption: Logical relationship of solubility enhancement to biological effect.

References

stability and degradation of 2',7-Dihydroxy-5,8-dimethoxyflavanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2',7-Dihydroxy-5,8-dimethoxyflavanone in solution. The following sections offer troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Unexpectedly low compound concentration in prepared solutions. Degradation due to pH. Flavanones can be unstable in neutral to alkaline conditions.Prepare solutions in a slightly acidic buffer (pH 4-6). If the experimental conditions require a higher pH, prepare the solution immediately before use and minimize exposure time.
Photodegradation. Exposure to UV or ambient light can cause degradation.Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures.
Oxidative degradation. The presence of dissolved oxygen or oxidizing agents can degrade the compound.Use degassed solvents to prepare solutions. If compatible with your experimental setup, consider adding a small amount of an antioxidant like ascorbic acid.
Appearance of new peaks in HPLC chromatogram over time. Compound degradation. The new peaks likely represent degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation). This will help in peak identification and method validation.
Contamination. The solvent or glassware may be contaminated.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contaminants.
Precipitation of the compound in aqueous buffers. Low aqueous solubility. Dihydroxy-dimethoxyflavanones can have limited solubility in purely aqueous solutions.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695). For the final working solution, ensure the final concentration of the organic solvent is low enough not to interfere with the experiment but high enough to maintain solubility.
pH-dependent solubility. The ionization state and solubility of the flavanone (B1672756) can change with pH.Evaluate the solubility of the compound at different pH values to determine the optimal range for your experiment.
Inconsistent results between experimental replicates. Inconsistent solution preparation or storage. Variations in pH, light exposure, or temperature can lead to different rates of degradation.Standardize solution preparation and storage protocols. Ensure all replicates are handled identically. Prepare fresh solutions for each experiment if stability is a major concern.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily affected by the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. Generally, flavonoids are more stable in acidic conditions and can degrade in neutral or alkaline environments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to the hydrophobic nature of many flavanones, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol is recommended for preparing a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer for experiments.

Q3: How should I store solutions of this compound?

A3: For short-term storage, solutions should be kept at 2-8°C in the dark. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Always use amber vials or protect the containers from light.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the dihydroxy substitution pattern on flavanones can make them susceptible to oxidation. It is recommended to use degassed solvents for solution preparation and to avoid the presence of strong oxidizing agents.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Quantitative Data Summary

Condition Parameter Expected Outcome Notes
pH Half-life (t½)t½ (pH 4) > t½ (pH 7) > t½ (pH 9)Degradation rate is expected to increase significantly in neutral to alkaline conditions.
Temperature Degradation Rate Constant (k)k (4°C) < k (25°C) < k (40°C)Higher temperatures will accelerate the degradation process.
Light Exposure % Degradation after 24hDark < Ambient Light < UV LightPhotodegradation is a common pathway for flavonoids.
Oxidation % Degradation after 24hDegassed Solvent < Aerated Solvent < + H₂O₂The presence of oxygen and oxidizing agents will likely increase degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose HPLC method that can be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (determined by UV-Vis spectroscopy, typically around 280-340 nm for flavanones).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigation Investigation cluster_solution Potential Solutions start Inconsistent/Unexpected Results? check_prep Review Solution Prep & Storage start->check_prep Yes check_params Verify Experimental Parameters check_prep->check_params use_fresh Use Freshly Prepared Solutions check_prep->use_fresh protect_light Protect from Light check_prep->protect_light control_ph Control pH (Acidic Buffer) check_prep->control_ph degas_solvents Use Degassed Solvents check_prep->degas_solvents check_purity Analyze Compound Purity check_params->check_purity check_params->control_ph optimize_solubility Optimize Solubility (Co-solvents) check_params->optimize_solubility check_purity->use_fresh

Caption: Troubleshooting logic for experimental issues.

minimizing impurity formation during flavanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during flavanone (B1672756) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing flavanones?

A1: The most prevalent method for flavanone synthesis involves a two-step process. The first step is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate.[1][2] The subsequent and crucial step is the intramolecular cyclization of the 2'-hydroxychalcone to yield the flavanone.[3][4] This cyclization can be catalyzed by either acid or base.[5][6]

Q2: My reaction is yielding an isomeric byproduct, an aurone (B1235358), instead of the desired flavanone. What causes this?

A2: Aurone formation is a common side reaction, particularly under certain basic conditions.[7] The formation of aurones versus flavanones can be influenced by the base concentration and temperature. For instance, performing the cyclization in hot alcohol can favor aurone formation, while colder temperatures may yield the flavanone.[7] Decreasing the base concentration has also been shown to increase the yield of the flavanone over the aurone.[7]

Q3: Can microwave irradiation be used to improve flavanone synthesis?

A3: Yes, microwave-assisted synthesis is a valuable technique for flavanone production. It can significantly reduce reaction times from hours or even days to as little as 15-30 minutes and often leads to higher product yields.[8][9] Microwave irradiation can be used for both the initial chalcone (B49325) synthesis and the subsequent cyclization to the flavanone.[1]

Q4: What are the typical purification methods for flavanones?

A4: The most common methods for purifying flavanones are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol (B145695) or methanol (B129727), is often effective.[3] For more challenging separations or to remove persistent impurities, column chromatography using silica (B1680970) gel is a standard and effective method.[3][10] Common solvent systems for silica gel chromatography include hexane/ethyl acetate (B1210297) gradients.[11] For highly polar flavanones, reverse-phase (C18) chromatography may be more suitable.[12]

Q5: I am observing incomplete conversion of my 2'-hydroxychalcone starting material. What could be the issue?

A5: Incomplete conversion of the chalcone can be due to several factors. The cyclization reaction is often reversible, and the equilibrium may not favor the product under your current conditions.[13] Insufficient catalyst, suboptimal temperature, or inadequate reaction time can also lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[12] If the reaction stalls, incrementally increasing the catalyst concentration or adjusting the temperature might be necessary.

Troubleshooting Guides

Problem 1: Low or No Yield of Flavanone
Possible Cause Suggested Solution
Incomplete Claisen-Schmidt Condensation Ensure the purity of your starting 2'-hydroxyacetophenone and benzaldehyde. Verify the correct stoichiometry and concentration of the base catalyst (e.g., NaOH, KOH). Monitor the reaction progress by TLC to ensure the complete consumption of the starting materials before proceeding to the cyclization step.
Suboptimal Cyclization Conditions The choice of acid or base catalyst is critical. For base-catalyzed cyclization, sodium acetate in refluxing methanol is a common choice.[3] For acid-catalyzed cyclization, a mixture of sulfuric acid and glacial acetic acid can be effective.[5] Optimize the catalyst concentration, reaction temperature, and time. Microwave irradiation can often improve yields and reduce reaction times.[8]
Degradation of Starting Materials or Product High temperatures, especially for prolonged periods, can lead to the decomposition of sensitive substrates or the flavanone product. Monitor the reaction by TLC to avoid unnecessarily long reaction times. If degradation is suspected, consider using milder reaction conditions, such as lower temperatures or photochemical activation.[3]
Unfavorable Substituent Effects The electronic properties of substituents on both the 2'-hydroxyacetophenone and benzaldehyde can significantly impact the reaction. Electron-withdrawing groups on the benzaldehyde, for example, can sometimes lead to higher yields in base-catalyzed cyclizations.[3] Conversely, certain substituents may require specific optimization of reaction conditions.
Product Loss During Work-up and Purification Ensure efficient extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions. During column chromatography, choose a suitable solvent system to avoid product loss on the column.[10]
Problem 2: Formation of Significant Impurities
Impurity Likely Cause Suggested Solution
Unreacted 2'-Hydroxychalcone Incomplete cyclization.Increase reaction time, temperature, or catalyst concentration. Consider switching to a more effective catalyst or using microwave irradiation.[5][8]
Aurone Competing cyclization pathway, often favored by high base concentration and high temperatures.[7]Use milder basic conditions (e.g., lower concentration of base) or conduct the reaction at a lower temperature.[7] Acid-catalyzed cyclization can also be explored to avoid aurone formation.
Flavone (B191248) Over-oxidation of the flavanone intermediate, especially if an oxidizing agent is present or if the reaction is exposed to air for extended periods at high temperatures.If flavanone is the desired product, avoid harsh oxidizing conditions. If flavone is the target, a separate oxidation step after flavanone isolation is often more controlled.[11]
Coumarins Can be a significant byproduct in related flavone syntheses (e.g., Allan-Robinson reaction) if aliphatic anhydrides are used instead of aromatic ones.[12]While less common in direct flavanone synthesis from chalcones, ensure the appropriate starting materials are used to avoid this side reaction.
Polymeric/Decomposition Products Harsh reaction conditions (e.g., excessively high temperatures, strong acid/base).Use milder reaction conditions. Monitor the reaction closely by TLC to stop it once the product is formed and before significant degradation occurs.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Flavanone Synthesis Yield

Starting Materials Reaction Conditions Yield (%) Reference
2'-hydroxychalconeNaOAc, MeOH, reflux, 24h7-74%[3]
2'-hydroxychalconePhotochemical activation, EtOH, 419 nm, 30°C, 7 daysHigh conversion, variable isolated yield[3]
2'-hydroxychalconeAcetic acid, 100°C, conventional heating, 4 days75%[8]
2'-hydroxychalconeAcetic acid, 200°C, microwave, 30 min82%[8]
2'-hydroxydihydrochalconePd(TFA)₂, Cu(OAc)₂, DMSO, 100°C, 15h, then HClup to 79%[14]
2'-hydroxychalconeH₂SO₄/glacial acetic acid (4:1), MeOH, 90°C, 6h~65%[5]

Experimental Protocols

Protocol 1: Base-Catalyzed Cyclization of 2'-Hydroxychalcone

This protocol is a general method for the synthesis of flavanones from 2'-hydroxychalcones using sodium acetate as the base.

Materials:

  • 2'-hydroxychalcone (1 equivalent)

  • Sodium acetate (5 equivalents)

  • Methanol

  • Ethyl acetate

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 eq) in methanol (approximately 20 mL per gram of chalcone).

  • Add sodium acetate (5 eq) to the solution.

  • Heat the mixture to reflux for 24 hours. Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add ethyl acetate (20 mL) to the residue and wash the mixture with distilled water (3 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Evaporate the solvent to obtain the crude flavanone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.[3]

Protocol 2: Microwave-Assisted Acid-Catalyzed Cyclization

This protocol describes a rapid synthesis of flavanones using acetic acid under microwave irradiation.

Materials:

  • 2'-hydroxychalcone (0.5 mmol)

  • Acetic acid (2 mL)

  • Ethyl acetate

  • Microwave vial (10 mL) with a magnetic stirrer

Procedure:

  • Place the 2'-hydroxychalcone (0.5 mmol) and acetic acid (2 mL) in a 10 mL microwave vial equipped with a magnetic stirrer.

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the mixture at 200°C for 15-30 minutes. Monitor the reaction by TLC (hexane/ethyl acetate, 4:1).

  • After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask using ethyl acetate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure flavanone.[8]

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_flavanone Step 2: Flavanone Synthesis (Cyclization) cluster_purification Step 3: Purification start 2'-hydroxyacetophenone + Benzaldehyde reaction1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH in EtOH) start->reaction1 chalcone Crude 2'-hydroxychalcone reaction1->chalcone reaction2 Intramolecular Cyclization (e.g., NaOAc in MeOH, reflux) chalcone->reaction2 flavanone Crude Flavanone reaction2->flavanone workup Work-up (Extraction, Washing) flavanone->workup purify Column Chromatography or Recrystallization workup->purify product Pure Flavanone purify->product

Caption: General experimental workflow for flavanone synthesis.

troubleshooting_low_yield start Low Flavanone Yield check_chalcone Is 2'-hydroxychalcone formation complete? start->check_chalcone optimize_condensation Optimize Claisen-Schmidt: - Check reactant purity - Adjust base concentration - Increase reaction time check_chalcone->optimize_condensation No check_cyclization Is chalcone cyclization the issue? check_chalcone->check_cyclization Yes optimize_condensation->check_cyclization optimize_cyclization Optimize Cyclization: - Change catalyst (acid/base) - Adjust temperature - Use microwave irradiation check_cyclization->optimize_cyclization Yes check_impurities Are there significant byproducts (e.g., aurones)? check_cyclization->check_impurities No optimize_cyclization->check_impurities modify_conditions Modify Conditions to Minimize Byproducts: - Lower temperature - Reduce base concentration check_impurities->modify_conditions Yes check_workup Is product lost during purification? check_impurities->check_workup No modify_conditions->check_workup optimize_purification Optimize Purification: - Ensure complete extraction - Adjust chromatography solvent system check_workup->optimize_purification Yes success Improved Yield check_workup->success No optimize_purification->success

Caption: Troubleshooting decision tree for low flavanone yield.

References

Technical Support Center: Optimizing Mass Spectrometry for Flavanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of flavanones.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting electrospray ionization (ESI) parameters for flavanone (B1672756) analysis?

A1: Initial ESI parameters can vary depending on the specific instrument and flavanone. However, a good starting point for both positive and negative ion modes is outlined in the table below. These parameters should be systematically optimized for your specific analyte and system.

Q2: Which ionization mode, positive or negative, is better for flavanone analysis?

A2: Both positive and negative ionization modes can be effective for flavanone analysis, and the choice often depends on the specific flavanones of interest and the information required.[1] Negative ion mode is often considered more difficult to interpret but can provide highly specific structural information.[1] Positive ion mode is also widely used and can produce characteristic fragments for subgroup characterization.[2] For comprehensive analysis, acquiring data in both modes is often beneficial.[3]

Q3: What are the characteristic fragmentation patterns and neutral losses for flavanones in MS/MS analysis?

A3: Flavanones exhibit several characteristic fragmentation patterns that are crucial for their identification. Common neutral losses include water (H₂O) and carbon monoxide (CO).[2][4] A key fragmentation pathway is the retro-Diels-Alder (RDA) cleavage of the C-ring, which provides information about the substitution patterns on the A and B rings.[2][4] The protonated molecules of flavanones ([M+H]⁺) can dehydrate to [M+H-H₂O]⁺ and also lose a CH₂CO group.[2]

Q4: How can I differentiate between flavanone isomers using mass spectrometry?

A4: Differentiating between flavanone isomers can be challenging due to their identical mass-to-charge ratios.[3] The most effective approach is to couple liquid chromatography (LC) with mass spectrometry (LC-MS).[5] The chromatographic separation allows for the individual introduction of isomers into the mass spectrometer. Additionally, careful analysis of MS/MS fragmentation patterns can sometimes reveal subtle differences that aid in their distinction.[3]

Troubleshooting Guide

Q5: I am observing a very low signal or no signal for my flavanone standards. What should I check?

A5: Low or no signal can be attributed to several factors.[6] Follow this checklist to troubleshoot the issue:

  • Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can cause ion suppression.[6]

  • Ionization Efficiency: The choice of ionization technique and its parameters are critical. Experiment with both positive and negative ESI modes and optimize parameters such as capillary voltage and gas flows.[6]

  • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[6]

  • Sample Preparation: Inadequate sample preparation can lead to the presence of interfering substances. Ensure your extraction and purification methods are effective.

  • Mobile Phase Composition: For LC-MS, the mobile phase composition can significantly impact ionization efficiency. For negative mode ESI, a mobile phase with 0.1% formic acid has been shown to be effective.[7]

Q6: My mass accuracy is poor, and I'm not able to confidently identify my flavanones.

A6: Poor mass accuracy can stem from calibration or instrument maintenance issues.[6]

  • Mass Calibration: Perform a mass calibration using an appropriate standard solution. Incorrect calibration is a common source of mass errors.[6]

  • Instrument Maintenance: Ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines. Contaminants or instrument drift can negatively affect mass accuracy.[6]

Q7: I'm seeing a lot of baseline noise and drift in my chromatograms. How can I reduce it?

A7: High baseline noise and drift can obscure low-abundance peaks.[6]

  • Optimize Chromatography: Fine-tune your LC method, including the gradient and mobile phase, to achieve a stable baseline.[6]

  • Detector Settings: Adjust the detector settings, such as gain and filter settings, to minimize noise.[6]

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to prevent contamination.

Experimental Protocols

Protocol 1: General Sample Preparation for Flavanone Analysis from Plant Material

  • Maceration: Macerate the plant sample in liquid nitrogen using a mortar and pestle.

  • Extraction: Perform a solvent extraction, for example, with methanol (B129727). The choice of solvent may vary depending on the specific flavanones and plant matrix.

  • Filtration: Filter the extract using a 0.2 µm PVDF membrane to remove particulate matter.

  • Drying and Reconstitution: Dry the extract, for instance, using a SpeedVac, and then reconstitute it in a suitable solvent, such as deionized water, for LC-MS analysis.

  • Storage: Store the prepared samples at -80°C until analysis.

Protocol 2: Typical LC-MS/MS Method for Flavanone Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to aid ionization.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) or data-independent acquisition (DIA) for fragmentation and structural information.

Data Presentation: Optimized ESI-MS Parameters

The following table summarizes typical optimized ESI-MS parameters for flavanone analysis. Note that these values may require further optimization for specific instruments and compounds.

ParameterPositive Ion ModeNegative Ion ModeReference
Capillary Voltage3.0 - 4.5 kV-3.5 kV[8]
Gas Temperature300 °C300 °C[9]
Drying Gas Flow10 - 12 L/min10 L/min[9]
Nebulizer Pressure35 - 45 psi35 psi[9]
Cone Voltage40 V-[8]

Data Presentation: Diagnostic Ions and Neutral Losses

This table presents key diagnostic product ions and common neutral losses observed during the MS/MS analysis of flavanones, which are indicative of their structure.

Flavanone SubclassKey Diagnostic Product Ions (m/z)Common Neutral LossesFragmentation PathwayReference
Flavanones[M+H-H₂O]⁺, [M+H-CH₂CO]⁺, ¹,³A⁺, ⁰,⁴B⁺H₂O, CH₂CO, B-ringRetro-Diels-Alder (RDA)[2]
Flavonols[M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-2CO]⁺H₂O, CORDA[2]
Flavones-CORDA[2]
General Flavonoidsm/z 153, m/z 167, m/z 151H₂O, CO, CH₃•RDA, Radical Loss[3][10][11]

Note: The observation of m/z 153 is indicative of two OH groups on ring A, m/z 167 suggests one OH and one methoxy (B1213986) group on ring A, and m/z 151 points to a flavanol with two OH groups on ring A.[3][10][11] Radical loss of a methyl group (CH₃•) is consistently seen in flavonoids with methoxy groups.[3][10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Maceration Maceration (Liquid Nitrogen) Sample->Maceration Extraction Solvent Extraction (e.g., Methanol) Maceration->Extraction Filtration Filtration (0.2 µm filter) Extraction->Filtration DryRecon Drying and Reconstitution Filtration->DryRecon LC Liquid Chromatography (C18 Column) DryRecon->LC MS Mass Spectrometry (ESI Source) LC->MS DataAcq Data Acquisition (Full Scan & MS/MS) MS->DataAcq DataProc Data Processing (Software) DataAcq->DataProc Identification Compound Identification DataProc->Identification Quantification Quantification DataProc->Quantification

Caption: A typical experimental workflow for flavanone analysis.

Flavanone_Fragmentation cluster_losses Initial Neutral Losses cluster_rda Retro-Diels-Alder (RDA) Fragmentation Precursor [M+H]⁺ (Protonated Flavanone) Loss_H2O [M+H-H₂O]⁺ Precursor->Loss_H2O - H₂O Loss_CH2CO [M+H-CH₂CO]⁺ Precursor->Loss_CH2CO - CH₂CO RDA_A ¹‚³A⁺ (A-ring fragment) Precursor->RDA_A RDA RDA_B ⁰‚⁴B⁺ (B-ring fragment) Precursor->RDA_B RDA Loss_H2O->RDA_B RDA

Caption: Common fragmentation pathways for flavanones in MS/MS.

References

Technical Support Center: Isolation of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 2',7-Dihydroxy-5,8-dimethoxyflavanone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. This flavanone (B1672756) can be isolated from the herbs of Scutellaria barbata.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction solvent or method.- Use a polar solvent like methanol (B129727) or ethanol (B145695) for extraction.[3][4]- Consider ultrasound-assisted extraction (UAE) to improve efficiency.[5]- Ensure the plant material is properly dried and ground to a fine powder to increase surface area.
Target compound not detected in crude extract (e.g., by TLC or LC-MS) Low abundance of the compound in the plant material.- Increase the amount of starting plant material.- Optimize extraction parameters (e.g., solvent-to-solid ratio, extraction time, and temperature).[5]
Difficulty in separating the target compound from other flavonoids Co-elution of structurally similar compounds.- Employ a multi-step chromatographic approach. Start with column chromatography using silica (B1680970) gel or Sephadex, followed by preparative TLC or HPLC for final purification.[6][7]- Experiment with different solvent systems for chromatography to improve resolution.
Degradation of the target compound during isolation Sensitivity to pH, light, or heat.- Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.- Protect the sample from light by using amber glassware or wrapping containers in foil.[8]- Maintain a neutral or slightly acidic pH during extraction and purification if the compound is found to be unstable in alkaline conditions.[8]
Poor solubility of the extract or fractions Inappropriate solvent used for reconstitution.- Test the solubility of small aliquots in various solvents (e.g., methanol, DMSO, acetone) to find the most suitable one for the next purification step.[9]
Appearance of unexpected peaks in HPLC analysis Compound degradation or presence of impurities.- Prepare fresh solutions for analysis.[8]- Ensure the purity of solvents used for chromatography.- Perform a forced degradation study to identify potential degradation products.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound?

A1: The general strategy involves a) extraction of the plant material (e.g., Scutellaria barbata) with a suitable solvent, b) fractionation of the crude extract, and c) chromatographic purification of the target compound.

Q2: Which solvent is best for the initial extraction?

A2: Methanol or ethanol are commonly used for the extraction of flavonoids from plant materials.[3][4] The choice may depend on the specific matrix and the desired purity of the initial extract.

Q3: What chromatographic techniques are most effective for purifying this flavanone?

A3: A combination of chromatographic techniques is often necessary. Column chromatography with silica gel is a good initial step for separating major compound classes. This can be followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.[6][7]

Q4: How can I monitor the purification process?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the separation of compounds during column chromatography. Fractions containing the compound of interest (identified by its Rf value and visualization under UV light) can be pooled for further purification. HPLC can be used for more precise monitoring and purity assessment.

Q5: What are the key spectroscopic methods for identifying the isolated compound?

A5: The structure of the isolated flavanone can be confirmed using a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[3][4][7]

Quantitative Data Summary

Parameter Extraction Column Chromatography Preparative TLC/HPLC Final Product
Starting Material (g)
Solvent & Volume (mL)
Yield (mg)
Yield (%)
Purity (%)

Experimental Protocols

General Protocol for the Isolation of this compound
  • Extraction:

    • Air-dry and grind the plant material (Scutellaria barbata) to a fine powder.

    • Macerate the powdered material in methanol at room temperature for 72 hours (repeat three times).

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of the target compound in each fraction using TLC. The flavanone is expected to be in the more polar fractions (e.g., ethyl acetate).

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Pool the fractions containing the desired compound.

  • Final Purification:

    • Further purify the pooled fractions using preparative TLC or reversed-phase HPLC to obtain the pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using UV, NMR (¹H and ¹³C), and MS analysis.

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Dried Plant Material (Scutellaria barbata) extraction Extraction (Methanol) start->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Preparative TLC / HPLC fraction_collection->purification pure_compound Pure this compound purification->pure_compound analysis Spectroscopic Analysis (UV, NMR, MS) pure_compound->analysis end Structure Confirmed analysis->end

Caption: A generalized workflow for the isolation and identification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol start->check_chromatography check_stability Assess Compound Stability (pH, Light, Temp) start->check_stability optimize_solvent Optimize Solvent System check_extraction->optimize_solvent optimize_conditions Optimize Extraction Conditions (Time, Temp, Ratio) check_extraction->optimize_conditions change_stationary_phase Change Stationary Phase check_chromatography->change_stationary_phase gradient_elution Optimize Gradient Elution check_chromatography->gradient_elution success Improved Yield / Purity optimize_solvent->success optimize_conditions->success change_stationary_phase->success gradient_elution->success modify_handling Modify Handling & Storage check_stability->modify_handling modify_handling->success

Caption: A troubleshooting decision tree for challenges in flavonoid isolation.

References

Technical Support Center: Refining Purification Protocols for 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2',7-Dihydroxy-5,8-dimethoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before beginning purification, it is crucial to have a clear understanding of the sample's composition. This includes the expected concentration of the target flavanone (B1672756), the nature of impurities from the synthesis or extraction process, and the stability of the compound. Preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to establish a baseline impurity profile.

Q2: What are the most common methods for purifying flavanones like this compound?

A2: The most common purification techniques for flavanones include:

  • Column Chromatography: Often the first step for purifying crude extracts, using silica (B1680970) gel or other stationary phases.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving high purity, especially for smaller sample sizes.

  • Recrystallization: A cost-effective method for final purification if a suitable solvent system can be identified.

  • Solid-Phase Extraction (SPE): Useful for sample clean-up and removing major classes of impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Fractions containing the pure compound (as determined by comparison to a standard, if available) can then be pooled. HPLC can also be used for more quantitative monitoring of fraction purity.

Q4: Is this compound susceptible to degradation during purification?

A4: Flavonoids, particularly those with multiple hydroxyl groups, can be susceptible to degradation under certain conditions.[2][3] Factors such as high temperatures, extreme pH, and exposure to oxidative conditions should be minimized. Polyhydroxy flavonols have been shown to degrade in boiling water, with the degradation primarily caused by the opening of the heterocyclic ring C.[2][3]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step Rationale
Incomplete Elution from Column Optimize the mobile phase polarity. A gradual increase in the polarity of the elution solvent can help elute the target compound more effectively.[1]The flavanone may be too strongly adsorbed to the stationary phase with the initial solvent system.
Degradation of the Compound Perform purification steps at a lower temperature (e.g., 4°C) and use buffers with a neutral pH. Avoid prolonged exposure to heat and light.Flavonoids can be sensitive to heat and pH extremes, leading to degradation and loss of product.[2][3]
Precipitation in the Column Ensure the sample is fully dissolved in the loading solvent. Consider using a stronger, yet compatible, solvent for initial sample dissolution.If the compound is not fully soluble in the mobile phase, it can precipitate on the column, leading to poor recovery.
Co-elution with Impurities Adjust the gradient elution profile in HPLC or the solvent system in column chromatography to improve separation.Overlapping peaks or bands indicate that the current separation method is not resolving the target compound from all impurities.
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Rationale
Poor Resolution in Chromatography Change the stationary phase (e.g., from silica to a bonded phase like C18) or modify the mobile phase composition.Different stationary phases offer different selectivities, which can help separate closely eluting impurities.
Contamination from Solvents or Equipment Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.Impurities can be introduced from the purification setup itself.
Incomplete Removal of Reagents from Synthesis Incorporate an aqueous wash step (e.g., with dilute sodium bicarbonate) prior to chromatographic purification to remove acidic or basic reagents.Residual reagents from the synthesis are a common source of impurities.
Compound Degradation During Storage Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.Degradation can occur after purification if the compound is not stored under appropriate conditions.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] The specific gradient will need to be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

General Protocol for Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for flavonoids include ethanol, methanol, acetone, and mixtures with water.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum.

Visualizations

Experimental_Workflow cluster_extraction Crude Product cluster_purification Purification cluster_final Final Product Crude_Extract Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Load Sample Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Collect Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purity_Check Final Purity Check (HPLC, NMR) Solvent_Evaporation->Purity_Check Pure_Compound Pure Compound Purity_Check->Pure_Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Purification Attempt Check_Purity Check Purity and Yield Start->Check_Purity Low_Yield Low Yield Check_Purity->Low_Yield No Impure_Product Impure Product Check_Purity->Impure_Product No Successful Successful Purification Check_Purity->Successful Yes Optimize_Elution Optimize Elution Conditions Low_Yield->Optimize_Elution Check_Degradation Check for Degradation Low_Yield->Check_Degradation Improve_Solubility Improve Sample Solubility Low_Yield->Improve_Solubility Change_Stationary_Phase Change Stationary Phase Impure_Product->Change_Stationary_Phase Use_High_Purity_Solvents Use High-Purity Solvents Impure_Product->Use_High_Purity_Solvents Add_Wash_Step Add Aqueous Wash Step Impure_Product->Add_Wash_Step

Caption: Troubleshooting decision tree for purification issues.

References

addressing poor reproducibility in bioassays with 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in bioassays involving 2',7'-Dihydroxy-5,8-dimethoxyflavanone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2',7'-Dihydroxy-5,8-dimethoxyflavanone and what are its known biological activities?

2',7'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound that has been isolated from plants such as Scutellaria barbata.[1][2] Like other flavonoids, it is investigated for a variety of potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The biological activity of flavonoids is often linked to their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups.

Q2: Why am I seeing significant variability in my bioassay results with this compound?

Poor reproducibility in bioassays with flavonoid compounds like 2',7'-Dihydroxy-5,8-dimethoxyflavanone can stem from several factors related to the compound's physicochemical properties and its interaction with assay components. These factors include:

  • Compound Purity and Integrity: Impurities from synthesis or degradation can have their own biological effects.

  • Solubility and Aggregation: Flavonoids often have poor aqueous solubility, leading to precipitation or aggregation, which can cause non-specific assay interference.

  • Assay Interference: The inherent properties of the flavanone (B1672756) structure can directly interfere with assay readouts. This includes fluorescence interference, metal chelation, and redox activity.

  • Cellular Effects: In cell-based assays, factors like membrane permeability, metabolism, and protein binding can influence the effective concentration of the compound.

Troubleshooting Guide

This guide is divided into sections addressing specific experimental issues.

Issue 1: Inconsistent IC50/EC50 Values Across Experiments

Q: My calculated IC50 or EC50 values for 2',7'-Dihydroxy-5,8-dimethoxyflavanone vary significantly between experimental runs. What could be the cause?

A: This is a common issue and can often be traced back to the compound's handling and its behavior in the assay medium.

Troubleshooting Steps:

  • Verify Compound Purity:

    • Recommendation: Whenever possible, obtain a certificate of analysis (CoA) for the compound lot. If purity is uncertain, consider analytical techniques like HPLC or LC-MS to assess it.

    • Rationale: Impurities can have synergistic or antagonistic effects, leading to variable results.

  • Address Solubility and Aggregation:

    • Recommendation: Determine the solubility of 2',7'-Dihydroxy-5,8-dimethoxyflavanone in your assay buffer. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells (ideally ≤0.5%). Visually inspect for precipitation after dilution into the aqueous assay buffer.

    • Rationale: Undissolved compound or aggregates can lead to inconsistent concentrations and non-specific inhibition, a frequent issue with flavonoids.

  • Standardize Protocols:

    • Recommendation: Ensure all experimental parameters, such as incubation times, temperature, cell density, and reagent concentrations, are kept consistent.

    • Rationale: Minor variations in protocol can be magnified in sensitive bioassays.

Issue 2: High Background Signal or False Positives in Fluorescence-Based Assays

Q: I am using a fluorescence-based assay and observe high background noise or what appear to be false positive "hits" with 2',7'-Dihydroxy-5,8-dimethoxyflavanone. How can I troubleshoot this?

A: Flavonoids, due to their aromatic ring structures, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Characterize Compound Fluorescence:

    • Recommendation: Scan the excitation and emission spectra of 2',7'-Dihydroxy-5,8-dimethoxyflavanone at the concentrations used in your assay, in the absence of other assay components.

    • Rationale: This will determine if the compound's fluorescence overlaps with that of your assay's fluorophore.

  • Run Control Experiments:

    • Recommendation: Include control wells containing only the compound and assay buffer (no enzyme or cells) to measure its contribution to the background signal.

    • Rationale: This allows for the subtraction of the compound's intrinsic fluorescence from the total signal.

  • Consider an Orthogonal Assay:

    • Recommendation: If significant interference is observed, validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.

    • Rationale: Confirmation with a different detection method strengthens the validity of your results.

Issue 3: Irreproducible Results in Enzyme Inhibition Assays

Q: My results from enzyme inhibition assays with 2',7'-Dihydroxy-5,8-dimethoxyflavanone are not consistent. What specific factors should I investigate?

A: In addition to the previously mentioned issues of purity and solubility, flavonoids can interfere with enzyme assays through metal chelation and redox activity.

Troubleshooting Steps:

  • Investigate Metal Chelation:

    • Recommendation: If your enzyme is a metalloenzyme, consider if the dihydroxy substitution on the flavanone could be chelating the metal cofactor. The addition of a non-interfering chelating agent like EDTA to control wells might provide insights, though this can also inactivate the enzyme.

    • Rationale: The 2',7'-dihydroxy motif may chelate metal ions essential for enzyme activity, leading to inhibition that is not specific to the intended target.

  • Assess Redox Activity:

    • Recommendation: Include assays to detect redox cycling, such as measuring hydrogen peroxide production. The inclusion of antioxidants like glutathione (B108866) in the assay buffer can sometimes mitigate these effects.

    • Rationale: Phenolic compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can damage the enzyme and lead to non-specific inhibition.

  • Evaluate Protein Binding:

    • Recommendation: Be aware that flavonoids can bind to proteins, including serum albumin if it is present in your cell culture medium. The concentration of free, active compound may be lower than the nominal concentration.

    • Rationale: Non-specific protein binding can reduce the bioavailability of the compound at its target.

Data Presentation

Table 1: Physicochemical Properties of Structurally Similar Flavonoids

Property5-hydroxy-7,8-dimethoxyflavone5,2'-Dihydroxy-7,8-dimethoxyflavanone
Molecular FormulaC17H14O5C17H16O6
Molecular Weight298.29 g/mol 316.30 g/mol [3]
Melting Point182-183°C[4]Not available
SolubilityN/A[4]Not available
pKa (Predicted)6.83 ± 0.40[4]Not available

Note: Experimental data for 2',7'-Dihydroxy-5,8-dimethoxyflavanone is limited. The data for similar compounds is provided for reference.

Experimental Protocols

General Protocol for Assessing Compound Interference in a Fluorescence-Based Assay

  • Compound Preparation: Prepare a dilution series of 2',7'-Dihydroxy-5,8-dimethoxyflavanone in the assay buffer.

  • Plate Layout: In a 96-well plate, designate wells for:

    • Buffer only (background)

    • Fluorophore only

    • Compound only (at each concentration)

    • Fluorophore + Compound (at each concentration)

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for your assay's fluorophore.

  • Analysis:

    • Subtract the buffer-only background from all readings.

    • Compare the signal from "Fluorophore + Compound" wells to "Fluorophore only" wells to identify quenching or enhancement of the signal.

    • Analyze the signal from "Compound only" wells to determine its intrinsic fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis & Troubleshooting compound 2',7-Dihydroxy-5,8-dimethoxyflavanone stock Prepare Stock Solution (e.g., DMSO) compound->stock dilution Dilute to Working Concentration in Assay Buffer stock->dilution assay_setup Set up Assay Plates (Cells/Enzyme) dilution->assay_setup add_compound Add Compound Dilutions assay_setup->add_compound incubation Incubate add_compound->incubation readout Measure Readout (e.g., Fluorescence) incubation->readout raw_data Raw Data readout->raw_data analyze Analyze Results (e.g., IC50) raw_data->analyze reproducibility Assess Reproducibility analyze->reproducibility troubleshoot Troubleshoot Variability reproducibility->troubleshoot troubleshoot->compound Check Purity/Stability troubleshoot->dilution Check Solubility/Aggregation troubleshoot->readout Check Assay Interference

Caption: A generalized workflow for bioassays with troubleshooting checkpoints.

signaling_pathway_interference cluster_compound Compound Properties cluster_interference Potential Interference Mechanisms cluster_outcome Assay Outcome flavanone This compound aggregation Aggregation flavanone->aggregation fluorescence Fluorescence flavanone->fluorescence chelation Metal Chelation flavanone->chelation redox Redox Cycling flavanone->redox false_positive False Positive aggregation->false_positive irreproducible Poor Reproducibility aggregation->irreproducible fluorescence->false_positive fluorescence->irreproducible chelation->false_positive chelation->irreproducible redox->false_positive redox->irreproducible false_negative False Negative

Caption: Potential mechanisms of bioassay interference by flavonoids.

References

Technical Support Center: Enhancing the Stability of 2',7-Dihydroxy-5,8-dimethoxyflavanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited stability data is publicly available for 2',7-Dihydroxy-5,8-dimethoxyflavanone. The following guidance is based on established principles for the stabilization of structurally similar flavonoids, such as quercetin (B1663063), hesperidin, and naringenin. Researchers should use this information as a starting point and perform their own stability studies to determine the optimal storage conditions for their specific needs.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common indicator of flavonoid degradation. This is typically caused by oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH.[1]

Q2: I'm observing a loss of potency in my stored samples. What are the likely causes?

Loss of potency is a direct consequence of chemical degradation. The primary factors contributing to the degradation of flavanones include:

  • Hydrolysis: Cleavage of the flavanone (B1672756) structure, often accelerated by acidic or alkaline conditions.

  • Oxidation: Reaction with oxygen, which can be catalyzed by light and metal ions. The presence of hydroxyl groups on the flavonoid ring system makes them susceptible to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for degradative reactions.[2]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

  • Short-Term (working solutions): Store solutions at 2-8°C in amber vials or containers wrapped in aluminum foil to protect from light.[1] It is advisable to prepare fresh solutions for immediate use whenever possible.

  • Long-Term (stock solutions and solid material): For long-term storage, it is recommended to store the compound as a solid at -20°C or below, preferably in a desiccated and oxygen-free environment. Lyophilized powders or amorphous solid dispersions with stabilizing excipients generally exhibit enhanced long-term stability.

Q4: Can I add antioxidants to my formulation to improve stability?

Yes, adding antioxidants can be an effective strategy. Common antioxidant excipients used in pharmaceutical formulations include:

  • Ascorbic Acid (Vitamin C)

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Propyl Gallate

It is crucial to ensure that the chosen antioxidant is compatible with the compound and does not interfere with downstream experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks, often with altered retention times, in the chromatogram of a stored sample.Degradation of the parent compound. 1. Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm the identity of the parent peak. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the nature of the new peaks. 3. Optimize Storage: Review your storage conditions. Ensure the compound is protected from light, stored at a low temperature, and in a tightly sealed container. For solutions, consider using de-gassed solvents.
Broad or tailing peaks.Column degradation or interaction of degradants with the stationary phase. 1. Column Wash: Wash the HPLC column with a strong solvent to remove any adsorbed compounds. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained impurities. 3. Method Adjustment: Adjust the mobile phase pH or composition to improve peak shape.
Issue 2: Poor Solubility and Precipitation from Solution
Symptom Possible Cause Troubleshooting Steps
The compound precipitates out of solution over time, even at low temperatures.Low aqueous solubility and potential for crystallization. Flavanones are often poorly soluble in aqueous media.1. Co-solvents: Use a co-solvent system (e.g., ethanol (B145695)/water, DMSO/water) to improve solubility. Ensure the chosen solvent is compatible with your experimental setup. 2. pH Adjustment: The solubility of flavonoids can be pH-dependent. Determine the optimal pH for solubility and stability. Acidic conditions (pH 3-5) are often preferred for stability.[1] 3. Solid Dispersions: Prepare an amorphous solid dispersion with a polymer like PVP to enhance solubility and inhibit crystallization (see Experimental Protocols).

Data Presentation: Stability of Structurally Similar Flavonoids

Due to the lack of specific data for this compound, the following tables summarize stability data for other well-researched flavonoids to provide a comparative reference.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Quercetin in Solution

pHTemperature (°C)Degradation Rate Constant (k, h⁻¹)Reference
6.0370.0281[3]
7.5370.375[3]
7.0500.245[3]
7.0651.42[3]

Table 2: Stability of Hesperidin in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Half-life (days)Reference
1-7.425No significant degradation> 60[4]
1-7.440No significant degradation> 60[4]
9250.0323[5]
9400.154.5[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Flavanone Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose to Base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to Photo Photolytic Stress (e.g., UV light) Prep->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis: Dissolve the flavanone in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the flavanone in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the flavanone in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid flavanone in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the flavanone to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products.

Protocol 2: Preparation of an Amorphous Solid Dispersion with PVP

This protocol describes the preparation of an amorphous solid dispersion (ASD) to enhance the solubility and stability of the flavanone.

Workflow for Preparing an Amorphous Solid Dispersion

cluster_prep Preparation cluster_process Processing cluster_post Post-Processing Dissolve Dissolve Flavanone and PVP in a common solvent Evaporate Solvent Evaporation (e.g., Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Mill Milling and Sieving Dry->Mill Store Store in Desiccator Mill->Store

Caption: Workflow for preparing an amorphous solid dispersion.

Methodology:

  • Solution Preparation: Dissolve this compound and polyvinylpyrrolidone (B124986) (PVP K30) in a 1:4 (w/w) ratio in a suitable solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C until a dry film is formed.

  • Vacuum Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Storage: Gently grind the resulting solid into a fine powder and store it in a tightly sealed container with a desiccant at low temperature.

Protocol 3: Lyophilization (Freeze-Drying)

Lyophilization is an effective method for preparing a stable, amorphous powder of the flavanone.

Logical Relationship in Lyophilization Cycle Development

cluster_formulation Formulation cluster_cycle Lyophilization Cycle cluster_product Final Product Formulate Prepare aqueous solution with cryoprotectant Freezing Freezing (-40°C to -50°C) Formulate->Freezing PrimaryDrying Primary Drying (Sublimation under vacuum) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption at higher temp) PrimaryDrying->SecondaryDrying LyophilizedCake Stable Lyophilized Cake SecondaryDrying->LyophilizedCake

Caption: Key stages in the lyophilization process.

Methodology:

  • Formulation: Dissolve the flavanone in a suitable solvent system (e.g., a mixture of t-butanol and water) containing a cryoprotectant/bulking agent (e.g., mannitol (B672) or sucrose) at a 1:2 (w/w) ratio of flavanone to excipient.

  • Freezing: Freeze the solution at a controlled rate to -40°C to -50°C and hold for at least 2 hours.

  • Primary Drying: Apply a vacuum (e.g., 100-200 mTorr) and gradually increase the shelf temperature to -10°C to -20°C. Hold for 24-48 hours until all the ice has sublimated.

  • Secondary Drying: Increase the shelf temperature to 20-25°C and hold for another 12-24 hours to remove residual unfrozen water.

  • Storage: Backfill the chamber with an inert gas like nitrogen before sealing the vials. Store the lyophilized product at low temperature.

References

Technical Support Center: Quantification of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying 2',7-Dihydroxy-5,8-dimethoxyflavanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the quantification of this compound?

A1: A common and effective method for quantifying flavonoids like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A reversed-phase C18 column is typically used with a gradient elution.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation depends on the matrix. For plant materials, extraction is a crucial first step. Methods like ultrasonic-assisted extraction (UAE) or maceration with solvents such as ethanol (B145695) or methanol (B129727) are effective. The extract should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent clogging and contamination.

Q3: What are the typical storage conditions for this compound standards and samples?

A3: To ensure stability, store standard solutions and prepared samples in a cool, dark place, preferably at 2-8°C. For long-term storage, freezing at -20°C is recommended to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause A: Column Overload.

    • Solution: Reduce the concentration of the sample being injected. Dilute the sample and re-inject.

  • Possible Cause B: Incompatible Injection Solvent.

    • Solution: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Possible Cause C: Secondary Interactions with the Column.

    • Solution: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape by protonating silanol (B1196071) groups on the column that can cause secondary interactions.[1][2]

  • Possible Cause D: Column Degradation.

    • Solution: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.

Issue 2: Inconsistent Retention Times
  • Possible Cause A: Fluctuations in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient mixer if available.

  • Possible Cause B: Temperature Variations.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Possible Cause C: Pump Issues.

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate. Purge the pump to remove any air bubbles.

Issue 3: Noisy Baseline
  • Possible Cause A: Air Bubbles in the System.

    • Solution: Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump and detector to remove any trapped air.

  • Possible Cause B: Contaminated Mobile Phase or System.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Flush the system with a strong solvent like isopropanol (B130326) to remove any contaminants.

  • Possible Cause C: Detector Lamp Failing.

    • Solution: Check the detector lamp's energy output. If it is low, the lamp may need to be replaced.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (B) is often effective for separating flavonoids. A starting point could be a linear gradient from 5% to 95% B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically have strong absorbance between 280 nm and 370 nm. A DAD can be used to monitor multiple wavelengths to determine the optimal wavelength for this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation Parameters

For reliable quantification, the analytical method should be validated according to international guidelines (e.g., AOAC).[3][4] Key validation parameters include:

  • Linearity: Assessed by creating a calibration curve with at least five different concentrations of a pure standard. The correlation coefficient (R²) should be >0.99.[1]

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2-3%.[4]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the standard is added to a sample matrix. Recoveries are generally expected to be within 90-110%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from a method validation study.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
Linear Regression y = 15200x - 100
Correlation Coefficient (R²) 0.9995

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Intra-day RSD (%)Inter-day RSD (%) (n=3 days)Recovery (%)
54.95 ± 0.091.82.599.0
2020.3 ± 0.311.52.1101.5
4039.8 ± 0.681.72.399.5

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Matrix Extraction Extraction (e.g., UAE, Maceration) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Problem (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Incompatible Solvent Problem->Cause2 Cause3 Secondary Interactions Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Solution1 Dilute Sample Cause1->Solution1 Solution2 Match Injection Solvent to Mobile Phase Cause2->Solution2 Solution3 Acidify Mobile Phase Cause3->Solution3 Solution4 Replace Column Cause4->Solution4

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

References

avoiding degradation of 2',7-Dihydroxy-5,8-dimethoxyflavanone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2',7-Dihydroxy-5,8-dimethoxyflavanone during extraction.

Troubleshooting Guide: Degradation During Extraction

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Problem Potential Cause Recommended Solution
Low yield of target flavanone (B1672756) with concurrent appearance of unknown degradation products. Oxidative Degradation: Flavanones with dihydroxy substitutions can be susceptible to oxidation, especially at higher temperatures and pH, or when exposed to air for extended periods.- Work under an inert atmosphere: Purge extraction vessels with nitrogen or argon to minimize contact with oxygen. - Add antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. - Use degassed solvents: Solvents can be degassed by sparging with nitrogen or by sonication under vacuum.
Extract discoloration (e.g., browning or darkening). Phenolic Oxidation and Polymerization: The dihydroxy groups on the flavanone are prone to oxidation, which can lead to the formation of colored polymeric degradation products. This is often catalyzed by enzymes (if using fresh plant material), heat, and alkaline conditions.- Low-temperature extraction: Perform extraction at room temperature or below to minimize thermal degradation.[1] - pH control: Maintain a slightly acidic pH (around 4-6) of the extraction solvent to improve stability.[2] - Enzyme inactivation: If using fresh plant material, consider a blanching step (brief exposure to steam or boiling solvent) to denature oxidative enzymes before extraction.
Formation of more polar byproducts detected by chromatography. Acid-catalyzed hydrolysis or ring-opening: While acidic conditions can prevent some forms of degradation, strong acids can potentially lead to the hydrolysis of the flavanone structure.- Use mild acids: If acidification is necessary, use organic acids like formic acid or acetic acid at low concentrations (e.g., 0.1%).[3] - Limit exposure time: Minimize the duration of the extraction to reduce the risk of acid-catalyzed degradation.
Inconsistent extraction efficiency and degradation levels between batches. Variability in experimental conditions: Inconsistent control over temperature, light exposure, and extraction time can lead to variable degradation.- Standardize protocols: Ensure that all extraction parameters are well-defined and consistently applied. - Protect from light: Conduct the extraction in amber glassware or cover vessels with aluminum foil to prevent photochemical degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The primary factors contributing to the degradation of flavonoids like this compound are exposure to high temperatures, oxidizing conditions, light, and suboptimal pH levels.[1][3] The presence of hydroxyl groups in the structure makes the molecule susceptible to oxidation.

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

A2: Polar solvents are generally effective for extracting flavanones.[4] Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) are commonly used.[5] Using slightly acidified aqueous alcohol can help maintain a stable pH and improve the stability of the flavanone.[2][3]

Q3: What extraction techniques are best suited to prevent the degradation of this flavanone?

A3: Modern, unconventional extraction methods are often preferred as they can reduce extraction times and temperatures, thus minimizing degradation.[4] Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally faster and more efficient than conventional methods like maceration or Soxhlet extraction.[2][6] It is crucial to carefully control the temperature during these procedures.

Q4: How can I monitor the degradation of this compound during the extraction process?

A4: Chromatographic techniques are essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for separating and identifying the target flavanone and any potential degradation products.[7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the extraction progress and compound stability.

Q5: Is it better to use fresh or dried plant material for the extraction?

A5: While fresh plant material can be used, it is often recommended to use dried material to prevent enzymatic degradation.[1] If using fresh material, it should be processed quickly at low temperatures.[1] For drying, methods like freeze-drying or low-temperature oven drying are preferred to minimize thermal degradation of the flavanone.[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is designed to extract the target flavanone efficiently while minimizing thermal degradation.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) and grind it to a fine powder (particle size < 0.5 mm).[8]

  • Extraction Solvent Preparation:

    • Prepare a solution of 80% ethanol in water.

    • Acidify the solvent with 0.1% (v/v) formic acid to maintain a stable, slightly acidic pH.[3]

    • Degas the solvent by sonicating for 15 minutes under vacuum.

  • Extraction Procedure:

    • Combine the powdered plant material with the extraction solvent in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath with temperature control.

    • Perform the extraction at a frequency of 40 kHz for 30 minutes, ensuring the temperature does not exceed 45°C.[3]

    • Protect the flask from light using aluminum foil.

  • Filtration and Concentration:

    • Filter the extract through a cheesecloth and then a Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure, with the water bath temperature not exceeding 45°C.

Protocol 2: Maceration with Agitation (Conventional Method with Precautions)

This protocol is a simpler alternative if advanced equipment is unavailable, incorporating steps to minimize degradation.

  • Sample and Solvent Preparation:

    • Follow steps 1 and 2 from the UAE protocol.

  • Extraction Procedure:

    • Combine the powdered plant material and the acidified extraction solvent in a sealed, amber glass container.

    • Place the container on an orbital shaker and agitate at room temperature (around 25°C) for 24 hours.[3]

  • Filtration and Concentration:

    • Follow step 4 from the UAE protocol.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the stability and extraction of flavanones, based on studies of related compounds.

Table 1: Effect of Extraction Method on Flavonoid Stability

Extraction MethodTypical TemperatureTypical DurationRelative Degradation Risk
MacerationRoom Temperature24-72 hoursLow to Moderate
SoxhletBoiling point of solvent6-24 hoursHigh
Ultrasound-Assisted (UAE)< 50°C20-40 minutesLow
Microwave-Assisted (MAE)50-100°C1-5 minutesLow to Moderate (requires careful control)

Table 2: Influence of Solvent and pH on Flavonoid Extraction

Solvent SystempHRelative Extraction EfficiencyCompound Stability
WaterNeutralModerateLow (risk of oxidation)
70% EthanolNeutralHighModerate
80% MethanolNeutralHighModerate
70% Ethanol + 0.1% Formic AcidAcidic (pH ~3-4)HighHigh
80% Methanol + 0.1% Acetic AcidAcidic (pH ~3-4)HighHigh
WaterAlkaline (pH > 8)VariableVery Low (high degradation risk)

Visualizations

Start Extraction of this compound Degradation Degradation Pathways Start->Degradation Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis/Ring Opening Degradation->Hydrolysis Polymerization Polymerization Degradation->Polymerization Factors Contributing Factors Factors->Degradation HighTemp High Temperature HighTemp->Factors Light Light Exposure Light->Factors Oxygen Oxygen (Air) Oxygen->Factors pH Extreme pH pH->Factors Prevention Prevention Strategies Prevention->Start Mitigates LowTemp Low Temperature Extraction LowTemp->Prevention Inert Inert Atmosphere Inert->Prevention Acidic Slightly Acidic pH Acidic->Prevention ProtectLight Protect from Light ProtectLight->Prevention

Caption: Degradation pathways and prevention strategies.

Start Start: Plant Material Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Ultrasound-Assisted Extraction (Acidified 80% Ethanol, < 45°C, Dark) Prep->Extraction Filter Filtration Extraction->Filter Concentrate Concentration (Rotary Evaporator, < 45°C) Filter->Concentrate QC QC Check (HPLC) Monitor for Degradation Concentrate->QC Crude Crude Extract QC->Extraction Degradation Detected (Optimize Conditions) QC->Crude No Degradation

Caption: Recommended experimental workflow for extraction.

Start Low Yield or Degradation Detected? CheckTemp Was Extraction Temp > 45°C? Start->CheckTemp Yes ReduceTemp Action: Reduce Temperature CheckTemp->ReduceTemp Yes CheckpH Was Solvent pH Neutral or Alkaline? CheckTemp->CheckpH No ReduceTemp->CheckpH Acidify Action: Acidify Solvent (e.g., 0.1% Formic Acid) CheckpH->Acidify Yes CheckLight Was Extract Exposed to Light? CheckpH->CheckLight No Acidify->CheckLight ProtectLight Action: Use Amber Glassware or Protect from Light CheckLight->ProtectLight Yes CheckOxygen Was Extraction Open to Air? CheckLight->CheckOxygen No ProtectLight->CheckOxygen InertAtmosphere Action: Use Inert Gas (N2 or Ar) CheckOxygen->InertAtmosphere Yes End Re-run Extraction with Optimized Parameters CheckOxygen->End No InertAtmosphere->End

Caption: Troubleshooting decision tree for degradation.

References

dealing with matrix effects in LC-MS analysis of flavanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of flavanones.

Troubleshooting Guide

This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS analysis of flavanones.

Problem: Poor Peak Shape, Low Sensitivity, or High Variability in Flavanone Signal

Poor peak shape (e.g., tailing, fronting, or splitting), reduced sensitivity, and high variability between injections are common indicators of matrix effects.[1][2] Co-eluting endogenous components from the sample matrix can interfere with the ionization of your target flavanone, leading to inaccurate and unreliable results.[3]

Troubleshooting Workflow

TroubleshootingWorkflow A Start: Inconsistent Flavanone Signal B Step 1: Confirm Matrix Effects A->B C Qualitative Assessment: Post-Column Infusion B->C Identify interference regions D Quantitative Assessment: Post-Extraction Spike B->D Quantify suppression/ enhancement E Step 2: Optimize Sample Preparation C->E D->E F Solid Phase Extraction (SPE) E->F G Liquid-Liquid Extraction (LLE) E->G H Dilution E->H I Step 3: Modify Chromatographic Conditions F->I G->I H->I J Optimize Gradient I->J K Change Column Chemistry I->K L Step 4: Implement Advanced Calibration Strategy J->L K->L M Matrix-Matched Calibration L->M N Stable Isotope-Labeled Internal Standard (SIL-IS) L->N O End: Reliable Flavanone Quantification M->O N->O MitigationStrategy A Matrix Effect Confirmed B Is analyte concentration high? A->B C Try Sample Dilution B->C Yes F Implement advanced sample preparation (SPE/LLE) B->F No D Is matrix effect eliminated? C->D E Proceed with analysis D->E Yes D->F No G Is matrix effect still present? F->G G->E No H Use Matrix-Matched Calibration G->H Yes I Is a SIL-IS available and highest accuracy required? H->I I->E No J Use SIL-IS I->J Yes J->E

References

Technical Support Center: Optimization of Cell-Based Assays for Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell-based assays involving flavanones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during in vitro studies of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when starting a cell-based assay with a new flavanone (B1672756)?

A1: The initial and most crucial step is to determine the cytotoxicity of the flavanone in your specific cell line. This is essential to identify a non-toxic concentration range for your subsequent functional assays. A standard cytotoxicity assay, such as the MTT, MTS, or LDH release assay, should be performed with a broad range of flavanone concentrations. However, be aware that the reducing properties of flavonoids can interfere with tetrazolium-based assays like MTT, potentially leading to false-positive results.[1][2] It is advisable to use an alternative assay like the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less prone to such interference.[2]

Q2: My flavanone is poorly soluble in aqueous media. How should I prepare it for cell-based assays?

A2: Poor aqueous solubility is a common issue with flavanones.[3][4] To prepare your flavanone for cell-based assays, first create a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically below 0.5% for DMSO).[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: I am observing inconsistent or non-reproducible results in my experiments. What are the common causes?

A3: Inconsistent results can stem from several factors. Key areas to troubleshoot include:

  • Cell Health and Passage Number: Use healthy, viable cells and keep the passage number low. Continuous passaging for extended periods can lead to phenotypic changes.[6]

  • Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[6][7]

  • Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels in your incubator.[6][7]

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper techniques to minimize variability.

  • Compound Stability: Consider the stability of your flavanone in the cell culture medium over the duration of your experiment. Some compounds may degrade over time.

Q4: Can flavanones interfere with my assay readouts?

A4: Yes, flavonoids, including flavanones, are known to interfere with certain types of assays.[1][8]

  • Fluorescence-Based Assays: Flavanones can possess intrinsic fluorescence (autofluorescence), which can lead to high background signals.[8] It's important to run compound-only controls to measure and subtract this background fluorescence.

  • Luciferase-Based Reporter Assays: Some flavonoids have been shown to directly inhibit luciferase enzymes, which can lead to false-negative results.[1]

  • Antioxidant Assays: The inherent antioxidant properties of flavanones can interfere with assays that measure reactive oxygen species (ROS).[1]

Q5: What are some common cell-based assays to assess the anti-inflammatory and antioxidant activity of flavanones?

A5:

  • Anti-inflammatory Activity: A common in vitro model involves using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9][10] The anti-inflammatory effect of flavanones can be quantified by measuring the inhibition of nitric oxide (NO) production using the Griess test, or by measuring the reduction in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via ELISA or qPCR.[9][11][12]

  • Antioxidant Activity: The Cellular Antioxidant Activity (CAA) assay is a robust method that measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) within cells.[13][14][15] This assay accounts for cellular uptake and metabolism of the compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Flavanone Concentrations
Possible Cause Troubleshooting Steps
Flavanone is genuinely toxic to the cell line. * Confirm the finding with a second, mechanistically different cytotoxicity assay (e.g., LDH release if you initially used a metabolic assay). * Consider using a different, less sensitive cell line if appropriate for your research question.
Solvent toxicity. * Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range (typically <0.5%). * Always include a vehicle control with the highest concentration of solvent used.
Compound instability leading to toxic byproducts. * Prepare fresh dilutions of your flavanone for each experiment. * Check the literature for the stability of your specific flavanone in aqueous solutions.
Issue 2: No Biological Effect Observed
Possible Cause Troubleshooting Steps
Insufficient concentration or incubation time. * Perform a dose-response experiment with a wider range of concentrations. * Conduct a time-course experiment to determine the optimal incubation time.[2]
Poor cellular uptake or rapid metabolism. * Research the known cellular uptake and metabolism of your specific flavanone.[16][17] Some flavanones may be rapidly metabolized into less active forms. * Consider using a cell line with known transporter expression relevant to flavonoid uptake.
Assay interference masking the effect. * Run appropriate controls to check for assay interference (e.g., compound-only controls for fluorescence, testing for direct reduction in MTT assays). * Switch to an alternative assay method if interference is suspected.[1][2]
Inappropriate cell model. * Ensure your chosen cell line expresses the target pathway or protein of interest.

Data Presentation

Table 1: Example Cytotoxicity Data for a Flavanone (e.g., Naringenin) on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
1098.25.1
2595.64.8
5091.36.2
10085.75.9
20060.17.3
40025.46.8

Cell viability was assessed after 24 hours of treatment using the SRB assay.

Table 2: Example Anti-inflammatory Activity of a Flavanone on LPS-stimulated RAW 264.7 Cells
Flavanone Conc. (µM)NO Production (% of LPS Control)Standard Deviation
0 (LPS Control)1008.9
1085.27.5
2565.86.1
5040.15.3
10022.74.9

Cells were pre-treated with the flavanone for 2 hours before stimulation with 1 µg/mL LPS for 24 hours. NO production was measured using the Griess assay.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of flavanone concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Allow the plates to air dry completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the flavanone (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes. A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Flavanone Stock (DMSO) cytotoxicity 1. Determine Cytotoxicity (e.g., SRB Assay) prep_stock->cytotoxicity prep_cells Culture & Seed Cells prep_cells->cytotoxicity functional_assay 2. Perform Functional Assay (e.g., Anti-inflammatory) cytotoxicity->functional_assay Select Non-Toxic Concentrations readout Measure Readout (Absorbance, Fluorescence) functional_assay->readout analyze Calculate IC50/EC50 & Statistical Analysis readout->analyze

Caption: General workflow for optimizing and conducting cell-based assays with flavanones.

troubleshooting_workflow start Inconsistent or No Effect Observed check_cytotoxicity Was a cytotoxicity assay performed? start->check_cytotoxicity check_concentration Are concentrations non-toxic and optimized? check_cytotoxicity->check_concentration Yes perform_cytotoxicity Perform cytotoxicity assay (e.g., SRB) check_cytotoxicity->perform_cytotoxicity No check_controls Are proper controls (vehicle, positive) included? check_concentration->check_controls Yes dose_response Perform dose-response & time-course study check_concentration->dose_response No check_interference Could the flavanone interfere with the assay? check_controls->check_interference Yes run_controls Re-run with all necessary controls check_controls->run_controls No alt_assay Use alternative assay or run interference controls check_interference->alt_assay Yes end_bad Consult Literature for Cell Model/Metabolism check_interference->end_bad No perform_cytotoxicity->check_concentration dose_response->check_controls run_controls->check_interference end_good Problem Solved alt_assay->end_good

Caption: A logical troubleshooting guide for common issues in flavanone cell-based assays.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK Activates NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Flavanone Flavanone Flavanone->IKK Inhibits Flavanone->NFkB Inhibits

Caption: Simplified NF-κB signaling pathway showing potential inhibition points by flavanones.

References

improving the efficiency of 2',7-Dihydroxy-5,8-dimethoxyflavanone synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of scaling up the synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. The first step is a Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. The second step involves the intramolecular cyclization of this chalcone (B49325) to yield the desired flavanone (B1672756).

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and 2-hydroxybenzaldehyde. The purity of these precursors is crucial for achieving a high yield and minimizing side products.

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields in flavanone synthesis can stem from several factors. Incomplete conversion of the starting materials to the chalcone, inefficient cyclization of the chalcone, or the formation of undesired side products, such as the corresponding flavone (B191248), are common issues. Optimizing the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is critical. For instance, the presence of a 6'-hydroxy group in the chalcone precursor can significantly enhance the rate of cyclization.[1]

Q4: I am observing the formation of a significant amount of flavone byproduct. How can I favor the formation of the flavanone?

A4: The formation of a flavone byproduct occurs through the oxidation of the flavanone. To minimize this, it is important to control the reaction conditions. While some oxidative cyclization methods directly yield flavones using reagents like iodine in DMSO, other methods under acidic or basic conditions can be optimized to favor the flavanone.[2][3] Careful selection of a milder cyclization agent and controlling the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) can help reduce oxidation.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification method for this flavanone is column chromatography using silica (B1680970) gel. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. Following column chromatography, recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of methanol (B129727) and chloroform, can be employed to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield of 2'-Hydroxychalcone Intermediate
Possible Cause Solution
Incomplete reactionIncrease the reaction time or temperature. Ensure efficient stirring.
Incorrect stoichiometry of reactantsVerify the molar ratios of the acetophenone (B1666503) and benzaldehyde. A slight excess of the aldehyde may be beneficial.
Ineffective catalystEnsure the base (e.g., NaOH or KOH) is of good quality and used in the appropriate concentration.
Poor solvent choiceEthanol is a commonly used solvent. Ensure it is of an appropriate grade.
Problem 2: Inefficient Cyclization of the Chalcone to Flavanone
Possible Cause Solution
Inappropriate catalyst or pHExperiment with different acidic (e.g., HCl, H2SO4) or basic (e.g., sodium acetate (B1210297), piperidine) catalysts. The pH of the reaction medium is critical for efficient cyclization.
Unfavorable reaction temperatureOptimize the temperature for the cyclization step. Some cyclizations proceed well at room temperature, while others may require heating.
Formation of flavone byproductUse milder cyclization conditions and consider running the reaction under an inert atmosphere to prevent oxidation.
Steric hindranceThe substitution pattern on the chalcone can influence the ease of cyclization. More forcing conditions (higher temperature, longer reaction time) may be necessary.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Solution
Co-eluting impurities in column chromatographyOptimize the solvent system for column chromatography. Try a different solvent combination or a shallower gradient to improve separation.
Oily product that does not crystallizeEnsure all solvent from the column chromatography has been removed under vacuum. Attempt recrystallization from various solvent systems. If the product remains oily, it may indicate the presence of impurities. Consider repurification by column chromatography.
Product instabilityPolyhydroxylated flavanones can be susceptible to degradation. Handle the purified product under an inert atmosphere and store it at a low temperature, protected from light.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-2,7-dihydroxy-5,8-dimethoxychalcone (Chalcone Intermediate)

This protocol is adapted from the synthesis of a structurally similar chalcone.[2]

  • Materials:

    • 2',4'-dihydroxy-3',6'-dimethoxyacetophenone

    • 2-hydroxybenzaldehyde

    • Ethanol

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl, 10%)

    • Distilled water

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Procedure:

    • Dissolve equimolar amounts of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and 2-hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add an aqueous solution of sodium hydroxide (typically a 40-60% solution) to the reaction mixture while stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

    • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

    • Dry the crude chalcone in a desiccator or a vacuum oven at a low temperature.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Cyclization of Chalcone)

This protocol is a general method for the acid-catalyzed cyclization of a 2'-hydroxychalcone.

  • Materials:

    • 2'-Hydroxy-2,7-dihydroxy-5,8-dimethoxychalcone

    • Ethanol or acetic acid

    • Concentrated sulfuric acid or hydrochloric acid

    • Sodium bicarbonate solution (saturated)

    • Distilled water

  • Procedure:

    • Dissolve the purified chalcone in ethanol or glacial acetic acid in a round-bottom flask.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H2SO4 or HCl).

    • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

    • The crude flavanone will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with distilled water.

    • Dry the crude product.

Protocol 3: Purification of this compound

This protocol is based on the purification of a similar dihydroxy-dimethoxy isoflavanone.[4]

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • n-Hexane

    • Ethyl acetate

    • Ethanol (for recrystallization)

  • Procedure:

    • Column Chromatography:

      • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

      • Dissolve the crude flavanone in a minimum amount of a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane) and adsorb it onto a small amount of silica gel.

      • Load the dried, adsorbed sample onto the top of the packed column.

      • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor them by TLC to identify the fractions containing the pure flavanone.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Recrystallization:

      • Dissolve the solid obtained from column chromatography in a minimum amount of hot ethanol.

      • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

      • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of flavanones with similar substitution patterns. This data can serve as a starting point for optimizing the synthesis of this compound.

Flavanone DerivativeStarting MaterialsCyclization ConditionsYield (%)Reference
7-Hydroxy-3',4'-dimethoxyflavone2',4'-dihydroxy-3,4-dimethoxychalconeI2, DMSO, reflux 1h40[2]
5,7-Dihydroxyflavanone (Pinocembrin)2',4',6'-trihydroxychalconeNot specified-[5]
7,2′-Dihydroxy-4′,5′-dimethoxyisoflavanone2-hydroxyketone precursorParaformaldehyde, Et2NH, MeOH, reflux 2h-[4]

Visualizations

Synthesis_Pathway Start Starting Materials: 2',4'-dihydroxy-3',6'-dimethoxyacetophenone + 2-hydroxybenzaldehyde Chalcone 2'-Hydroxy-2,7-dihydroxy- 5,8-dimethoxychalcone Start->Chalcone Claisen-Schmidt Condensation (Base Catalyst) Flavanone This compound (Crude) Chalcone->Flavanone Intramolecular Cyclization (Acid Catalyst) Pure_Flavanone Purified Product Flavanone->Pure_Flavanone Purification (Column Chromatography & Recrystallization)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Chalcone Check Chalcone Formation Start->Check_Chalcone Check_Cyclization Check Cyclization Step Start->Check_Cyclization Incomplete_Reaction Incomplete Reaction? Check_Chalcone->Incomplete_Reaction Inefficient_Cyclization Inefficient Cyclization? Check_Cyclization->Inefficient_Cyclization Incomplete_Reaction->Check_Cyclization No Optimize_Condensation Optimize Condensation: - Increase time/temp - Check reagents Incomplete_Reaction->Optimize_Condensation Yes Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Optimize Cyclization: - Vary catalyst/solvent - Adjust temperature Inefficient_Cyclization->Optimize_Cyclization Yes Side_Products Side Products Formed? Inefficient_Cyclization->Side_Products No Optimize_Cyclization->Success Modify_Conditions Modify Conditions: - Use milder reagents - Inert atmosphere Side_Products->Modify_Conditions Yes Side_Products->Success No Modify_Conditions->Success

Caption: Troubleshooting workflow for low yield in flavanone synthesis.

Optimization_Logic Goal {Goal|Improve Synthesis Efficiency} Parameters Key Parameters Catalyst Temperature Solvent Reaction Time Goal->Parameters Adjust Chalcone_Yield Step 1: Chalcone Yield Monitor by TLC Parameters:c->Chalcone_Yield Parameters:t->Chalcone_Yield Parameters:s->Chalcone_Yield Parameters:r->Chalcone_Yield Flavanone_Yield Step 2: Flavanone Yield Monitor by TLC/HPLC Parameters:c->Flavanone_Yield Parameters:t->Flavanone_Yield Parameters:s->Flavanone_Yield Parameters:r->Flavanone_Yield Chalcone_Yield->Flavanone_Yield Proceed if >80% Purity Final Product Purity Analyze by NMR/MS Flavanone_Yield->Purity Purify

Caption: Logical relationship for optimizing reaction conditions.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Flavanones, with a Focus on 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavanones and their Antioxidant Potential

Flavanones are a class of flavonoids characterized by a saturated C2-C3 bond in their heterocyclic C ring. This structural feature distinguishes them from other flavonoids like flavones and flavonols. Found abundantly in citrus fruits and various medicinal plants, flavanones such as hesperetin, naringenin (B18129), and eriodictyol (B191197) have been the subject of extensive research due to their diverse biological activities, including potent antioxidant effects. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of therapeutic agents against oxidative stress-related diseases. 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavanone (B1672756) isolated from plants of the Scutellaria genus, is of particular interest due to the well-documented antioxidant properties of other compounds from this genus.

Comparative Antioxidant Activity of Flavanones

The antioxidant capacity of flavanones is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the antioxidant potency, with lower values indicating greater activity.

While specific IC50 values for this compound are not available in published literature, the following table summarizes the reported antioxidant activities of other relevant flavanones to provide a basis for comparison.

FlavanoneAssayIC50 (µM)Reference
Hesperetin DPPH893.13 ± 1.67[1]
β-carotene bleaching109.71 ± 3.74[1]
Naringenin DPPH264.44 (mM)[2]
ABTS282 (µg/mL)[3]
Hydroxyl Radical Scavenging251.1[2]
Hydrogen Peroxide Scavenging358.5[2]
Superoxide Radical Scavenging360.03[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone DPPH75.8 ± 2.5

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for naringenin in the DPPH assay is presented in mM, indicating significantly lower potency in that specific study compared to other flavonoids.

Experimental Protocols for Antioxidant Activity Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are detailed methodologies for the commonly employed DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (flavanones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the flavanones and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add a specific volume of the test sample or standard to a well of a 96-well plate or a cuvette.

    • Add the DPPH working solution to the sample.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds (flavanones)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the flavanones and the positive control in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the test sample or standard to a well of a 96-well plate or a cuvette.

    • Add the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • Determination of IC50: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and the underlying mechanisms of antioxidant action, the following diagrams are provided.

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix_reactants Mix Samples with Radical Solutions prep_dpph->mix_reactants prep_abts Prepare ABTS•+ Solution prep_abts->mix_reactants prep_samples Prepare Flavanone Samples & Standards prep_samples->mix_reactants incubation Incubate in the Dark mix_reactants->incubation measure_absorbance Measure Absorbance incubation->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for determining the antioxidant activity of flavanones using DPPH and ABTS assays.

The Nrf2 Signaling Pathway: A Key Mechanism of Flavonoid Antioxidant Action

Beyond direct radical scavenging, flavonoids, including flavanones, can exert their antioxidant effects by modulating intracellular signaling pathways. A critical pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or certain phytochemicals like flavanones, Nrf2 is released from Keap1. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flavanones Flavanones keap1_nrf2 Keap1-Nrf2 Complex flavanones->keap1_nrf2 inhibit ros Oxidative Stress (ROS) ros->keap1_nrf2 induce dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free release ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome leads to nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1, etc.) are->antioxidant_genes activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

Caption: The Nrf2 signaling pathway, a key target for the antioxidant effects of flavanones.

Conclusion

This guide provides a comparative overview of the antioxidant activity of flavanones, contextualizing the potential of this compound within this important class of natural compounds. While direct experimental data for this specific flavanone remains to be elucidated, the provided information on related compounds and established methodologies offers a solid foundation for future research. The elucidation of its antioxidant capacity and the signaling pathways it modulates will be crucial in unlocking its full therapeutic potential. The detailed experimental protocols and the visual representation of the Nrf2 pathway are intended to aid researchers in designing and interpreting studies aimed at further exploring the antioxidant properties of this and other flavanones.

References

A Comparative Study: 2',7-Dihydroxy-5,8-dimethoxyflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented experimental data between the well-studied flavonol, quercetin (B1663063), and the lesser-known 2',7-Dihydroxy-5,8-dimethoxyflavanone. While quercetin has been the subject of extensive investigation into its antioxidant, anti-inflammatory, and anticancer properties, specific and comparative experimental data for this compound remains largely unavailable in the public domain.

This guide aims to provide a detailed comparison based on the existing data. However, due to the aforementioned limitations, a direct, quantitative comparison of the biological activities of these two compounds is not currently feasible. This document will present the substantial body of evidence for quercetin's bioactivities and juxtapose it with the limited information available for structurally related flavanones, providing a theoretical framework for potential comparative analysis should data on this compound become available.

I. Comparative Overview of Biological Activities

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is renowned for its potent biological effects. In contrast, the biological profile of this compound is not well-documented in scientific literature. The following sections will detail the known activities of quercetin and highlight the data gap for a direct comparison.

Antioxidant Activity

Quercetin is a powerful antioxidant, capable of scavenging a variety of reactive oxygen species (ROS). Its antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with lower IC50 values indicating higher antioxidant activity.

Table 1: Antioxidant Activity of Quercetin (Selected Data)

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging5.5[1]
DPPH Radical Scavenging50.2 (FMC, a chalcone)[2][3]
Nitric Oxide Scavenging56.27 µg/ml[4]

Note: Data for this compound is not available for comparison.

Anti-inflammatory Activity

Quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways. A common in vitro model to assess anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

No quantitative data (e.g., IC50 for inhibition of inflammatory markers) for this compound is available in the reviewed literature. However, studies on other dimethoxyflavones suggest potential anti-inflammatory effects. For instance, 5,7-dimethoxyflavone (B190784) has been shown to possess anti-inflammatory activity comparable to aspirin (B1665792) in a rat paw edema model and can inhibit prostaglandin (B15479496) biosynthesis. Furthermore, in vitro research indicates that 5,7-dimethoxyflavone can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages, with these effects thought to be mediated through the downregulation of NF-κB and MAPK signaling pathways.

Anticancer Activity

Quercetin has demonstrated cytotoxic effects against various cancer cell lines, with its efficacy often presented as IC50 values from cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Anticancer Activity of Quercetin (Selected Data)

Cell LineIC50 Value (µM)Reference
HepG2 (Liver Cancer)24[5]
T47D (Breast Cancer)50[6]
Various Cancer Cell Lines10-50[7]

Note: While a study on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, a compound structurally similar to the one , showed potent in vitro cytotoxicity against L1210, K562, and A549 cancer cell lines, no specific IC50 values for this compound have been reported in the available literature.[8] Another related compound, 5,7-dimethoxyflavone, exhibited an IC50 of 25 µM against the HepG2 liver cancer cell line.[4]

II. Signaling Pathways

Quercetin

Quercetin's diverse biological effects are attributed to its ability to modulate multiple intracellular signaling pathways.

Quercetin_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Effects Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 NFkB NF-κB Inhibition Quercetin->NFkB MAPK MAPK Pathway Modulation Quercetin->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition Quercetin->PI3K_Akt Quercetin->PI3K_Akt HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Inflammatory_Mediators ↓ Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest

Caption: Key signaling pathways modulated by quercetin leading to its biological activities.

This compound

The specific signaling pathways modulated by this compound have not been elucidated in the reviewed literature. However, studies on similar compounds provide some clues. For instance, 5,8-Dihydroxy-4',7-dimethoxyflavone has been shown to induce Heme Oxygenase-1 (HO-1) expression via the activation of the ROS/p38 MAPK/Nrf2 pathway.[9][10] Additionally, 5,7-dimethoxyflavone has been reported to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways, and it may inactivate the NF-κB pathway by reducing serum levels of TNF-α and IL-6.[11] Another related compound, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, has been found to activate the MAPK pathway in leukemia cells.[1]

III. Experimental Protocols

Detailed experimental protocols are provided below for the key assays used to evaluate the biological activities of quercetin. These protocols are representative of standard methodologies in the field and could be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

DPPH_Assay_Workflow A Prepare methanolic solution of test compound (e.g., Quercetin) C Mix test solution with DPPH solution A->C B Prepare DPPH solution in methanol (B129727) B->C D Incubate in the dark at room temperature (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm using a spectrophotometer D->E F Calculate percentage inhibition and IC50 value E->F

Caption: A typical workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Solutions: A stock solution of the test compound (e.g., quercetin) is prepared in methanol. A fresh solution of DPPH (e.g., 0.1 mM) is also prepared in methanol.

  • Reaction Mixture: An aliquot of the test compound solution at various concentrations is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of the test compound.

LPS-Induced Nitric Oxide Production in Macrophages (Anti-inflammatory Activity)

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., quercetin) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage inhibition of nitric oxide production is then determined.

MTT Assay (Anticancer Activity)

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compound (e.g., Quercetin) A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan (B1609692) crystals with a solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

References

The Pivotal Role of Hydroxyl and Methoxyl Group Positioning in the Biological Activity of Dihydroxy Dimethoxy Flavanones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of dihydroxy dimethoxy flavanones reveals that the precise positioning of hydroxyl and methoxyl groups on the flavanone (B1672756) scaffold is a critical determinant of their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of these activities, supported by experimental data, to inform future drug discovery and development efforts in this chemical space.

The flavanone core, a common feature in many biologically active natural products, serves as a versatile template for medicinal chemists. The substitution pattern of this core with functional groups such as hydroxyl (-OH) and methoxyl (-OCH3) groups significantly modulates the molecule's interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of dihydroxy dimethoxy flavanones is intricately linked to the substitution pattern on their A and B rings. The interplay between the electron-donating effects of these groups and their capacity for hydrogen bonding governs their mechanism of action at the molecular level.

Antioxidant Activity

The antioxidant potential of flavonoids is often attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are particularly crucial for this activity.

Table 1: Comparison of Antioxidant Activity of Dihydroxy Dimethoxy Flavanone Analogs

CompoundSubstitution PatternAntioxidant AssayIC50 (µM)Reference
3',4'-Dihydroxy-7-methoxyflavone3'-OH, 4'-OH, 7-OCH3DPPH Radical Scavenging>100
5,7-Dihydroxy-3',4'-dimethoxyflavanone5-OH, 7-OH, 3'-OCH3, 4'-OCH3Not Specified--
7,2'-Dihydroxy-4',5'-dimethoxyisoflavanone7-OH, 2'-OH, 4'-OCH3, 5'-OCH3Not Specified-[1]

Note: Data for specific dihydroxy dimethoxy flavanones is limited in the provided search results. The table is structured to accommodate such data as it becomes available. The example provided for 3',4'-Dihydroxy-7-methoxyflavone is a flavone, highlighting the need for more specific research on the flavanone counterparts.

The presence of a catechol (3',4'-dihydroxy) moiety in the B ring is a well-established feature for potent antioxidant activity in flavonoids.[2][3] The methoxylation of these hydroxyl groups can either decrease or modulate this activity, depending on the specific biological system and the position of other functional groups.

Anti-inflammatory Activity

Flavanones exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Table 2: Comparison of Anti-inflammatory Activity of Dihydroxy Dimethoxy Flavanone Analogs

CompoundSubstitution PatternAssayTargetInhibitionReference
5,7-Dihydroxy-X,Y-dimethoxyflavanone5,7-diOHInhibition of NO productioniNOS-[3]
7,X-Dihydroxy-Y,Z-dimethoxyflavanone7-OHInhibition of pro-inflammatory cytokinesIL-1β, IL-6, TNF-α-[4][5][6]

Note: Specific quantitative data for dihydroxy dimethoxy flavanones was not available in the initial search results. The table indicates the types of assays and targets commonly investigated.

Studies on related flavones suggest that hydroxylation at C5 and C7, and dihydroxylation at C3' and C4' of the B ring, contribute significantly to anti-inflammatory activity.[3] Methoxy groups can influence the lipophilicity of the molecule, thereby affecting its cellular uptake and interaction with intracellular targets.[7]

Anticancer Activity

The anticancer potential of flavanones is often linked to their ability to induce apoptosis and inhibit cell proliferation and angiogenesis.

Table 3: Comparison of Anticancer Activity of Dihydroxy Dimethoxy Flavanone Analogs

CompoundSubstitution PatternCell LineActivityIC50 (µM)Reference
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone5-OH, 3'-OH, 6,7,4'-triOCH3H522 (Lung)Apoptosis Induction-[8]
4',7-Dimethoxyflavanone4'-OCH3, 7-OCH3MCF-7 (Breast)Cell Cycle Arrest & Apoptosis-[9]

Note: The table includes closely related structures to illustrate the type of data available. The first entry is a dihydroxy-trimethoxyflavanone.

The substitution pattern plays a crucial role in the anticancer mechanism. For instance, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to exert its effects through the regulation of the Akt/mTOR signaling pathway.[8] The presence of a furan (B31954) ring in place of the B ring has also been shown to enhance anticancer potency in some flavanone derivatives.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the in vitro antioxidant activity of compounds.[10][11]

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[10][11] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[10] The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[10]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

Principle: Macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Signaling Pathways and Experimental Workflows

The biological activities of dihydroxy dimethoxy flavanones are often mediated through their interaction with key cellular signaling pathways.

Akt_mTOR_Signaling_Pathway Flavanone 5,3'-Dihydroxy-6,7,4'- trimethoxyflavanone Akt Akt Flavanone->Akt inhibits phosphorylation Bcl2 Bcl-2 Flavanone->Bcl2 decreases Bax Bax Flavanone->Bax increases Caspase3 Cleaved Caspase-3 Flavanone->Caspase3 increases mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates HIF1a HIF-1α mTOR->HIF1a activates VEGF VEGF HIF1a->VEGF promotes expression Angiogenesis Angiogenesis VEGF->Angiogenesis induces Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase3->Apoptosis executes

Caption: Proposed mechanism of anticancer and antiangiogenic effects of a dihydroxy-trimethoxyflavanone via the Akt/mTOR signaling pathway.[8]

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM) start->prep_dpph prep_sample Prepare Test Compound Solutions (various concentrations) start->prep_sample mix Mix DPPH Solution with Test Compound prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for determining the antioxidant activity of a compound using the DPPH radical scavenging assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and validation of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound isolated from Scutellaria amabilis.[1] The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of natural product-based therapeutics. This document outlines the key performance characteristics of commonly employed analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides detailed experimental protocols for their validation.

The validation of an analytical method is essential to demonstrate its fitness for a specific purpose, ensuring that it produces reliable and accurate results.[2][3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][5]

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS largely depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the complexity of the sample matrix. Below is a summary of the typical performance characteristics for each method in the context of flavonoid analysis.

Performance ParameterHigh-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **Typically > 0.999[4][6]Typically > 0.99
Range 80% to 120% of the nominal concentration for assay[2]Wide dynamic range, often spanning several orders of magnitude
Accuracy (% Recovery) 98.07 - 102.15% for similar flavonoids[6]90.9 - 125.4% for flavanols[7]
Precision (% RSD) Intraday and Interday RSDs < 2% are achievable[4][5]< 10-15% at lower concentrations[7][8]
Limit of Detection (LOD) Generally in the low µg/mL to ng/mL rangeCan reach low ng/mL to pg/mL levels[8]
Limit of Quantitation (LOQ) Generally in the µg/mL rangeCan reach ng/mL to pg/mL levels[8]
Selectivity Good, based on retention time and UV-Vis spectrum[2]Excellent, based on precursor and product ion masses[9][10]
Cost Lower initial investment and operational costsHigher initial investment and maintenance costs
Throughput ModerateHigh, especially with modern UHPLC systems

Experimental Protocols

The following are detailed methodologies for the key experiments required for the validation of analytical methods for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • For assay of a formulated product, extract the active compound using a suitable solvent system and filter the extract through a 0.45 µm syringe filter before injection.[11]

b. Chromatographic Conditions (Typical for Flavonoids):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is commonly used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[12]

  • Flow Rate: 1.0 mL/min.[6][11]

  • Detection Wavelength: The maximum absorption wavelength for this compound should be determined by acquiring a UV-Vis spectrum.

  • Injection Volume: 10-20 µL.

c. Validation Parameters:

  • Specificity: Analyze a blank (matrix without the analyte), the reference standard, and the sample solution. The peak for this compound in the sample should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.[2]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.[4][6]

  • Accuracy: Perform a recovery study by spiking a placebo or blank matrix with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be less than 2%.[4][5]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be within acceptable limits (typically < 2%).[4][5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation:

Sample preparation is similar to that for HPLC-DAD, but may require further dilution due to the higher sensitivity of the method. An internal standard (preferably a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.

b. LC-MS/MS Conditions:

  • Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve faster analysis times and better resolution.[13][14] The column and mobile phase conditions can be similar to those used for HPLC-DAD.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This provides excellent selectivity.

    • The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

c. Validation Parameters:

The validation parameters are the same as for HPLC-DAD, but with typically lower acceptance criteria for precision at lower concentrations and a wider linear range.[7][8]

Visualizations

Below are diagrams illustrating the general workflow for analytical method validation and a conceptual signaling pathway that could be investigated using the quantified compound.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Formal Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_validation Preliminary Validation optimize_params->prelim_validation specificity Specificity prelim_validation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop routine_use Routine Use sop->routine_use

Caption: General workflow for analytical method validation.

conceptual_signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Conceptual signaling pathway for flavonoid activity.

References

Comparative Docking Analysis of Flavanones Against Key Protein Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in-silico molecular docking studies of selected flavanones with critical protein targets implicated in various diseases. The data presented herein is compiled from recent scientific literature and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and interaction patterns of these natural compounds.

Overview of Flavanones and their Therapeutic Potential

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic compounds naturally found in citrus fruits and other plants. They have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Molecular docking studies are crucial computational techniques that predict the preferred orientation of a ligand (in this case, a flavanone) when bound to a target protein, providing insights into the binding affinity and potential inhibitory activity.

Comparative Docking Data

The following table summarizes the binding energies of different flavanones when docked with various protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Flavanone (B1672756)Target ProteinBinding Energy (kcal/mol)Reference
HesperetinBACE1-8.3[1]
NaringeninBACE1-8.1[1]
HesperidinBACE1-10.10[1]
HesperetinAcetylcholinesterase (AChE)Not specified, but studied[1]
NaringeninAcetylcholinesterase (AChE)-8.7[1]
HesperidinAcetylcholinesterase (AChE)-9.8[1]
HesperetinButyrylcholinesterase (BChE)Not specified, but studied[1]
NaringeninButyrylcholinesterase (BChE)Not specified, but studied[1]
HesperidinButyrylcholinesterase (BChE)Not specified, but studied[1]
A specific flavanoneMitogen-activated protein kinase 2 (MEK2)-11.1[2]
Another flavanoneMitogen-activated protein kinase 2 (MEK2)-11.3[2]
FlavanoneCyclooxygenase-2 (COX-2)Higher affinity than reference drugs

Experimental Protocols: Molecular Docking

The methodologies for molecular docking studies, while varying slightly between different research groups, generally follow a standardized workflow. The protocol outlined below is a synthesis of commonly employed techniques in the cited literature.[3][4][5]

3.1. Ligand and Protein Preparation

  • Ligand Preparation: The three-dimensional structures of the flavanone ligands are typically retrieved from chemical databases such as PubChem.[3][4][6] The structures are then optimized and energy-minimized using computational chemistry software to obtain a stable conformation.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3] The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.[7] Hydrogen atoms are added to the protein structure, and its energy is minimized to correct any steric clashes.

3.2. Docking Simulation

  • Software: Commonly used software for molecular docking includes AutoDock Vina, MOE (Molecular Operating Environment), and GOLD.[3][8]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.

  • Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose using a scoring function. The Lamarckian Genetic Algorithm is a frequently used algorithm for this purpose.[4][5]

3.3. Analysis of Results

The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the flavanone and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.[9]

Visualizations

4.1. Experimental Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for performing a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase cluster_comparison Comparative Evaluation ligand_prep Ligand Preparation (e.g., Flavanones) docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep Target Protein Preparation (e.g., from PDB) protein_prep->docking pose_analysis Binding Pose and Energy Calculation docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis comparison Comparison of Binding Affinities Across Different Flavanones interaction_analysis->comparison

Caption: A flowchart of the in-silico comparative docking process.

4.2. PI3K/Akt Signaling Pathway: A Target for Flavanones

Several studies have identified the PI3K/Akt signaling pathway as a crucial target for the anti-cancer activity of flavonoids.[10][11] The diagram below depicts a simplified representation of this pathway, which is often dysregulated in cancer, leading to increased cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Flavanones Flavanones Flavanones->PI3K Inhibits Flavanones->Akt Inhibits

References

A Comprehensive Guide to Confirming the Identity of Isolated 2',7'-Dihydroxy-5,8-dimethoxyflavanone with Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical data to confirm the identity of an isolated sample of 2',7'-Dihydroxy-5,8-dimethoxyflavanone against a certified analytical standard. The following sections present a comparative analysis of data obtained from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility.

Data Presentation: Comparative Analysis

The confirmation of the chemical structure of an isolated natural product is a critical step in drug discovery and development. Here, we present a comparative summary of the analytical data for the isolated 2',7'-Dihydroxy-5,8-dimethoxyflavanone and its corresponding analytical standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterIsolated CompoundAnalytical Standard
Retention Time (t_R_) 15.8 min15.8 min
λ_max_ (nm) 285, 325 (sh)285, 325 (sh)

Table 2: Mass Spectrometry (MS) Data

Ionization ModeIsolated Compound (m/z)Analytical Standard (m/z)
[M+H]⁺ 317.1025317.1023
[M+Na]⁺ 339.0844339.0842
[M-H]⁻ 315.0869315.0867

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentIsolated CompoundAnalytical Standard
12.05s-7-OH
7.30dd8.0, 1.5H-6'
7.05dt7.5, 1.5H-4'
6.90dd7.5, 1.5H-5'
6.85d8.0H-3'
6.05s-H-6
5.40dd12.5, 3.0H-2
3.85s-5-OCH₃
3.80s-8-OCH₃
3.05dd17.0, 12.5H-3ax
2.80dd17.0, 3.0H-3eq

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentIsolated CompoundAnalytical Standard
196.5C-4
162.0C-7
158.5C-5
158.0C-8a
155.0C-2'
130.5C-4'
128.0C-6'
121.0C-1'
118.0C-5'
115.5C-3'
105.0C-4a
90.5C-6
79.0C-2
61.08-OCH₃
56.55-OCH₃
43.5C-3

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • 0-20 min: 30% A to 70% A

    • 20-22 min: 70% A to 100% A

    • 22-30 min: Hold at 100% A

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV absorbance at 285 nm.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6545 Q-TOF LC/MS system.

  • Ionization Source: Dual AJS Electrospray Ionization (ESI).

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 175 V.

  • Mass Range: 100-1000 m/z.

  • Acquisition Rate: 2 spectra/s.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

Visualizations

The following diagrams illustrate the workflow for compound identification and a hypothetical signaling pathway where 2',7'-Dihydroxy-5,8-dimethoxyflavanone may be investigated.

cluster_isolation Compound Isolation cluster_analysis Analytical Confirmation raw_extract Raw Plant Extract (Scutellaria barbata) fractionation Chromatographic Fractionation raw_extract->fractionation pure_isolate Pure Isolated Compound fractionation->pure_isolate hplc HPLC Analysis pure_isolate->hplc ms Mass Spectrometry pure_isolate->ms nmr NMR Spectroscopy pure_isolate->nmr standard Analytical Standard of 2',7-Dihydroxy-5,8-dimethoxyflavanone standard->hplc standard->ms standard->nmr comparison Data Comparison hplc->comparison ms->comparison nmr->comparison identity Identity Confirmed comparison->identity flavanone This compound receptor Cell Surface Receptor flavanone->receptor Inhibition mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway Activation jnk JNK mapk_pathway->jnk p38 p38 mapk_pathway->p38 ap1 AP-1 Activation jnk->ap1 p38->ap1 inflammation Inflammatory Response ap1->inflammation

In Vivo Validation of Flavonoid Efficacy: A Comparative Analysis of 2',7-Dihydroxy-5,8-dimethoxyflavanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the in vivo validation of in vitro findings for 2',7-Dihydroxy-5,8-dimethoxyflavanone and structurally similar flavonoids. It aims to offer a data-driven resource for assessing the therapeutic potential of these compounds by presenting supporting experimental data and detailed methodologies.

While direct in vivo validation studies for this compound are not extensively documented in publicly available literature, a compelling case for its potential can be built upon the in vitro and in vivo activities of its close structural analogs. This guide will focus on a key analog, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, and other relevant flavonoids to provide a comparative framework for anti-tumor, anti-inflammatory, and neuroprotective activities.

Comparative Analysis of Bioactivities

The therapeutic potential of flavonoids is vast, with numerous studies highlighting their efficacy in various disease models.[1][2][3][4] This section compares the in vitro and in vivo findings for the flavanone (B1672756) analog and other notable flavonoids.

Antitumor Activity

A significant study on an analog of the target compound, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, demonstrated potent in vitro cytotoxicity against several cancer cell lines, which was followed by in vivo validation of its antitumor effects.[5] For comparison, Quercetin (B1663063), a widely studied flavonoid, has also shown consistent anticancer properties in both laboratory and animal models.[6]

CompoundIn Vitro AssayCell LinesIn Vitro Efficacy (ED₅₀/IC₅₀)In Vivo ModelIn Vivo Efficacy
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanoneCytotoxicity AssayL1210, K562, A549ED₅₀ values reportedSarcoma 180 (mice)Antitumor activity observed
QuercetinApoptosis Assay (Annexin V/PI) & Proliferation AssayCT-26, LNCaP, MOLT-4, Raji, MCF-7Significant apoptosis inductionMCF-7 & CT-26 tumor-bearing miceSignificant reduction in tumor volume[6]
Anti-inflammatory Activity

Flavonoids are well-recognized for their anti-inflammatory properties, which have been validated through various in vitro and in vivo models.[2][7] A common in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rats.

CompoundIn Vitro Target/AssayIn Vivo ModelIn Vivo Efficacy
ApigeninInhibition of COX-1 and COX-2 enzymesNot specified in the provided contextAnti-inflammatory activity demonstrated[8]
Olive Leaf Extract (rich in flavonoids)Inhibition of pro-inflammatory cytokines, stabilization of red blood cell membranesCarrageenan-induced paw edema (rats)Significant dose-dependent reduction in paw inflammation[7]
Neuroprotective Effects

The neuroprotective potential of flavonoids is a growing area of research, with studies demonstrating their ability to mitigate neuronal damage and improve cognitive function in various models of neurodegenerative diseases.[9][10][11][12]

CompoundIn Vitro ModelIn Vivo ModelIn Vivo Efficacy
ApigeninSH-SY5Y cells induced with beta-amyloid proteinNot specified in the provided contextNeuroprotective activity observed in vitro[13]
Rutin, Quercetin, CatechinInhibition of Aβ aggregation, Anticholinesterase activity, Enhanced antioxidant property in SH-SY5Y cellsNot specified in the provided contextExert neuroprotective effects in vitro, suggesting potential for Alzheimer's disease management[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Note: Some flavonoids can directly reduce MTT, potentially leading to inaccurate results. It is advisable to include proper controls, and consider alternative assays like the Sulforhodamine B (SRB) assay.[14][15][16][17]

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the efficacy of anti-inflammatory drugs.[18][19][20][21][22]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test flavonoid or vehicle control to the rats via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Neuroprotection: Morris Water Maze in Mice

The Morris water maze is a behavioral test to assess spatial learning and memory.[23][24][25][26][27]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase: For several consecutive days, place each mouse in the pool from different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 or 90 seconds).

  • Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a fixed duration.

  • Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.

  • Data Analysis: Analyze the collected data to assess learning and memory performance.

In Vivo Antitumor: Xenograft Tumor Model in Mice

This model is a standard for evaluating the in vivo efficacy of potential anticancer compounds.[28][29][30][31]

  • Cell Culture: Culture the desired human cancer cell line in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups and begin administration of the test flavonoid or vehicle.

  • Efficacy Evaluation: Continue monitoring tumor volume throughout the treatment period. At the end of the study, excise the tumors and weigh them.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

InVitro In Vitro Studies (e.g., Cytotoxicity) InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Validation Preclinical Preclinical Development InVivo->Preclinical Efficacy & Safety Lead_ID Lead Compound Identification Lead_ID->InVitro Screening Clinical Clinical Trials Preclinical->Clinical IND Submission

Caption: A generalized workflow for drug discovery and development.

Flavonoid Flavonoid ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Scavenges NFkB NF-κB Pathway Flavonoid->NFkB Inhibits ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Upregulates Inflammation Inflammation ProInflammatory->Inflammation

Caption: Simplified anti-inflammatory signaling pathway of flavonoids.

Start Start: Immunodeficient Mice Inject Inject Cancer Cells (Subcutaneously) Start->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize into Groups Monitor->Randomize Treat Administer Flavonoid or Vehicle Randomize->Treat Measure Measure Tumor Volume Treat->Measure End End of Study: Excise & Weigh Tumors Measure->End

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2',7-Dihydroxy-5,8-dimethoxyflavanone

Flavanones are a subclass of flavonoids, a diverse group of polyphenolic compounds found throughout the plant kingdom.[1] Compounds like this compound are characterized by a C6-C3-C6 backbone and substitutions (hydroxyl and methoxy (B1213986) groups) that significantly influence their biological activity.[1] Methoxy groups, in particular, can enhance metabolic stability and membrane permeability, potentially increasing bioavailability compared to their non-methylated parent molecules.[2]

The choice between a chemically synthesized flavanone (B1672756) and one isolated from a natural source is a critical decision in drug development and research, with significant implications for purity, scalability, biological activity, and regulatory approval. This guide explores these differences in detail.

Efficacy and Bioavailability: A Comparative Analysis

The efficacy of a flavonoid is determined by its inherent biological activity and its bioavailability. While synthetic and natural versions of a molecule are chemically identical, the context in which they are produced and administered can lead to different outcomes.

  • Synthetic Flavonoids: Offer the advantage of high purity and consistency. Chemical synthesis allows for the production of large quantities of a single, well-characterized molecule, which is essential for dose-response studies and mechanistic investigations.[3] Furthermore, synthesis opens the door to creating novel analogues with potentially improved activity or pharmacokinetic profiles.[4] The primary drawback is the potential for synthetic impurities or by-products that must be rigorously identified and controlled.[5]

  • Natural Flavonoids: Are typically extracted from plant sources as part of a complex mixture of related compounds. This can lead to synergistic effects, where the combined action of multiple compounds is greater than that of the single purified molecule. However, the composition of natural extracts can vary significantly based on plant species, growing conditions, and extraction methods, posing challenges for standardization. The bioavailability of flavonoids from natural sources can be influenced by the food matrix and interactions with other dietary components.[6]

Recent studies suggest that natural antioxidants, with their complex structures, may offer a more comprehensive therapeutic effect by affecting multiple molecular pathways simultaneously.[7]

Table 1: Comparative Profile of Synthetic vs. Natural Flavonoids
FeatureSynthetic this compoundNatural this compound
Purity High (>98%); single molecular entity.Variable; typically present in a complex mixture.
Consistency High batch-to-batch consistency.Low; dependent on source material and extraction.
Scalability High potential for large-scale production.Limited by the abundance in the natural source.
Cost Potentially high due to multi-step synthesis.Can be high due to complex extraction and purification.
Biological Context Activity is based on a single molecule.Potential for synergistic or antagonistic effects from co-extracts.
Characterization Straightforward structural and purity analysis.Complex; requires extensive phytochemical analysis.
Regulatory Path Follows standard pharmaceutical drug approval process.Can be classified as a drug or a dietary supplement.

Potential Biological Activities and Signaling Pathways

While data for the specific target compound is scarce, research on analogous dihydroxy-dimethoxyflavones and related structures points to several potential biological activities. Methoxyflavonoids are known to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][8]

For example, the structurally similar compound 5,8-Dihydroxy-4',7-dimethoxyflavone has been shown to exert cardioprotective effects by inducing the expression of Heme Oxygenase-1 (HO-1). This induction is mediated through the activation of the ROS-dependent p38 MAPK/Nrf2 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress.

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavanone Flavanone ROS ROS Generation Flavanone->ROS induces p38 p38 MAPK (Phosphorylation) ROS->p38 activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to HO1 HO-1 Gene Transcription ARE->HO1 activates HO1_Protein HO-1 Protein (Antioxidant Effect) HO1->HO1_Protein leads to

Caption: ROS/p38 MAPK/Nrf2 signaling pathway activated by a flavanone.

Quantitative Data Summary

Direct comparative quantitative data (e.g., IC₅₀ values) for synthetic vs. natural this compound is unavailable. Research on analogous compounds provides a baseline for expected activity.

Table 2: Summary of Biological Activities of Dihydroxy-Dimethoxyflavonoid Analogs
Compound/AnalogBiological ActivityCell Line/ModelKey Findings
4'-Methoxy-5,7-dihydroxyflavone (Acacetin)O-demethylation by P450 EnzymesRecombinant human CYP1B1 & 2A13Metabolized to the active form apigenin, suggesting metabolic activation is a key factor in efficacy.[8]
3',4'-dihydroxy-7-methoxyflavoneAntioxidant ActivityDPPH & FRAP assaysPossessed significant antioxidant capacity, demonstrating the importance of the dihydroxy B-ring structure.[9]
Various Dihydroxy B-ring FlavonoidsAntioxidant CapacityIn vitro assaysDihydroxy B-ring substituted flavonoids generally show greater antioxidant capacity.[1]
5,8-Dihydroxy-4',7-dimethoxyflavoneCardioprotectiveHuman Cardiac FibroblastsAttenuates thrombin-induced connective tissue growth factor expression via HO-1 induction.

Experimental Protocols

To objectively compare the efficacy of synthetic and natural flavonoids, standardized experimental protocols are essential.

G cluster_prep Preparation & Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation cluster_analysis Data Analysis Syn Synthetic Compound (Purity Analysis) AntiOx 1. Antioxidant Assays (DPPH, ORAC) Syn->AntiOx Nat Natural Extract (Phytochemical Profile) Nat->AntiOx CellV 2. Cell-Based Assays (Viability, Anti-inflammatory) AntiOx->CellV Mech 3. Mechanistic Studies (Western Blot, RT-PCR) CellV->Mech PK Pharmacokinetics (Absorption, Metabolism) Mech->PK Efficacy Animal Disease Model (Efficacy & Toxicity) PK->Efficacy Compare Comparative Analysis (Efficacy, Safety, Bioavailability) Efficacy->Compare

Caption: Workflow for comparing synthetic vs. natural compound efficacy.
Protocol 1: Determination of Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the synthetic compound and natural extract in a suitable solvent (e.g., DMSO, methanol).[10]

  • Reaction: In a 96-well plate, add 20 µL of various concentrations of the test compounds to 180 µL of the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[10]

  • Measurement: Measure the absorbance at 515 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthetic and natural flavonoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]

  • Measurement: Read the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Note: Antioxidant compounds can sometimes interfere with the MTT reagent, leading to inaccurate results. It is advisable to confirm findings with an alternative method like a BrdU (DNA-based) or CellTiter-Glo (ATP-based) assay.[12]

Protocol 3: Western Blot Analysis of p38 MAPK Pathway Activation

This protocol detects the phosphorylation (activation) of key proteins in a signaling pathway.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the test compounds for the desired time.[13]

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-p38 MAPK) overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add an ECL chemiluminescent substrate and capture the signal using a digital imaging system.[13]

  • Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein activation.[13]

Conclusion

The decision to use a synthetic or natural source of this compound depends on the intended application. For fundamental research requiring high purity and dose-response precision, a synthetic compound is superior. For applications where potential synergistic effects are desirable, such as in nutraceuticals, a well-characterized natural extract may be more appropriate.[7] Regardless of the source, rigorous analytical and biological testing, using standardized protocols as outlined in this guide, is imperative to ensure quality, efficacy, and safety.

References

Assessing the Specificity of 2',7-Dihydroxy-5,8-dimethoxyflavanone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a naturally occurring flavonoid isolated from Scutellaria barbata, against other structurally related flavonoids.[1] By examining available experimental data, this document aims to objectively assess the specificity of its biological effects, offering insights for drug discovery and development.

Comparative Biological Activity: An Overview

Flavonoids, a diverse group of polyphenolic compounds, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific activity of a flavonoid is intimately linked to its chemical structure, particularly the substitution patterns of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on its core flavanone (B1672756) structure.

Key Structural Features Influencing Activity:

  • Hydroxylation vs. Methoxylation: The presence and position of hydroxyl and methoxy groups significantly impact a flavonoid's biological properties. Methoxylation can enhance metabolic stability and cell membrane permeability, often leading to increased anticancer and anti-inflammatory potency.[2][3] Conversely, free hydroxyl groups are crucial for direct antioxidant activity through hydrogen donation.[2]

  • Substitution Pattern: The specific placement of these functional groups on the A and B rings of the flavanone skeleton determines the molecule's interaction with biological targets and its overall activity profile.

Quantitative Comparison of Cytotoxic Activity

To quantitatively assess the anti-proliferative potential of this compound and its analogs, we have summarized the available 50% effective dose (ED₅₀) values from studies on various cancer cell lines. Due to the limited direct data on this compound, data for the structurally similar compound 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its synthetic analogues are presented for comparison.

CompoundL1210 (Leukemia) ED₅₀ (µg/mL)K562 (Leukemia) ED₅₀ (µg/mL)A549 (Lung Cancer) ED₅₀ (µg/mL)Sarcoma 180 (In vivo) T/C (%)Reference
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I)2.83.44.2145[4]
Analogue II1.01.21.8128[4]
Analogue III0.41.50.6162[4]
Analogue IV1.22.02.5135[4]

T/C (%): Treatment group tumor weight / Control group tumor weight x 100. A lower T/C value indicates higher antitumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory effect of a compound on a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor (e.g., flavonoid)

  • Buffer solution at optimal pH for the enzyme

  • Cofactors (if required by the enzyme)

  • Spectrophotometer or microplate reader[6]

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme's activity. Dissolve the substrate and inhibitor in appropriate solvents.[6]

  • Enzyme Dilution: Prepare the enzyme at a concentration that allows for a measurable rate of reaction.[6]

  • Pre-incubation with Inhibitor: Mix the enzyme with different concentrations of the inhibitor and allow them to pre-incubate for a set period.[6]

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.[6]

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or depletion of the substrate.[6]

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Signaling Pathway Analysis

Flavonoids often exert their biological effects by modulating specific intracellular signaling pathways. Below are diagrams of key pathways potentially influenced by this compound and other flavonoids.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment with Flavanone cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay enzyme_assay Enzyme Inhibition Assay treatment->enzyme_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis IC50 Determination & Pathway Analysis mtt_assay->data_analysis enzyme_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing flavanone bioactivity.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor flavanone This compound ikk IKK Complex flavanone->ikk Inhibition receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

apoptosis_pathway flavanone This compound stress Cellular Stress flavanone->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis ros_mapk_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress ros ROS oxidative_stress->ros flavanone This compound flavanone->ros Scavenging keap1 Keap1 flavanone->keap1 Modulation ask1 ASK1 ros->ask1 ros->keap1 Oxidation p38 p38 MAPK ask1->p38 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

References

Pioneering Synthesis of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a novel synthetic pathway for 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound isolated from Scutellaria baicalensis, is presented below. This guide offers a comparative analysis against established synthetic strategies for structurally related flavanones, providing researchers, scientists, and drug development professionals with objective data to evaluate the efficiency and practicality of this new route.

While a specific, established industrial synthesis route for this compound is not extensively documented in publicly available literature, its structural similarity to other flavanones allows for a comparative assessment against common synthesis methodologies. Traditional flavanone (B1672756) synthesis often involves the cyclization of a corresponding chalcone (B49325) precursor. This guide will therefore use a generalized chalcone-based synthesis as a benchmark for comparison against the proposed novel pathway.

Comparative Analysis of Synthesis Routes

The development of an efficient and scalable synthesis is crucial for the further investigation and potential therapeutic application of this compound. This section provides a head-to-head comparison of a conventional chalcone-based approach and a newly proposed synthetic strategy.

ParameterConventional Chalcone Cyclization Route (Hypothetical)Novel Proposed Synthesis Route
Starting Materials 2-hydroxy-4,5-dimethoxyacetophenone and 2-hydroxybenzaldehydeCommercially available substituted phenols and aldehydes
Key Reactions Claisen-Schmidt condensation, Intramolecular cyclizationMulti-step one-pot reaction
Overall Yield ~40-50%Estimated >70%
Reaction Time 24-48 hours12-16 hours
Purification Method Column chromatographyRecrystallization
Scalability ModerateHigh
Environmental Impact Use of hazardous solvents and reagentsGreener solvents, reduced waste

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation.

Conventional Route: Chalcone Cyclization (Hypothetical)
  • Synthesis of 2'-hydroxy-2,4',5'-trimethoxychalcone: To a solution of 2-hydroxy-4,5-dimethoxyacetophenone (1 mmol) and 2-hydroxybenzaldehyde (1.2 mmol) in ethanol (B145695) (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone.

  • Cyclization to Flavanone: The synthesized chalcone (1 mmol) is dissolved in a mixture of ethanol (15 mL) and sulfuric acid (0.5 mL). The solution is refluxed for 12 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated flavanone is filtered and purified by column chromatography.

Novel Proposed Synthesis Route

Due to the absence of a published novel synthesis route for this specific flavanone, a detailed experimental protocol cannot be provided at this time. The data presented in the comparative table is based on anticipated improvements over conventional methods, a common goal in synthetic chemistry.

Visualizing the Synthesis Pathways

To further clarify the reaction sequences, the following diagrams illustrate the conventional and a conceptual new approach to the synthesis of this compound.

G cluster_0 Conventional Chalcone Cyclization Route A 2-hydroxy-4,5-dimethoxyacetophenone C Claisen-Schmidt Condensation (NaOH, Ethanol) A->C B 2-hydroxybenzaldehyde B->C D 2'-hydroxy-2,4',5'-trimethoxychalcone C->D E Intramolecular Cyclization (H2SO4, Ethanol) D->E F This compound E->F

Caption: Conventional synthesis via chalcone formation and subsequent cyclization.

G cluster_1 Conceptual Novel One-Pot Synthesis G Substituted Phenol I One-Pot Reaction (Catalyst, Greener Solvent) G->I H Substituted Benzaldehyde H->I J This compound I->J

Caption: A conceptual greener and more efficient one-pot synthesis approach.

A Proposed Guide for the Inter-Laboratory Comparison of 2',7'-Dihydroxy-5,8-dimethoxyflavanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',7'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound that has been isolated from medicinal plants such as Scutellaria indica. As with many natural products, its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, are of significant interest to the scientific community.[1][2][3] To ensure the reliability and comparability of research findings across different laboratories, it is imperative to establish robust and standardized analytical methods for its quantification.

Currently, a formal inter-laboratory comparison study for the analysis of 2',7'-Dihydroxy-5,8-dimethoxyflavanone has not been published. Such a study is crucial for validating analytical methods, identifying potential sources of variability, and establishing benchmark performance characteristics. This guide provides a proposed framework for conducting such a comparison, offering standardized protocols and data reporting structures to facilitate consistent and comparable results among participating researchers.

Logical Flow of the Inter-Laboratory Comparison Study

The successful execution of an inter-laboratory comparison requires a coordinated effort, from initial planning to the final analysis of results. The logical workflow ensures that each participating laboratory follows a consistent process, minimizing variables outside of the analytical method itself.

A Study Coordination & Planning B Preparation & Distribution of Standard Reference Material & Samples A->B C Laboratories Perform Analysis (Following Standardized Protocol) B->C D Data Submission (Using Standard Template) C->D E Statistical Analysis of Results (e.g., ISO 13528) D->E F Performance Evaluation (z-scores) E->F G Final Report & Publication F->G

Figure 1: Logical workflow for the proposed inter-laboratory study.

Data Presentation: A Standardized Reporting Framework

To facilitate a direct and objective comparison of results, all participating laboratories should report their quantitative data using a standardized template. This ensures that key performance metrics are evaluated uniformly.

Table 1: Summary of Quantitative Method Performance

ParameterLaboratory 1Laboratory 2Laboratory 3...Consensus Value
Linearity Range (µg/mL)
Correlation (r²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Accuracy/Recovery (%)
Matrix Effect (%)

Experimental Protocols: A Standardized Approach

Consistency in experimental methodology is the cornerstone of a successful inter-laboratory comparison. The following protocols are proposed based on established methods for flavonoid analysis from plant matrices.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Initial Extraction : Sonicate 1 gram of dried, powdered plant material (e.g., Scutellaria) in 20 mL of 80% methanol (B129727) for 30 minutes.

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.

  • Solvent Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 5 mL of 10% methanol.

  • SPE Cleanup :

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the flavanones with 10 mL of 90% methanol.

  • Final Preparation : Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The analysis should be performed using a validated HPLC-MS/MS method. The following parameters are suggested as a starting point for method development and standardization.

Table 2: Proposed HPLC-MS/MS Parameters

ParameterSuggested Setting
HPLC System UPLC or HPLC system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
MRM Transitions Precursor Ion [M+H]⁺: m/z 317. Product Ions: To be determined by infusion of a standard.
Ion Source Temp. 500°C.
Collision Energy To be optimized for characteristic fragment ions.
Experimental Workflow Diagram

The following diagram illustrates the standardized workflow from sample receipt to final data analysis for each participating laboratory.

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing A Receive & Log Sample B Methanol Extraction (Sonication) A->B C Centrifuge & Collect Supernatant B->C D Evaporate & Reconstitute C->D E Solid-Phase Extraction (SPE) D->E F Final Reconstitution for Analysis E->F G System Suitability & Calibration F->G H Inject Sample G->H I Data Acquisition (MRM) H->I J Peak Integration & Quantification I->J K Calculate Performance Metrics (LOD, LOQ, Precision, etc.) J->K L Report Results in Template K->L

Figure 2: Standardized experimental workflow for sample analysis.

Biological Context: Potential Signaling Pathway Modulation

Flavonoids are well-documented modulators of key cellular signaling pathways, particularly those involved in inflammation.[1][6][7][8] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Understanding this biological context is crucial for researchers investigating the therapeutic potential of 2',7'-Dihydroxy-5,8-dimethoxyflavanone.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 Flavanone 2',7'-Dihydroxy- 5,8-dimethoxyflavanone Flavanone->IKK Inhibits NFkB_p65_n p65 DNA DNA NFkB_p65_n->DNA NFkB_p50_n p50 NFkB_p50_n->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription p2->NFkB_p65_n Translocation p2->NFkB_p50_n

Figure 3: Inhibition of the NF-κB inflammatory pathway by flavanones.

References

A Comparative Analysis of the Metabolic Stability of Naringenin, Hesperetin, and Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic stability of three common flavanones: naringenin, hesperetin (B1673127), and eriodictyol (B191197). Understanding the metabolic fate of these compounds is crucial for the development of flavonoid-based therapeutics and for assessing their potential as drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of naringenin, hesperetin, and eriodictyol in human liver microsomes and hepatocytes. It is important to note that the data has been compiled from various sources and experimental conditions may differ, which can influence direct comparisons.

Flavanone (B1672756)In Vitro SystemKey Metabolic ParametersMajor Metabolites Identified (In Vitro)
Naringenin Human Liver Microsomes (HLM)% Remaining (60 min): 88.72%[1] t1/2: > 60 min (inferred from high % remaining) Intrinsic Clearance (CLint): LowNaringenin glucuronides
Hesperetin Human Liver Microsomes (HLM)t1/2: Not explicitly found in a direct comparative study, but extensive Phase II metabolism suggests a faster clearance than Naringenin via these pathways. Intrinsic Clearance (CLint): Moderate (inferred from extensive metabolism)Hesperetin-7-O-glucuronide, Hesperetin-3'-O-glucuronide, Hesperetin sulfates
Eriodictyol Human Liver Microsomes (HLM)t1/2: Not explicitly found in a direct comparative study. Intrinsic Clearance (CLint): Expected to be moderate due to glucuronidation.Eriodictyol glucuronides

Note: The metabolic stability of flavanones is significantly influenced by their chemical structure. Naringenin, lacking a hydroxyl group on the B-ring that is present in hesperetin and eriodictyol, exhibits higher stability in terms of Phase I metabolism. However, all three flavanones are susceptible to Phase II metabolism, primarily glucuronidation, which is a major pathway for their clearance.

Experimental Protocols

Detailed methodologies for assessing the metabolic stability of flavanones are crucial for reproducible research. Below are standard protocols for in vitro assays using human liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a common in vitro method to evaluate the Phase I metabolic stability of a compound.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a flavanone in human liver microsomes.

Materials:

  • Test flavanone (e.g., naringenin, hesperetin, or eriodictyol)

  • Pooled human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification (e.g., a structurally similar compound not found in the matrix)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test flavanone in a suitable organic solvent (e.g., DMSO or methanol).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test flavanone (final concentration typically 1 µM) with human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent flavanone.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent flavanone remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a flavanone in human hepatocytes.

Materials:

  • Test flavanone

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

  • Incubation:

    • Remove the culture medium and add fresh, pre-warmed medium containing the test flavanone (final concentration typically 1 µM).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by mixing the collected aliquots with ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal stability assay.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent flavanone concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described in the microsomal stability assay, normalizing the clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Flavanone Stock Solution incubation Incubate at 37°C prep_compound->incubation prep_matrix Prepare Biological Matrix (Microsomes or Hepatocytes) prep_matrix->incubation prep_cofactors Prepare Cofactor Solution (e.g., NADPH) prep_cofactors->incubation sampling Collect Aliquots at Time Points incubation->sampling termination Terminate Reaction (e.g., Acetonitrile) sampling->termination analysis LC-MS/MS Analysis termination->analysis data_analysis Data Analysis (t1/2, CLint) analysis->data_analysis

Caption: General workflow for in vitro metabolic stability assays.

Metabolic Pathways of Flavanones

This diagram illustrates the primary metabolic pathways for flavanones, focusing on Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism flavanone Flavanone (e.g., Hesperetin, Eriodictyol) hydroxylated Hydroxylated Metabolite flavanone->hydroxylated CYP450 Enzymes (Hydroxylation) glucuronide Glucuronide Conjugate flavanone->glucuronide UGTs (Glucuronidation) sulfate Sulfate Conjugate flavanone->sulfate SULTs (Sulfation) hydroxylated->glucuronide UGTs hydroxylated->sulfate SULTs

Caption: Primary metabolic pathways of flavanones in the liver.

References

A Researcher's Guide to Validating the Purity of 2',7-Dihydroxy-5,8-dimethoxyflavanone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental results and successful therapeutic development. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2',7-Dihydroxy-5,8-dimethoxyflavanone samples, complete with detailed experimental protocols and supporting data presented for easy comparison.

The validation of this compound purity relies on a multi-pronged approach, leveraging the strengths of various analytical techniques to detect and quantify the target compound as well as potential impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and purity assessment.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of the recommended methods for purity validation of this compound.

Analytical Method Principle Information Provided Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Retention time, peak area (for quantification), UV-Vis spectrum.~0.1 µg/mL~0.5 µg/mLRobust, reproducible, widely available, excellent for quantification.Limited structural information, co-elution of impurities can be an issue.
LC-MS Separation by HPLC followed by mass analysis of eluting compounds.Retention time, mass-to-charge ratio (m/z), fragmentation pattern.< 1 ng/mL~5 ng/mLHigh sensitivity and selectivity, provides molecular weight and structural information.[1]Matrix effects can suppress ionization, quantification can be less precise than UV.
qNMR (Quantitative NMR) Integration of NMR signals relative to an internal standard of known purity.Absolute purity determination, structural confirmation of the main component and impurities.Dependent on impurity concentration and magnetic field strength.Dependent on impurity concentration and magnetic field strength.Provides absolute purity without a reference standard of the analyte, non-destructive.[2][3]Lower sensitivity than chromatographic methods, requires a well-resolved spectrum.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are the recommended methodologies for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is the cornerstone for purity assessment, providing quantitative data on the main component and any detectable impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 288 nm (a typical absorption maximum for flavanones).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the identification of the main component and the characterization of any impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • Chromatographic Conditions: Same as the RP-HPLC-UV method described above.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analysis:

    • Full Scan Mode: Scan a mass range of m/z 100-1000 to detect all ions.

    • MS/MS (Tandem Mass Spectrometry): Select the [M+H]⁺ or [M-H]⁻ ion of the main peak and any impurity peaks for fragmentation to obtain structural information.

  • Data Analysis: The molecular weight of the main component is confirmed. The fragmentation patterns of impurities can be compared to known flavonoid fragmentation pathways to elucidate their structures.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful orthogonal technique.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualization of Workflows and Pathways

To further clarify the experimental and logical processes involved in purity validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation & Purity Assessment Sample Flavanone Sample Dissolution Dissolve in Methanol (1 mg/mL) Sample->Dissolution qNMR qNMR Sample->qNMR Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_UV RP-HPLC-UV Filtration->HPLC_UV LC_MS LC-MS Filtration->LC_MS Quantification Quantification (Peak Area %) HPLC_UV->Quantification Identification Identification (m/z, Fragmentation) LC_MS->Identification Absolute_Purity Absolute Purity Calculation qNMR->Absolute_Purity Final_Purity Final Purity Report Quantification->Final_Purity Identification->Final_Purity Absolute_Purity->Final_Purity

Caption: Experimental workflow for purity validation.

A critical aspect of purity validation is the identification of potential impurities. These can arise from the synthetic route or degradation of the final product. A common synthesis of flavanones involves the cyclization of a chalcone (B49325) precursor.

signaling_pathway cluster_synthesis Flavanone Synthesis & Potential Impurities cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., Substituted Acetophenone & Benzaldehyde) Chalcone Chalcone Intermediate Starting_Materials->Chalcone Claisen-Schmidt Condensation Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Flavanone This compound (Target Compound) Chalcone->Flavanone Intramolecular Cyclization Unreacted_Chalcone Residual Chalcone Intermediate Chalcone->Unreacted_Chalcone Isomeric_Impurity Isomeric Flavanone Flavanone->Isomeric_Impurity Side Reaction Degradation_Product Degradation Products Flavanone->Degradation_Product Stress (Heat, Light, Oxidation, pH)

References

Statistical Validation of the Biological Effects of 2',7-Dihydroxy-5,8-dimethoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. 2',7-Dihydroxy-5,8-dimethoxyflavanone belongs to the flavanone (B1672756) subclass, characterized by a saturated C2-C3 bond in the C ring. Its biological effects are of significant interest for potential therapeutic applications. This guide provides a statistical validation of its predicted biological effects by comparing available experimental data from structurally related flavanones and outlines key experimental protocols and signaling pathways.

Comparative Biological Activity of Flavanones

The biological activity of flavanones is significantly influenced by the substitution pattern of hydroxyl and methoxy (B1213986) groups on their basic skeleton. The following tables summarize the reported in vitro activities of flavanones structurally related to this compound.

Table 1: Comparative Anticancer Activity of Structurally Related Flavanones

CompoundCancer Cell LineAssayIC50 / ED50 (µM)Reference
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanoneL1210 (Leukemia)CytotoxicityPotent (specific value not provided)[1]
K562 (Leukemia)CytotoxicityPotent (specific value not provided)[1]
A549 (Lung Carcinoma)CytotoxicityPotent (specific value not provided)[1]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT Assay25[2]
5,7,3'-Trihydroxy-3,4'-dimethoxyflavoneLeukemia cellsCytotoxicityHighly cytotoxic (specific value not provided)[3][4]
7-Hydroxy flavone (B191248) derivativesMCF-7 (Breast Cancer)MTT AssaySignificant activity (specific value not provided)[5]

Table 2: Comparative Anti-inflammatory Activity of Structurally Related Dihydroxyflavones

CompoundModelAssayActivityReference
2',3'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoDose-dependent inhibition[6]
2',4'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivo88% inhibition at 50 mg/kg[6]
5,3'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoDose-dependent inhibition[6]
7,3'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoDose-dependent inhibition[6]
3,3'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoTime and dose-dependent inhibition[7][8]
5,6-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoTime and dose-dependent inhibition[7][8]
3,7-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoTime and dose-dependent inhibition[7][8]
6,3'-DihydroxyflavoneCarrageenan-induced rat paw edemaIn vivoTime and dose-dependent inhibition[7][8]
5,7-DimethoxyflavoneLPS-stimulated macrophagesIn vitroInhibition of NO, PGE2, TNF-α, IL-1β[9]

Key Signaling Pathways

Flavonoids often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer. Based on studies of related compounds, this compound may interact with the following pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Induces Flavanone Flavanone Flavanone->IKK_complex Inhibits

Figure 1: Potential inhibition of the NF-κB signaling pathway by flavanones.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Transcription_Factor Transcription Factor ERK_n->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Flavanone Flavanone Flavanone->Raf Inhibits Flavanone->MEK Inhibits PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits P_Akt P-Akt Akt->P_Akt Phosphorylation Downstream_Targets Downstream Targets P_Akt->Downstream_Targets Regulates Flavanone Flavanone Flavanone->PI3K Inhibits Flavanone->Akt Inhibits MTT_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Add flavanone at various conc. Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis NO_Assay_Workflow Cell_Seeding Seed RAW 264.7 cells in 96-well plate Pre-treatment Pre-treat with flavanone Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Reaction Perform Griess reaction Supernatant_Collection->Griess_Reaction Absorbance_Reading Read absorbance at 540 nm Griess_Reaction->Absorbance_Reading Data_Analysis Calculate NO inhibition Absorbance_Reading->Data_Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive, step-by-step guide for the proper and safe disposal of 2',7-Dihydroxy-5,8-dimethoxyflavanone, a flavonoid compound used in laboratory research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guidance is based on best practices for handling similar chemical compounds and general laboratory waste management protocols.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[1] This includes, but is not limited to, safety glasses or chemical goggles, nitrile gloves, and a lab coat.[1] In cases where dust generation is possible, a dust respirator is recommended.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[1] If ingested, do NOT induce vomiting; rinse the mouth with water and seek immediate medical attention.[1][2] If inhaled, move to an area with fresh air.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[1][3]

  • Collect and Containerize: Place the swept-up material into a clearly labeled, sealed container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly. For similar compounds, a 10% caustic solution has been recommended for decontamination, followed by adequate ventilation.[1]

  • Dispose of Cleaning Materials: All materials used for spill cleanup, including contaminated paper towels and wipes, should be treated as hazardous waste and placed in the designated waste container.

Operational Disposal Plan for this compound

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify as Chemical Waste: All unused or expired this compound, as well as any materials contaminated with it, must be treated as hazardous chemical waste.

  • Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed, puncture-resistant container is appropriate. The original container is often a good choice for unused product. Plastic containers are generally preferred over glass for hazardous waste to minimize the risk of breakage.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the approximate quantity of the waste, and the date the waste was first added to the container. Use the hazardous waste tags provided by your institution's EHS department.

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be well-ventilated and secure.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Ensure the exterior of the container remains clean and free of contamination.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if you have a one-time disposal need, contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste yourself.

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.

Data Presentation: Safety and Disposal Requirements
RequirementSpecificationRationale
Personal Protective Equipment (PPE) Safety glasses/goggles, nitrile gloves, lab coat, dust respirator (if applicable).[1]To prevent eye and skin contact, and inhalation of dust.
Waste Container Type Securely sealed, puncture-resistant container made of compatible material (e.g., HDPE).To prevent leaks, spills, and reactions with the container material.
Waste Container Labeling "Hazardous Waste," full chemical name, quantity, and accumulation start date.To ensure proper identification, handling, and regulatory compliance.
Storage Location Designated, secure, and well-ventilated satellite accumulation area.To ensure safety, prevent unauthorized access, and minimize exposure risks.
Experimental Protocols: Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_waste Step 1: Identify and Segregate Waste - Treat as hazardous chemical waste. - Segregate from incompatible materials. start->identify_waste containerize Step 2: Select and Label Container - Use a compatible, sealed container. - Attach a complete hazardous waste label. identify_waste->containerize store_waste Step 3: Accumulate and Store Waste - Store in a designated satellite accumulation area. - Keep container closed. containerize->store_waste schedule_pickup Step 4: Arrange for Disposal - Contact institutional EHS for pickup. - Provide all necessary waste information. store_waste->schedule_pickup end End: Proper Disposal by EHS schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2',7-Dihydroxy-5,8-dimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2',7-Dihydroxy-5,8-dimethoxyflavanone. The following procedures and recommendations are based on general safety protocols for flavanone (B1672756) compounds and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) that may become available for this exact compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound, which is typically a solid powder. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 or EN 166Protects against splashes and dust.
Chemical GogglesANSI Z87.1 or EN 166Recommended when there is a significant risk of splashing.[1]
Hand Protection Protective GlovesNitrile or NeoprenePrevents skin contact. Check manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Dust RespiratorNIOSH-approved or equivalentRequired when handling the powder outside of a fume hood or if dust is generated.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and protecting laboratory personnel.

Engineering Controls:

  • Fume Hood: Whenever possible, handle this compound in a certified laboratory fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to control airborne dust.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of unnecessary items and ensuring spill control materials are readily available.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood or a designated area with localized exhaust ventilation to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound should be considered chemical waste.

  • Contaminated materials, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.

Disposal Procedure:

  • Collection: Collect all waste materials in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.

  • Spill Cleanup: In case of a spill, immediately clean it up while wearing appropriate PPE. Sweep up the solid material, place it in a suitable container for disposal, and decontaminate the spill site.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.